molecular formula C10H9ClN2O3 B048503 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one CAS No. 20197-86-8

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Número de catálogo: B048503
Número CAS: 20197-86-8
Peso molecular: 240.64 g/mol
Clave InChI: DBOAGRILJPETJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a high-value chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery research. This multifunctional quinazolinone derivative is primarily recognized as a key precursor for the synthesis of diverse small molecule libraries targeting protein kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families. The reactive 2-chloro and 4-oxo groups provide excellent handles for nucleophilic substitution reactions, allowing for the efficient introduction of various amine, alkoxy, or thio-containing substituents to generate novel compounds for biological screening.

Propiedades

IUPAC Name

2-chloro-6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOAGRILJPETJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443457
Record name 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-86-8
Record name 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the quinazolinone scaffold, which is prevalent in numerous natural and synthetic bioactive molecules, this compound serves as a highly versatile and valuable intermediate.[1][2] Its strategic placement of a reactive chlorine atom at the 2-position, combined with the dimethoxy-substituted benzene ring, makes it a privileged building block for creating diverse molecular libraries. This guide offers a comprehensive technical overview for researchers and scientists, detailing the core chemical properties, synthesis, reactivity, and critical applications of this compound, with a focus on its role in the synthesis of modern therapeutics.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 20197-86-8[4][5]
Molecular Formula C₁₀H₉ClN₂O₃[4][5]
Molecular Weight 240.64 g/mol [4][5]
Appearance Light grey or white powder[6]
Melting Point 270-272 °C[4]
Boiling Point ~270 °C (with decomposition)[6]
Solubility Soluble in DMSO. Limited solubility in water and alcohols.[7]
Storage Recommended storage at 0-8°C for stability.[6]
Structural & Spectroscopic Profile

The quinazolinone core consists of fused benzene and pyrimidine rings. The key functional groups influencing its chemical behavior are the chloro substituent at position 2, the carbonyl group at position 4, and the two methoxy groups at positions 6 and 7.

  • ¹H NMR Spectroscopy: A typical ¹H NMR spectrum in DMSO-d₆ would show distinct singlets for the two methoxy groups (-OCH₃) around 3.8-4.0 ppm, two singlets in the aromatic region for the protons at the H-5 and H-8 positions of the quinazoline ring, and a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The spectrum would reveal signals for the carbonyl carbon (C=O) around 160-170 ppm, carbons attached to oxygen and nitrogen, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong C=O stretch (around 1680 cm⁻¹), N-H stretching (around 3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an isotopic peak (M+2) with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Manufacturing Principles

The primary and most logical synthetic route to this compound involves the selective chlorination of its corresponding hydroxyl precursor, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This precursor exists in a tautomeric equilibrium with its enol form, 6,7-dimethoxy-2,4-dihydroxyquinazoline, which allows for the conversion of the hydroxyl groups to chlorides.

Causality in Reagent Selection:

The choice of chlorinating agent and reaction conditions is critical for achieving the desired 2-chloro-4-oxo product instead of the more common 2,4-dichloro derivative.

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) is a potent and widely used reagent for this type of conversion.[8][9][10] It effectively replaces the hydroxyl group of the lactim tautomer with a chlorine atom.

  • Base/Catalyst: A tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline, is often employed.[8][9][10] Its role is to act as a catalyst and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Temperature Control: Reaction temperature is a key parameter to control selectivity. Harsher conditions (higher temperatures, longer reaction times) favor the formation of the 2,4-dichloroquinazoline byproduct.

Workflow: Synthesis via Chlorination

Synthesis_Workflow A 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione C Reflux A->C Add B Chlorination Reagents (POCl₃, N,N-Dimethylaniline) B->C Add D 2-Chloro-6,7-dimethoxy- 3H-quinazolin-4-one C->D Reaction E Workup & Purification (Ice water quench, Filtration) D->E Isolate

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from procedures for similar quinazoline chlorinations.[9][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 vol eq).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step hydrolyzes the excess POCl₃ and precipitates the product.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual acids. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the C2 position. The chlorine atom is a good leaving group, and the position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitrogen atoms and the C4-carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction for this molecule, providing a gateway to a vast array of 2-substituted quinazolinone derivatives. The reaction proceeds via a Meisenheimer complex intermediate.

  • Reaction with Amines: It readily reacts with primary and secondary amines (both aliphatic and aromatic) to yield 2-(amino)-6,7-dimethoxy-3H-quinazolin-4-ones. This reaction is fundamental to building more complex molecules with potential pharmacological activity.[11]

  • Reaction with other Nucleophiles: Other nucleophiles, such as alkoxides and thiolates, can also displace the chlorine atom to form the corresponding ethers and thioethers, although reactions with amines are more commonly reported in drug discovery literature.

SNAr Reaction Pathway

Caption: Simplified SNAr pathway for amine substitution.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a key intermediate for synthesizing high-value pharmaceutical agents. The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[2]

Intermediate for DPP-4 Inhibitors

This compound has been reported as a key reactant in the synthesis of Alogliptin .[12] Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. The synthesis involves the nucleophilic substitution of the 2-chloro group by an appropriate amine-containing fragment.

Scaffold for Anti-Inflammatory and Anticancer Agents

The 4(3H)-quinazolinone core is a cornerstone in the development of various therapeutic agents.[2][10] By modifying the 2-position through SNAr reactions, researchers have developed extensive libraries of compounds. Many of these derivatives have been investigated for a range of pharmacological activities, including:

  • Anti-inflammatory activity: Inhibition of enzymes like cyclooxygenase (COX).[10]

  • Anticancer activity: Derivatives of the closely related 4-chloro-6,7-dimethoxyquinazoline are potent EGFR kinase inhibitors.[1][8][13] While this specific isomer (2-chloro-4-oxo) is not the direct precursor to Gefitinib, its structural similarity and reactivity make it an attractive scaffold for developing other classes of kinase inhibitors or anticancer agents.[14]

  • Antimicrobial and Antifungal Activity: The quinazolinone scaffold has been shown to be effective against various microbial strains.[2][14]

Safety and Handling

As with any chlorinated organic compound, appropriate safety measures must be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is between 0-8°C to ensure long-term stability.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined chemical properties, accessible synthesis, and, most importantly, the predictable reactivity of its C2-chloro group make it an ideal starting point for constructing complex molecules. Its established role in the synthesis of important drugs like Alogliptin underscores its industrial and pharmaceutical relevance. For researchers and drug development professionals, a thorough understanding of this intermediate provides a reliable foundation for designing the next generation of quinazolinone-based therapeutics.

References

  • Knesl, P., R seling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Available from: [Link]

  • Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nyalapatla, P. R., & Wipf, P. (2019). A New Synthesis of Gefitinib. Thieme E-Books & E-Journals. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available from: [Link]

  • ChemBK. (n.d.). 2-chloro-6,7-diMethoxy-4(3H)-quinazolinone. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of gefitinib.
  • New Drug Approvals. (2015). Gefitinib. Available from: [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Available from: [Link]

  • Heravi, M. M., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • precisionFDA. (n.d.). 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

  • Supporting Information. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Available from: [Link]

  • MDPI. (2020). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available from: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of pharmaceutical research and development. Its quinazolinone core, adorned with dimethoxy and a reactive chloro substituent, provides a unique structural motif for the synthesis of a diverse array of bioactive molecules.[1] The strategic placement of the chlorine atom at the 2-position renders the molecule susceptible to nucleophilic substitution, a key reaction for functionalization and the creation of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapies. The quinazoline scaffold itself is prevalent in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is cataloged under the CAS Number 20197-86-8 .[4][5][6][7] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 20197-86-8[4][5][6][7]
Molecular Formula C₁₀H₉ClN₂O₃[4][5]
Molecular Weight 240.64 g/mol [4][5]
Appearance Light grey powder[1]
Melting Point 270-272 °C[4]
Boiling Point ~270 °C (decomposes)[1]

Synthesis and Mechanistic Insights

The preparation of this compound is a critical process for its subsequent use in drug discovery pipelines. A common and effective method involves the chlorination of its precursor, 6,7-dimethoxy-3H-quinazolin-4-one.

Experimental Protocol: Chlorination of 6,7-Dimethoxy-3H-quinazolin-4-one

This protocol describes a robust method for the synthesis of the title compound. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is predicated on its efficacy in converting the hydroxyl group of the quinazolinone tautomer to a chlorine atom. The addition of a tertiary amine, such as N,N-dimethylaniline, acts as a catalyst and acid scavenger, facilitating the reaction.[8][9]

Materials:

  • 6,7-Dimethoxy-3H-quinazolin-4-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-cold water

  • Isopropanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6,7-dimethoxy-3H-quinazolin-4-one and phosphorous oxychloride is prepared.[9]

  • N,N-dimethylaniline is added to the mixture.[8][9]

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, the reaction mixture is allowed to cool to room temperature.[8][9]

  • The cooled mixture is then carefully poured into ice-cold water with vigorous stirring to quench the excess phosphoryl chloride.[8][9]

  • The resulting precipitate, this compound, is collected by filtration.[8][9]

  • The collected solid is washed thoroughly with distilled water to remove any residual acid and inorganic salts.[8][9]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product in high purity.

Causality and Self-Validation: The success of this synthesis is contingent on the complete conversion of the starting material. The quenching step in ice-cold water is critical for both safety and product precipitation. The purity of the final product can be validated through standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 6,7-Dimethoxy-3H- quinazolin-4-one Reaction Reflux Start->Reaction Reagents POCl₃ N,N-Dimethylaniline Reagents->Reaction Quench Pour into Ice-Cold Water Reaction->Quench Filter Filtration & Washing Quench->Filter Purify Recrystallization (Isopropanol) Filter->Purify Product 2-Chloro-6,7-dimethoxy- 3H-quinazolin-4-one Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its applications span several therapeutic areas, with a significant focus on oncology and neurology.[1]

Precursor to Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Derivatives of this compound have been extensively investigated as potent inhibitors of various kinases that are crucial for cell signaling pathways involved in cell proliferation and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[2]

Synthesis of Alogliptin

A notable application of this compound is in the synthesis of Alogliptin.[7] Alogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a validated target for the treatment of type 2 diabetes mellitus.

Intermediate for Bioactive Molecule Libraries

The reactivity of the 2-chloro group allows for its facile displacement by various nucleophiles, such as amines and alcohols. This enables the generation of diverse libraries of quinazolinone derivatives.[8] These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds for various diseases.

Logical Relationship in Drug Discoverydot

DrugDiscovery

Sources

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its significant role as a versatile intermediate in the drug discovery and development pipeline. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert-driven insights and validated methodologies. The quinazoline scaffold is a cornerstone in the development of targeted therapies, and this guide serves as a practical resource for leveraging this specific chloro-substituted derivative in creating novel therapeutic agents, particularly in the realm of kinase inhibition.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that command significant attention in pharmaceutical sciences. Their rigid bicyclic structure serves as an excellent pharmacophore, capable of engaging with a wide array of biological targets. The therapeutic versatility of the quinazoline core is well-documented, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1]

The strategic functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological activity. The subject of this guide, this compound, is a key synthetic intermediate whose value lies in the reactivity of the chlorine atom at the 2-position. This electrophilic center is primed for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of extensive compound libraries for screening. Furthermore, the 6,7-dimethoxy substitution pattern is a recurring motif in many clinically successful kinase inhibitors, highlighting the importance of this specific scaffold in modern drug design.[1] This guide will provide the foundational knowledge required to effectively utilize this powerful chemical building block.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis and research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 240.64 g/mol [2]
Molecular Formula C₁₀H₉ClN₂O₃[2]
CAS Number 20197-86-8[2][3]
Melting Point 270-272 °C[2]
Appearance Off-white to light grey powder/solid[4]
Synonyms 2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one[2]

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the chlorination of its corresponding hydroxyl precursor, 6,7-Dimethoxyquinazoline-2,4-dione. This transformation is a cornerstone reaction in quinazoline chemistry.

Principle of Synthesis

The synthesis relies on the conversion of the enolic hydroxyl group (or its keto tautomer) at the 2-position of the quinazolinone ring into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is subsequently displaced by a chloride ion.

Detailed Experimental Protocol

This protocol is based on established methodologies for the chlorination of quinazolinone systems.[5][6][7]

Materials:

  • 6,7-Dimethoxyquinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or N,N-dimethylformamide (DMF)

  • Isopropanol

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-Dimethoxyquinazoline-2,4-dione (1 equivalent).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, approx. 3-5 equivalents). To this suspension, add a catalytic amount of N,N-dimethylaniline or DMF (approx. 0.1 equivalents).[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5-8 hours.[5][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing stirred, ice-cold water.[5][6] This step is highly exothermic and must be performed with caution.

  • Precipitation & Isolation: A solid precipitate will form upon quenching. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with distilled water to remove any residual acid.

  • Drying: Dry the isolated solid under vacuum to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent like toluene or isopropanol if necessary.

Mechanistic Rationale

The use of POCl₃ with a DMF catalyst is a classic method for converting hydroxyl groups on heterocyclic rings to chlorides. DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which is a highly effective electrophilic activating agent for the hydroxyl group. This intermediate is then readily displaced by a chloride ion to yield the final product. The N,N-dimethylaniline acts as a base to facilitate the reaction.[5]

G cluster_workflow Synthesis Workflow Start Start: 6,7-Dimethoxyquinazoline-2,4-dione Reagents Add POCl₃ + N,N-Dimethylaniline (cat.) Start->Reagents Step 1-2 Reflux Reflux (5-8h) Reagents->Reflux Step 3 Quench Quench in Ice Water Reflux->Quench Step 4 Isolate Filter & Wash Solid Quench->Isolate Step 5-6 Product End: 2-Chloro-6,7-dimethoxy- 3H-quinazolin-4-one Isolate->Product Step 7

A simplified workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile synthetic intermediate for creating pharmacologically active molecules.

Role as a Versatile Synthetic Intermediate

The chloro group at the 2-position is an excellent leaving group, making the compound an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse library of 2-substituted quinazolinone derivatives. This chemical tractability is highly valuable in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity and pharmacokinetic properties.

For example, reacting this intermediate with various substituted anilines can yield a series of 2-(arylamino)-quinazolinone derivatives, a compound class known for its anti-inflammatory and anticancer potential.[5][6]

Foundation for Kinase Inhibitor Scaffolds

The 6,7-dimethoxyquinazoline scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[1] Kinases are a family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Many FDA-approved kinase inhibitors feature the 4-anilino-6,7-dimethoxyquinazoline core. While the subject compound has a chloro group at position 2, the closely related intermediate, 4-chloro-6,7-dimethoxyquinazoline, is a direct precursor to EGFR inhibitors like Gefitinib and Erlotinib. The principles are analogous; the chloro-substituted quinazoline serves as the electrophilic partner that is coupled with a nucleophilic fragment (often an aniline derivative) to construct the final inhibitor. These inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

G cluster_pathway Conceptual Role in Kinase Inhibition Intermediate 2-Chloro-6,7-dimethoxy- 3H-quinazolin-4-one Synthesis Nucleophilic Substitution (e.g., with R-NH₂) Intermediate->Synthesis Inhibitor Final Kinase Inhibitor (Quinazoline Derivative) Synthesis->Inhibitor Block X Inhibitor->Block Kinase Protein Kinase (e.g., EGFR) Pathway Downstream Signaling (Proliferation, Survival) Kinase->Pathway Block->Kinase

Conceptual use of the quinazoline scaffold to create kinase inhibitors.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the proton signals corresponding to the methoxy groups, aromatic protons, and the N-H proton of the quinazolinone ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (240.64 g/mol ) by observing the molecular ion peak [M]⁺ or [M+H]⁺.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=O stretch of the ketone, C-Cl bond, and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Structural elucidation of synthesized molecules is commonly performed using FT-IR and ¹H NMR spectra.[6]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the chemical versatility afforded by its reactive chloro group make it an indispensable building block for drug discovery. Its structural similarity to the core of numerous successful therapeutic agents underscores its continued relevance. This guide has provided the essential technical details and conceptual framework for researchers to confidently incorporate this valuable intermediate into their research and development programs, paving the way for the next generation of quinazoline-based therapeutics.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • 2-chloro-6,7-diMethoxy-4(3H)-quinazolinone - ChemBK. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Lin, J., et al. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • Kumaraswamy, K., et al. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Pharmaceutical Potential: The Versatility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Drug Development. Retrieved from [Link]

Sources

Analysis of the ¹H NMR Spectrum of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one (CAS: 20197-86-8).[1][2] As a key intermediate in the synthesis of various pharmacologically active molecules, including potent enzyme inhibitors, unambiguous structural confirmation is paramount.[3] This document, designed for researchers and drug development professionals, moves beyond a simple data sheet to offer a detailed, predictive interpretation of the ¹H NMR spectrum, a robust experimental protocol for its acquisition, and expert insights into the structural nuances revealed by the data. We will explore the influence of the quinazolinone core and its substituents on proton chemical shifts and provide a self-validating methodology for acquiring high-quality, reproducible spectra.

The Quinazolinone Core: Structure and Spectroscopic Significance

This compound is a heterocyclic compound built upon a benzopyrimidine scaffold.[4] Its structure features a pyrimidine ring fused to a benzene ring. The specific substitution pattern—a chloro group at the 2-position, a carbonyl at the 4-position, and two methoxy groups at the 6- and 7-positions—creates a distinct electronic environment that is directly reflected in the ¹H NMR spectrum. Understanding this structure is the first step in predicting and interpreting its spectral signature.

Caption: Molecular Structure with Proton Labeling.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before entering the lab, a skilled spectroscopist can predict the key features of the ¹H NMR spectrum based on the molecular structure. This predictive analysis is crucial for efficient data interpretation and for identifying any unexpected outcomes. The molecule has four distinct types of protons.

  • Amide Proton (N3-H): The proton on the N3 nitrogen is part of an amide-like system. In a solvent like DMSO-d₆, which is capable of hydrogen bonding, this proton is expected to appear as a singlet significantly downfield, typically in the range of δ 11.0-13.0 ppm.[5][6] Its signal may be broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with residual water in the solvent.

  • Aromatic Protons (H-5, H-8): The benzene portion of the quinazolinone ring contains two protons at positions 5 and 8. Due to the substitution pattern, these protons do not have adjacent protons to couple with. Therefore, each will appear as a sharp singlet.

    • H-8: This proton is situated between a nitrogen atom (part of the pyrimidine ring) and a methoxy group.

    • H-5: This proton is adjacent to the carbonyl group and a methoxy group. Based on data from closely related 6,7-dimethoxyquinazoline derivatives, these aromatic singlets are expected to appear in the δ 6.9-7.5 ppm region.[7]

  • Methoxy Protons (6-OCH₃, 7-OCH₃): The two methoxy groups are in electronically distinct environments and are therefore non-equivalent. Each will produce a sharp singlet, integrating to three protons. Their chemical shifts are anticipated to be in the typical range for aryl methoxy groups, approximately δ 3.8-4.0 ppm.[7]

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for the target compound when analyzed in DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N3-H11.0 - 13.0Singlet (broad)1HAmide proton in a polar, aprotic solvent.
H-5~7.4Singlet1HAromatic proton with no adjacent H-neighbors.
H-8~6.9Singlet1HAromatic proton with no adjacent H-neighbors.
6-OCH₃~3.95Singlet3HNon-equivalent methoxy group protons.
7-OCH₃~3.85Singlet3HNon-equivalent methoxy group protons.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent.

    • Causality: Its high polarity effectively solubilizes the quinazolinone, and its ability to participate in hydrogen bonding helps in observing the exchangeable N3-H proton, which is often invisible in non-polar solvents like CDCl₃.[5]

  • Analyte Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

    • Causality: This concentration provides an excellent signal-to-noise ratio on a standard 400 MHz spectrometer without leading to significant line broadening due to aggregation.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for chemical shift referencing (δ 0.00 ppm).[8]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Configuration and Data Acquisition

The following workflow outlines the critical steps from sample loading to data acquisition.

cluster_workflow ¹H NMR Acquisition Workflow A Prepare Sample (5-10 mg in 0.6 mL DMSO-d₆ + TMS) B Insert Sample into Spectrometer A->B Load C Lock & Shim (Tune magnetic field homogeneity) B->C Calibrate D Acquire Spectrum (400 MHz, 16 scans, 30° pulse, 2s delay) C->D Run E Process Data (Fourier Transform, Phasing, Baseline Correction) D->E Process F Analyze & Assign Peaks E->F Interpret

Caption: Standard workflow for ¹H NMR spectrum acquisition.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Key Acquisition Parameters:

    • Pulse Angle: ~30°. A smaller pulse angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): 2 seconds. This ensures that all protons have sufficiently relaxed before the next pulse, allowing for accurate integration.

    • Number of Scans (ns): 16 scans. This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.

Data Processing and Interpretation
  • Fourier Transformation: Convert the raw Free Induction Decay (FID) signal into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually adjust the phase to ensure all peaks are in pure absorption mode and correct the baseline to be flat. This is critical for accurate integration.[9]

  • Peak Assignment:

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Identify the characteristic solvent peak for DMSO-d₆ (a quintet around δ 2.50 ppm).

    • Assign the observed signals based on the predictions in Section 2. Verify the integration values for each signal set to confirm the number of protons they represent. For example, the methoxy signals should each integrate to 3H relative to the 1H integration of the aromatic protons.[9]

Conclusion

The ¹H NMR spectrum of this compound is characterized by a set of distinct and readily assignable signals. The key features are two aromatic singlets, two methoxy singlets, and a downfield amide proton singlet. By following the detailed predictive analysis and rigorous experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data for this important chemical entity, ensuring the structural integrity required for advanced applications in drug discovery and development.

References

  • Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research.

  • Frontiers in Chemistry. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers Media S.A.

  • The Royal Society of Chemistry. (2015). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. RSC Publishing.

  • Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.

  • Farmacia. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

  • ResearchGate. (2020). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.

  • National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules.

  • MDPI. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules.

  • Organic Chemistry Frontiers. (2017). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Royal Society of Chemistry.

  • PrepChem.com. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline.

  • Santa Cruz Biotechnology. This compound.

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.

  • ChemBK. 2-chloro-6,7-diMethoxy-4(3H)-quinazolinone.

  • Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.

  • University of Colorado Boulder. Short Summary of 1H-NMR Interpretation.

  • Scientific & Academic Publishing. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.

  • Google Patents. (2012). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

  • ChemicalBook. (2023). This compound.

Sources

An In-Depth Technical Guide to the FT-IR Analysis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one. As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, including anti-inflammatory drugs and kinase inhibitors, rigorous structural confirmation of this molecule is paramount.[1][2] This document moves beyond a simple procedural outline to deliver field-proven insights into methodological choices, spectral interpretation, and data validation, tailored for researchers and professionals in drug discovery and development.

Foundational Principles: The Molecule and the Method

The Significance of this compound

The quinazolinone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[2][3] The title compound serves as a versatile building block, with the chloro-substituent at the 2-position providing a reactive site for nucleophilic substitution, enabling the synthesis of diverse derivative libraries.[4] The dimethoxy groups at the 6- and 7-positions are crucial for modulating solubility and interaction with biological targets.[1] Given its role as a key precursor, confirming its structural integrity via a rapid, reliable, and non-destructive method like FT-IR is a critical quality control step in any synthetic workflow.

Molecular Structure and Expected Vibrational Modes

The power of FT-IR analysis lies in its ability to probe the vibrational modes of a molecule's functional groups.[5] A change in the dipole moment during a vibration allows for the absorption of infrared radiation at a characteristic frequency.[6] The structure of this compound presents several key functional groups that will yield a distinct infrared "fingerprint".

Fig 1: Structure of this compound

Based on this structure, we can predict the primary vibrational modes that will be active in the IR spectrum. This predictive exercise is fundamental to an efficient and accurate interpretation.

G mol This compound fg_node Key Functional Groups mol->fg_node contains nh N-H (Amide) fg_node->nh ch_arom C-H (Aromatic) fg_node->ch_arom ch_aliph C-H (Aliphatic, -OCH₃) fg_node->ch_aliph co_double C=O (Amide/Ketone) fg_node->co_double cc_cn C=C / C=N (Aromatic Ring) fg_node->cc_cn coc C-O-C (Aryl Ether) fg_node->coc ccl C-Cl fg_node->ccl region_node Characteristic IR Absorption Regions (cm⁻¹) r_nh ~3200 (Stretching) nh->r_nh absorbs at r_ch_arom 3100-3000 (Stretching) ch_arom->r_ch_arom absorbs at r_ch_aliph 2950-2850 (Stretching) ch_aliph->r_ch_aliph absorbs at r_co_double ~1680 (Stretching) co_double->r_co_double absorbs at r_cc_cn 1620-1450 (Stretching) cc_cn->r_cc_cn absorbs at r_coc 1275-1200 (Asymmetric Stretch) 1075-1020 (Symmetric Stretch) coc->r_coc absorbs at r_ccl 800-600 (Stretching) ccl->r_ccl absorbs at

Fig 2: Logical relationship between functional groups and IR absorption.

A Validated Experimental Protocol for FT-IR Analysis

The trustworthiness of any spectral data begins with a robust and reproducible experimental protocol. The following procedure for solid-state analysis using the Potassium Bromide (KBr) pellet technique is industry-standard for this type of compound.[1]

Rationale for Method Selection

The KBr pellet method is chosen for several key reasons:

  • Inertness: KBr is transparent to infrared radiation in the standard mid-IR range (4000-400 cm⁻¹) and does not contribute interfering peaks.

  • Solid-State Analysis: It allows for the analysis of the compound in its native solid state, avoiding solvent effects that can shift peak positions.

  • High-Quality Spectra: When prepared correctly, it produces spectra with low noise and minimal scattering.

Step-by-Step Experimental Workflow

G start Start: Sample & Reagent Prep step1 1. Drying Dry FT-IR grade KBr and sample in an oven at ~110°C. Rationale: Eliminates adsorbed water, which has a strong, broad IR signal. start->step1 step2 2. Grinding Grind ~1-2 mg of sample with ~100-200 mg of KBr using an agate mortar and pestle. Rationale: Reduces particle size below the wavelength of IR light to minimize scattering (Christiansen effect). Ensures homogeneous sample dispersion. step1->step2 step3 3. Pellet Pressing Transfer the powder to a pellet press and apply vacuum. Press under ~7-10 tons of pressure. Rationale: Creates a transparent, glass-like disc. Vacuum removes trapped air that can cause scattering. step2->step3 step4 4. Background Scan Place the empty sample holder in the FT-IR spectrometer and run a background scan. Rationale: Acquires the spectrum of the instrument and atmospheric CO₂/H₂O. This is subtracted from the sample spectrum to yield a pure sample signal. step3->step4 step5 5. Sample Scan Mount the KBr pellet in the sample holder and acquire the sample spectrum. Rationale: Measures the absorption of IR radiation by the sample. step4->step5 step6 6. Data Processing Ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Rationale: Corrects for instrumental and atmospheric contributions. step5->step6 end End: Spectrum Ready for Interpretation step6->end

Fig 3: Workflow for KBr pellet preparation and FT-IR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed systematically. The following table outlines the expected characteristic absorption bands for this compound, based on established group frequencies for quinazoline derivatives and related heterocyclic compounds.[7][8]

Table 1: Representative FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Significance
~3250 - 3150Medium, SharpN-H Stretching (Amide)Confirms the presence of the N-H bond in the quinazolinone ring. Its position and sharpness, as opposed to a broad O-H band, are key identifiers.[9]
~3080 - 3010Weak to MediumAromatic C-H StretchingIndicates the C-H bonds on the benzene portion of the quinazoline core.[10]
~2980 - 2850MediumAliphatic C-H StretchingA doublet or triplet of peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the two methoxy (-OCH₃) groups.
~1685 - 1670 Strong, Sharp C=O Stretching (Amide I Band) This is one of the most prominent and diagnostic peaks in the spectrum, confirming the presence of the carbonyl group at the 4-position. Its frequency is characteristic of a cyclic amide (lactam).[7]
~1620 - 1600Medium to StrongC=C Aromatic Ring StretchingCorresponds to the stretching vibrations within the fused benzene ring. Often appears as a sharp, strong band.[8]
~1570 - 1550MediumC=N StretchingA characteristic vibration of the quinazoline heterocyclic ring system.
~1480 - 1450MediumCH₂/CH₃ Bending (Scissoring)Confirms the presence of the aliphatic protons of the methoxy groups.
~1270 & ~1050StrongC-O-C Stretching (Aryl Ether)Two distinct, strong bands are expected. The higher frequency band (~1270 cm⁻¹) is the asymmetric stretch, and the lower frequency band (~1050 cm⁻¹) is the symmetric stretch. Their presence is strong evidence for the dimethoxy substituents.
~800 - 750Medium to StrongC-Cl StretchingConfirms the chloro-substituent at the 2-position. This region can be complex, but a distinct band here is a key identifier.
~850 - 700Medium to StrongAromatic C-H Out-of-Plane BendingThe pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring.
Analysis of the Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations. The most critical peaks for initial confirmation are the sharp N-H stretch (~3200 cm⁻¹), the aliphatic C-H stretches from the methoxy groups (below 3000 cm⁻¹), and, most importantly, the intense C=O stretch (~1680 cm⁻¹).[10] The absence of a broad band around 3400 cm⁻¹ would confirm the sample is dry and free of hydroxyl impurities.

Analysis of the Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

While the functional group region identifies the key components, the fingerprint region provides definitive confirmation of the molecule's overall structure. The combination of aromatic C=C and C=N stretches, the strong and distinct asymmetric and symmetric C-O-C stretches of the aryl ethers, and the C-Cl stretch provides a unique pattern.[11] Comparing this complex pattern to a reference spectrum or a theoretically calculated spectrum provides the highest level of confidence in the compound's identity.[12][13]

Conclusion

The FT-IR analysis of this compound is a powerful and essential tool for its structural verification. A successful analysis is built on a foundation of a robust experimental protocol, a predictive understanding of the molecule's vibrational properties, and a systematic approach to spectral interpretation. By carefully identifying the characteristic bands for the N-H amide, the C=O lactam, the dimethoxy aryl ether groups, and the C-Cl substituent, researchers can rapidly and confidently confirm the identity and purity of this vital pharmaceutical intermediate, ensuring the integrity of subsequent stages in the drug development pipeline.

References

Sources

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Among its many derivatives, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one has emerged as a critical intermediate, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) for oncology.[4] This guide provides an in-depth exploration of this versatile building block, from its fundamental synthesis and reactivity to its strategic application in the development of targeted therapeutics. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into the structure-activity relationships that make this compound indispensable for drug discovery professionals.

Introduction: The Significance of the Quinazolinone Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][5] The 6,7-dimethoxy substitution pattern is particularly noteworthy, as it is a key feature in several potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The introduction of a chlorine atom at the 2-position transforms the quinazolinone into a highly valuable intermediate, poised for selective functionalization.

This guide will focus on the synthesis, reactivity, and application of this compound, a pivotal precursor in the journey towards sophisticated drug molecules. Understanding the nuances of its chemistry is paramount for researchers aiming to design and synthesize the next generation of targeted therapies.

Synthesis of the Core Intermediate: From Dione to Dichloro

The most common and efficient pathway to this compound begins with the corresponding dione, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This precursor can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through a series of reactions including esterification, reduction, and cyclization with urea.[8]

The crucial step is the chlorination of the dione to introduce the reactive chloro groups. While several chlorinating agents can be employed, a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-dimethylaniline is highly effective.[9][10][11] This reaction typically proceeds by first converting the dione to the 2,4-dichloro-6,7-dimethoxyquinazoline.

dot graph "synthesis_of_dichloro" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline."; fontsize = 10; fontcolor = "#5F6368"; } enddot

The resulting 2,4-dichloro intermediate is a versatile platform for further modification. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[12][13] This differential reactivity is a key principle exploited in the synthesis of a multitude of quinazoline-based drugs.

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline[10]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 3 mL per gram of dione).

  • Addition of Catalyst: Carefully add N,N-dimethylaniline (0.3 mL per gram of dione) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • Isolation: The solid precipitate is collected by filtration, washed thoroughly with distilled water until the filtrate is neutral, and dried under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

The Heart of its Utility: Reactivity and Mechanistic Insights

The synthetic power of this compound lies in the electrophilic nature of the carbon atoms attached to the chlorine atoms, making them susceptible to nucleophilic attack. As mentioned, the C4 position is the more reactive site.[12] This regioselectivity is attributed to the electronic influence of the quinazolinone ring system.

dot graph "reactivity" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "General reaction pathway utilizing the dichloro intermediate."; fontsize = 10; fontcolor = "#5F6368"; } enddot

The reaction with a primary or secondary amine, typically an aniline derivative, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[14] This reaction is often carried out in a protic solvent like isopropanol or ethanol at elevated temperatures.[9][15] The choice of solvent and temperature can be critical for achieving optimal yields and minimizing side reactions.

Experimental Protocol: General Procedure for Amination at C4[9][10]
  • Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired aniline derivative (1.0-1.2 eq) in isopropanol (1.25 mL per mmol of dichloroquinazoline).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold isopropanol, and dried to yield the 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.

This selective amination at the C4 position is the foundational step in the synthesis of numerous clinically important tyrosine kinase inhibitors.

Application in Drug Discovery: The Gateway to Kinase Inhibitors

The 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline scaffold is the core structure of several FDA-approved tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib (Tarceva), used in the treatment of non-small-cell lung cancer.[16][17] The synthesis of these drugs showcases the strategic utility of our title intermediate.

Case Study: Synthesis of Gefitinib Analogs

The synthesis of Gefitinib and its analogs typically involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with an appropriate aniline, followed by further modifications. For instance, a four-step synthesis of Gefitinib has been developed starting from the dichloro intermediate.[18]

dot graph "gefitinib_synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Synthetic pathway to Gefitinib from the dichloro intermediate."; fontsize = 10; fontcolor = "#5F6368"; } enddot

The 6,7-dimethoxy groups play a crucial role in the high potency of these inhibitors by forming key hydrogen bonds within the ATP-binding site of the EGFR kinase domain.[6] Structure-activity relationship (SAR) studies have consistently shown that small, electron-donating substituents at the 6 and 7-positions are desirable for high potency.[6]

CompoundTargetKey Structural FeatureReference
Gefitinib EGFR4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline[16][17]
Erlotinib EGFR4-(3-Ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline[19][20]
Lapatinib EGFR/HER24-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazoline
PD 153035 EGFR4-((3-Bromophenyl)amino)-6,7-dimethoxyquinazoline[6]

Conclusion and Future Perspectives

This compound and its direct precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, are not merely synthetic intermediates; they are enabling building blocks that have paved the way for a generation of life-saving cancer therapies. Their predictable reactivity and the established protocols for their use provide a solid foundation for medicinal chemists to explore new chemical space and design novel kinase inhibitors with improved efficacy and selectivity.

Future research will likely focus on developing more sustainable and efficient synthetic methods for these intermediates and exploring their application in the synthesis of inhibitors for other kinase targets and in the development of molecules for other therapeutic areas where the quinazolinone scaffold has shown promise.[2][21]

References

  • Anticancer Agents Med Chem. 2009 Mar;9(3):246-75. Synthesis of quinazolines as tyrosine kinase inhibitors.

  • J Enzyme Inhib Med Chem. 2016;31(sup2):1-13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

  • Expert Opin Ther Pat. 2025 May 11. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.

  • Molecules. 2006 May 31;11(5):375-84. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

  • J Med Chem. 1996 Feb 16;39(4):918-28. Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor.

  • Eur J Med Chem. 2013 Sep;67:373-83. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

  • World Journal of Pharmaceutical Research. 2023;12(12):123-134. Study on quinazolinone derivative and their pharmacological actions.

  • Eur J Med Chem. 2013 Sep;67:373-83. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

  • Semantic Scholar. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification.

  • Acta Pol Pharm. 2014 Jan-Feb;71(1):5-12. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

  • Front Chem. 2022 Nov 16;10:1049444. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.

  • BenchChem. Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry.

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.

  • ChemicalBook. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis.

  • Chinese Pharmaceutical Journal. 2007;42(22):1748-1752. Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives.

  • Jurnal Kimia Valensi. 2018;4(1):1-7. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one.

  • Der Pharma Chemica. 2023;15(6):115-118. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

  • Molecules. 2006 May 31;11(5):375-84. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

  • Google Patents. Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

  • Organic Preparations and Procedures International. 1996;28(3):344-348. AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

  • Google Patents. Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

  • Google Patents. Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

  • Molecules. 2024 Dec 20;30(1):1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

  • Synlett. 2019;30(04):471-476. A New Synthesis of Gefitinib.

  • Molecules. 2022 Aug 16;27(16):5225. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives.

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

  • ResearchGate. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.

  • ResearchGate. One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride.

  • Curr Med Chem. 2004 Nov;11(22):2971-81. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs.

  • Google Patents. Process of Preparing a Quinazoline Derivative.

  • Med Chem Commun. 2018 Sep 1;9(9):1501-1514. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

Sources

A Technical Guide to the Biological Activity of Quinazolinone Derivatives: Mechanisms, Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, offers a versatile platform for synthetic modification, leading to derivatives with a broad spectrum of pharmacological activities.[1][3][4] This in-depth guide provides a comprehensive overview of the key biological activities of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the specific mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical class.

The Quinazolinone Scaffold: A Privileged Foundation for Drug Discovery

Quinazolinone exists as two primary isomers, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone form being the more common and extensively studied in medicinal chemistry.[2][5][6] The true power of this scaffold lies in its structural versatility. The ring system presents multiple positions (notably C2, N3, C6, and C8) where substitutions can be made to modulate the molecule's physicochemical properties and biological targets.[1] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

For instance, structure-activity relationship studies have consistently shown that substitutions at the C2 and N3 positions are critical for defining the type and potency of the biological activity.[1][7] Furthermore, the addition of halogen atoms at the C6 and C8 positions or amine groups at the C4 position can significantly enhance activities like antimicrobial efficacy.[1][8]

Caption: The 4-quinazolinone scaffold and its key positions for synthetic modification.

Anticancer Activity: A Multi-Targeted Approach

Quinazolinones have emerged as one of the most promising classes of anticancer agents, with several derivatives already approved for clinical use.[9][10] Their efficacy stems from their ability to inhibit multiple critical pathways involved in tumor growth, proliferation, and survival.[9][11]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Overexpression and abnormal signaling of EGFR are hallmarks of many cancers, including non-small cell lung cancer and breast cancer.[12] This receptor's activation triggers downstream pathways like Raf-1/MAPK/ERK, promoting cell proliferation and angiogenesis.[10][12] Quinazolinone derivatives, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, effectively blocking its autophosphorylation and subsequent signaling cascade.[13][14][15]

Mechanism of Action: The quinazolinone core mimics the adenine ring of ATP, anchoring the molecule in the kinase's hinge region. Substitutions at the C4 position, typically an anilino group, extend into a hydrophobic pocket, providing potency and selectivity.[10]

EGFR_Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds ATP_Site ATP Binding Site EGFR->ATP_Site Activates Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->ATP_Site Competitively Binds & Blocks P Phosphorylation (Blocked) ATP_Site->P Downstream Downstream Signaling (MAPK/ERK, PI3K) P->Downstream Activates Proliferation Tumor Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes

Caption: Quinazolinones block EGFR signaling by competing with ATP.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[13] A significant number of quinazolinone derivatives have been developed as microtubule-targeting agents that inhibit tubulin polymerization, often by binding to the colchicine binding site.[13][16] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[13][16]

Structure-Activity Relationship (SAR): Compounds with a 2-arylquinazolinone scaffold have shown potent tubulin inhibitory activity.[17] The nature and substitution pattern on the C2-aryl ring are crucial for binding affinity at the colchicine site. For example, compound Q19 demonstrated an IC50 value of 51 nM against the HT-29 colon cancer cell line by effectively inhibiting microtubule polymerization.[16]

Table 1: Comparative Anticancer Activity of Select Quinazolinone Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 / GI50Reference
Gefitinib EGFR-23–79 nM[15]
Erlotinib EGFRMCF-71.14 µM[14]
Compound 6d EGFRNCI-H460 (Lung)0.789 µM[12]
Compound Q19 TubulinHT-29 (Colon)51 nM[16]
Compound B6 TubulinVarious~2 µM (avg)[13]
Compound 7j TubulinDU-145 (Prostate)50 nM[11]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antibiotics is critical.[18] Quinazolinone derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][19]

Mechanism of Action: The precise mechanisms can vary, but some derivatives are known to interfere with bacterial cell wall synthesis or interact with DNA structures.[1] Certain quinazolinones have also been shown to form bonds with the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA, a target that is not effectively inhibited by traditional β-lactam antibiotics.[20]

SAR Insights: The antimicrobial potency is heavily influenced by the substitution pattern.

  • Antibacterial: Urea and thiourea moieties, particularly when combined with a fluoro group, enhance activity.[1] Activity against Gram-positive strains is often more pronounced.[1][21]

  • Antifungal: Fused furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown promising activity against various fungi.[1]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Quinazolinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[23]

Mechanism of Action: Many anti-inflammatory quinazolinones are designed as selective COX-2 inhibitors.[22] The active site of COX-2 is approximately 20% larger than that of COX-1, containing an additional side-pocket.[22][23] Quinazolinone derivatives with bulkier substituents can be designed to fit preferentially into the COX-2 active site, leading to selective inhibition and a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[22] The common structural feature for selective inhibitors is often a V-shape created by two adjoining aryl rings attached to the central quinazolinone heterocycle.[22]

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[24] Several quinazolinone derivatives, including the historically significant drug Methaqualone, have shown potent anticonvulsant and CNS depressant activities.[7][8][24]

Mechanism of Action: The primary mechanism for anticonvulsant activity is the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[7][8] These derivatives act as positive allosteric modulators, binding to a site distinct from the GABA binding site.[8] This binding enhances the receptor's response to GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.[8]

SAR Insights: For effective binding to the GABA-A receptor, certain structural features are required:

  • A hydrophobic quinazolinone core.[7]

  • An electron-donating atom at N1.[7]

  • A carbonyl group for hydrogen bonding.[7]

  • Substituents at C2 and N3 that influence potency and pharmacokinetics.[7]

Experimental Protocols for Biological Evaluation

Synthesizing technical accuracy with practical insight is crucial for reliable drug discovery workflows. The following protocols represent self-validating systems for assessing the key biological activities of quinazolinone derivatives.

Protocol: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).

Causality: The CCK-8 assay is chosen for its high sensitivity and simplicity. It relies on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases in viable cells to produce a soluble formazan dye. The amount of dye is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until a visible color change occurs in the control wells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining compound cytotoxicity using the CCK-8 assay.

Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Causality: This is a direct, mechanistic assay. A fluorescent reporter is included that binds specifically to hydrophobic pockets in assembled microtubules, causing a significant increase in its fluorescence signal. An inhibitory compound will prevent this increase.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

  • Assay Setup: In a 96-well plate, add G-PEM buffer, the fluorescent reporter, and various concentrations of the test compound. Include a positive control (e.g., Colchicine) and a negative (vehicle) control.

  • Initiation: Add the tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity every minute for 60 minutes (Excitation/Emission ~360/450 nm).

  • Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that visibly inhibits bacterial growth.

Causality: The broth microdilution method is a standardized and quantitative technique to assess bacteriostatic activity. By observing the lowest concentration that prevents visible turbidity, we can directly measure the compound's potency.

Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinazolinone derivative in MHB, starting from a high concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria + MHB) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Standardized Bacterial Inoculum C 3. Inoculate Wells with Bacteria A->C B 2. Perform Serial Dilution of Compound in 96-well Plate B->C D 4. Incubate Plate (18-24h at 37°C) C->D E 5. Visually Inspect for Turbidity & Determine MIC D->E

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive platform in the quest for novel therapeutics.[11] Its synthetic tractability and ability to target a diverse range of enzymes and receptors underscore its "privileged" status in medicinal chemistry.[1] The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities has yielded both clinically approved drugs and a rich pipeline of promising lead compounds.

Future research will likely focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can modulate multiple disease-relevant pathways (e.g., dual EGFR and tubulin inhibitors) to combat drug resistance and improve efficacy.[14]

  • Overcoming Resistance: Developing next-generation derivatives that are active against resistant cancer cell lines or microbial strains.

  • Improving Pharmacokinetics: Optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to enhance bioavailability and reduce off-target effects.

By integrating rational drug design, advanced synthetic chemistry, and robust biological evaluation, the full therapeutic potential of quinazolinone derivatives can continue to be unlocked, offering new hope for treating a wide range of human diseases.

References

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • Waghmare, S., Manchare, A., Shaikh, A., & Raut, D. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. INNOVARE ACADEMIC SCIENCES PVT LTD. [Link]

  • Li, N., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Li, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Reddy, M. V. R., et al. (2022). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

  • Asif, M. (2014). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

  • A.s, A., & V, K. (2023). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. ResearchGate. [Link]

  • Jafari, E., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 777–783. [Link]

  • Ghorab, M. M., et al. (2019). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 24(21), 3936. [Link]

  • Asif, M. (2022). A review on biological activity of quinazolinones. ResearchGate. [Link]

  • Ioniță, E. I., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(19), 6822. [Link]

  • Waghmare, S., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Brancale, A., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(15), 6074–6092. [Link]

  • Li, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

  • Unknown. (n.d.). Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. Semantic Scholar. [Link]

  • Waghmare, S., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Semantic Scholar. [Link]

  • Zayed, M. F., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 188. [Link]

  • Shi, D., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(4), 415–433. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15878. [Link]

  • Wang, Y., et al. (2023). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 28(14), 5556. [Link]

  • P, B., et al. (2013). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 226-232. [Link]

  • Bouhedjar, A., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. BioMed Research International, 2023, 1–16. [Link]

  • Shinde, S. S., Bhusari, S. S., & Wakte, P. S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1). [Link]

  • Wang, Y., et al. (2018). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 645–650. [Link]

  • Li, J., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585–596. [Link]

  • S, A. A., et al. (2011). Anti-inflammatory and antibacterial activity study of some novel quinazolinones. ResearchGate. [Link]

  • Zayed, M. F., & Ahmed, S. (2014). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. IJOER. [Link]

  • Singh, K., et al. (2016). Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. Journal of Advanced Research, 7(6), 1031–1041. [Link]

  • El-Hashash, M. A., et al. (2013). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1), 316–326. [Link]

  • Ryabova, S. S., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology. [Link]

  • Auti, P. S., George, G., & Paul, A. T. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 21(10), 1266. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Molecules, 22(10), 1599. [Link]

  • Zayed, M. F., & Ahmed, H. E. A. (2023). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 28(20), 7160. [Link]

  • Zayed, M. F., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. ResearchGate. [Link]

  • Kathiravan, M. K., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 347–361. [Link]

  • Gomaa, M. S., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1638–1651. [Link]

  • Sankaran, M., et al. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers. [Link]

  • Zadrazilova, I., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(3), 478–484. [Link]

  • Gomaa, M. S., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Taylor & Francis. [Link]

  • Rivera-Otero, M. A., et al. (2023). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Molecules, 28(23), 7808. [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Abstract

This comprehensive guide details a robust, multi-step protocol for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. The quinazolinone scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors used in oncology.[1][2] This protocol is designed for researchers, chemists, and drug development professionals, providing in-depth, step-by-step instructions with a focus on the underlying chemical principles and safety considerations. The synthesis commences with the commercially available 2-Amino-4,5-dimethoxybenzoic acid, proceeding through the formation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione and a subsequent 2,4-dichloro intermediate, culminating in the selective hydrolysis to yield the target compound.

Introduction

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The specific analogue, this compound, serves as a versatile building block. The chlorine atom at the C2 position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to generate libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a validated, three-part synthetic pathway designed for reproducibility and scalability in a standard laboratory setting.

Overall Synthetic Workflow

The synthesis is logically structured in three primary stages: cyclization to form the quinazolinedione core, exhaustive chlorination to create a reactive intermediate, and selective hydrolysis to yield the final product.

Synthesis_Workflow A 2-Amino-4,5-dimethoxybenzoic Acid (Starting Material) B 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (Intermediate I) A->B Step 1: Cyclization (Urea, Heat) C 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate II) B->C Step 2: Chlorination (POCl₃, Catalyst) D This compound (Target Compound) C->D Step 3: Selective Hydrolysis (Aqueous Media, Heat)

Caption: Overall synthetic route from starting material to the target compound.

Part 1: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (Intermediate I)

Principle and Rationale

This initial step involves the construction of the core heterocyclic system. The reaction proceeds via a cyclization of 2-amino-4,5-dimethoxybenzoic acid with urea. At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO), which reacts with the anthranilic acid derivative. The subsequent intramolecular cyclization and loss of water yield the stable quinazolinedione ring structure. This solid-phase fusion reaction is an efficient method for creating the dione intermediate.[4]

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
2-Amino-4,5-dimethoxybenzoic acid5653-40-7197.1919.7 g (0.1 mol)Starting material.[5]
Urea57-13-660.0624.0 g (0.4 mol)Reagent for cyclization.
Round-bottom flask--250 mL
Heating mantle & Stirrer---
Thermometer---To monitor reaction temp.
Buchner funnel & filter paper---For product isolation.
Detailed Experimental Protocol
  • Combine 2-amino-4,5-dimethoxybenzoic acid (19.7 g, 0.1 mol) and urea (24.0 g, 0.4 mol) in a 250 mL round-bottom flask equipped with a mechanical stirrer.

  • Heat the solid mixture under a nitrogen atmosphere to 180-190 °C using a heating mantle.

  • Maintain vigorous stirring at this temperature for 4-5 hours. The mixture will melt, and ammonia gas will evolve.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, upon which it will solidify.

  • Add 150 mL of water to the flask and heat to boiling to dissolve any unreacted urea and other water-soluble impurities.

  • Cool the mixture in an ice bath, and collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual impurities.

  • Dry the product under vacuum at 60-70 °C to yield 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione as an off-white solid. The expected melting point is >300 °C.

Part 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate II)

Principle and Rationale

This step converts the stable quinazolinedione into a highly reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that replaces the hydroxyl groups of the tautomeric enol form of the dione with chlorine atoms. A catalytic amount of an N,N-dialkylamine, such as N,N-dimethylaniline, is added to accelerate the reaction.[6][7] The resulting 2,4-dichloroquinazoline is a versatile intermediate where the C4-chloro atom is significantly more reactive towards nucleophiles than the C2-chloro atom.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
Intermediate I28888-44-0222.2011.1 g (0.05 mol)Product from Part 1.
Phosphorus oxychloride (POCl₃)10025-87-3153.3360 mL (~0.65 mol)Corrosive & Lachrymator .
N,N-Dimethylaniline121-69-7121.181.0 mLCatalyst.
Round-bottom flask with reflux condenser--250 mL
Ice bath---For work-up.
Fume hood---Mandatory for safety .
Detailed Experimental Protocol
  • Caution: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Place Intermediate I (11.1 g, 0.05 mol) into a 250 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (60 mL), followed by the dropwise addition of N,N-dimethylaniline (1.0 mL).

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110 °C) with stirring.[7]

  • Maintain the reflux for 5-6 hours. The reaction mixture should become a clear, yellowish solution.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Continue stirring until all the ice has melted. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to obtain 2,4-dichloro-6,7-dimethoxyquinazoline as a solid.

Part 3: Synthesis of this compound (Target Compound)

Principle and Rationale

The final step leverages the differential reactivity of the two chlorine atoms on Intermediate II. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions, a selective hydrolysis of the C4-chloro group can be achieved, replacing it with a hydroxyl group. This hydroxyl group exists predominantly in its more stable tautomeric keto form, yielding the desired this compound.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
Intermediate II24175-14-4259.0810.4 g (0.04 mol)Product from Part 2.
Dioxane or Acetic Acid--100 mLSolvent.
Water7732-18-518.0220 mLNucleophile for hydrolysis.
Round-bottom flask with reflux condenser--250 mL
Sodium bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization.
Detailed Experimental Protocol
  • Suspend Intermediate II (10.4 g, 0.04 mol) in a mixture of 100 mL of dioxane (or acetic acid) and 20 mL of water in a 250 mL round-bottom flask.

  • Heat the suspension to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • If acetic acid was used as the solvent, carefully neutralize the mixture by adding it to a stirred solution of saturated sodium bicarbonate until effervescence ceases.

  • If dioxane was used, reduce the solvent volume by approximately 75% using a rotary evaporator.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Summary of Reaction Parameters

StepStarting MaterialProductMol. Wt. ( g/mol )Expected YieldKey Conditions
1 2-Amino-4,5-dimethoxybenzoic acid6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione222.2080-90%Urea, 180-190 °C, 4-5h
2 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione2,4-Dichloro-6,7-dimethoxyquinazoline259.0885-95%POCl₃, N,N-dimethylaniline, Reflux, 5-6h
3 2,4-Dichloro-6,7-dimethoxyquinazolineThis compound240.6470-80%Dioxane/H₂O, Reflux, 4-6h

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a fume hood with appropriate PPE.

  • General Precautions: All heating and reflux operations should be conducted with appropriate care to avoid thermal burns and solvent fires. Ensure all glassware is free of defects. Use a nitrogen atmosphere where specified to prevent side reactions with atmospheric moisture and oxygen.

References

  • Benchchem. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis.
  • Google Patents. Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Acta Poloniae Pharmaceutica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)
  • Olon. The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis.
  • National Institutes of Health (NIH). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate.
  • Guidechem. 2-Amino-4,5-dimethoxybenzoic acid 5653-40-7 wiki.
  • PrepChem.com. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline.
  • Biosynth. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | FA17551.
  • ResearchGate. Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)
  • Sigma-Aldrich. 6,7-Dimethoxy-2,4-quinazolinedione 97 28888-44-0.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • ResearchGate. How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?.
  • UMassD Repository.
  • Benchchem.
  • MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

Sources

Application Note and Protocol for the Synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 6,7-dimethoxyquinazoline derivatives are pivotal intermediates in the synthesis of clinically significant tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[1] These drugs have revolutionized the treatment of certain cancers by targeting key signaling pathways involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] The title compound, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, and its isomers are valuable building blocks for creating libraries of novel bioactive molecules. The chloro-substituent at the 2- or 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities to modulate pharmacological activity.

This document provides a comprehensive, step-by-step guide for the synthesis of a key chlorinated intermediate, starting from commercially available precursors. The protocols are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and safety considerations.

Overall Synthetic Strategy

The synthesis is approached as a two-step process, commencing with the construction of the quinazoline ring system, followed by a chlorination step. This strategy is efficient and scalable for laboratory settings.

A 2-Amino-4,5-dimethoxybenzoic Acid B 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-dichloro-6,7-dimethoxyquinazoline B->C POCl3, Heat D This compound C->D Selective Hydrolysis

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Principle and Rationale

The initial step involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with urea.[2][3] This reaction proceeds through an initial formation of an acylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable quinazolinedione ring system. Heating is necessary to drive the reaction to completion. This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask, combine 2-amino-4,5-dimethoxybenzoic acid (19.7 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the reaction mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction progresses.

  • Reaction Time: Maintain the temperature for 4-5 hours.

  • Work-up: Allow the flask to cool to room temperature. Add 100 mL of 2 M sodium hydroxide solution to the solid mass and heat to boiling to dissolve the product.

  • Purification: Treat the hot solution with activated charcoal and filter through celite. Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.

Quantitative Data
ReagentMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
2-Amino-4,5-dimethoxybenzoic acid197.1919.70.11
Urea60.0618.00.33
Reaction Conditions
Temperature (°C)180-190
Time (hours)4-5
Expected Yield
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione222.19~19.5~88%

Part 2: Synthesis of this compound

Principle and Rationale

The chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][4][5] This reaction proceeds via the enol tautomer of the quinazolinedione. The hydroxyl groups are converted into good leaving groups, which are then displaced by chloride ions. It is important to note that this reaction generally yields the more stable 2,4-dichloro-6,7-dimethoxyquinazoline as the major product.[4][5] To obtain the desired this compound, a subsequent selective hydrolysis of the 4-chloro group is necessary. The protocol below describes the initial chlorination to the dichloro intermediate.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (11.1 g, 0.05 mol).

  • Reagent Addition: Add phosphorus oxychloride (50 mL, 0.54 mol) to the flask. To this suspension, add N,N-dimethylaniline (6.0 g, 0.05 mol) dropwise with stirring.[4]

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 5-6 hours. The reaction should become a clear solution.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into 500 mL of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2,4-dichloro-6,7-dimethoxyquinazoline.

Quantitative Data
ReagentMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione222.1911.10.051
Phosphorus Oxychloride153.3382.80.54~11
N,N-dimethylaniline121.186.00.051
Reaction Conditions
Temperature (°C)~110
Time (hours)5-6
Expected Yield
2,4-dichloro-6,7-dimethoxyquinazoline259.08~11.0~85%

Note: The synthesis of this compound from the dichloro intermediate requires a subsequent selective hydrolysis step, which is beyond the scope of this particular protocol but would involve carefully controlled reaction conditions to favor hydrolysis at the more reactive 4-position.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes.[6][7] It can cause severe burns to the skin, eyes, and respiratory tract.[6][7] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6]

  • Thionyl Chloride (SOCl₂): Also highly corrosive and toxic. Reacts with water to produce toxic gases (HCl and SO₂).[8][9][10][11] It can cause severe burns and is a lachrymator. Handle with the same precautions as POCl₃.[8][9]

  • N,N-dimethylaniline: Toxic and readily absorbed through the skin. It is also a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. An emergency eyewash and safety shower must be readily accessible.[6][8]

Experimental Workflow Diagram

A Combine Reactants: 2-Amino-4,5-dimethoxybenzoic acid and Urea B Heat to 180-190 °C for 4-5 hours A->B C Cool and Dissolve in NaOH solution B->C D Acidify with HCl to precipitate product C->D E Filter, Wash, and Dry 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione D->E F Combine Quinazolinedione with POCl3 and N,N-dimethylaniline E->F G Reflux at 110 °C for 5-6 hours F->G H Quench in Ice Water G->H I Filter, Wash, and Dry 2,4-dichloro-6,7-dimethoxyquinazoline H->I

Caption: Step-by-step workflow for the synthesis of the chlorinated quinazoline intermediate.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (URL not available)
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (URL not available)
  • Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica - Drug Research. (URL: [Link])

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. (URL: [Link])

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. (URL: [Link])

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Synthesis of quinazolinones. Organic Chemistry Portal. (URL: [Link])

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Thionyl Chloride Hazard Summary. NJ.gov. (URL: [Link])

  • Phosphorus Oxychloride Hazard Summary. NJ.gov. (URL: [Link])

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. (URL: [Link])

  • Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed. (URL: [Link])

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. (URL: [Link])

  • Cyclization of Peptides through a Urea Bond: Application to the Arg‐Gly‐Asp Tripeptide. ResearchGate. (URL: [Link])

  • Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. ResearchGate. (URL: [Link])

  • Phosphorus Oxychloride. Air Liquide Malaysia. (URL: [Link])

  • SOP 0079 - Thionyl Chloride. University of California, Santa Cruz. (URL: [Link])

  • Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs. National Institutes of Health. (URL: [Link])

  • Synthesis of Quinazolinediones. Organic Chemistry Portal. (URL: [Link])

Sources

The Strategic Role of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions have made it an ideal framework for designing potent and selective enzyme inhibitors. A significant class of these are ATP-competitive inhibitors targeting the tyrosine kinase domains of epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2).[4][5][6][7] Overexpression or mutation of these receptors are hallmarks of various cancers, driving uncontrolled cell proliferation and survival.[8]

This application note provides a detailed guide for researchers on the strategic use of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one and its closely related precursors in the synthesis of advanced kinase inhibitors. We will delve into the chemical rationale for its design, provide detailed synthesis protocols, and illustrate its application in creating targeted therapeutics.

Core Rationale: Why this compound?

The efficacy of this quinazoline building block is rooted in the specific contributions of its substituents, which dictate both its reactivity and the biological activity of the final inhibitor.

  • The 2-Chloro Group: This is the primary reactive site for introducing the aniline or other amine-containing moieties that are crucial for binding to the kinase ATP pocket. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • The 6,7-Dimethoxy Groups: These electron-donating groups are not merely passive substituents. They have been shown to significantly enhance the inhibitory potency of the final drug molecule.[9] It is proposed that these groups form key hydrogen bonds within the ATP-binding site of the EGFR, contributing to a "supra-additive" effect on potency.

  • The 4-Oxo Group: This feature is integral to the quinazolinone core and contributes to the overall electronic properties and structural stability of the scaffold.

The strategic placement of these functional groups creates a versatile and highly valuable intermediate for the construction of a diverse library of potential kinase inhibitors.

Targeted Signaling Pathway: EGFR/HER2 Inhibition

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, they form homo- or heterodimers, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and metastasis.[8] Quinazoline-based inhibitors competitively bind to the ATP pocket of the kinase domain, blocking these downstream signals and thereby inhibiting tumor growth.[4]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer Dimerizes HER2 HER2 HER2->Dimer ADP ADP Dimer->ADP RAS RAS Dimer->RAS Activates PI3K PI3K Dimer->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds ATP ATP ATP->Dimer Phosphorylates Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->Dimer Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 Signaling and Inhibition Workflow.

Synthetic Protocols and Methodologies

The synthesis of kinase inhibitors using the 2-chloro-6,7-dimethoxyquinazoline core generally follows a multi-step process. A common and efficient strategy involves the initial synthesis of a more reactive precursor, 2,4-dichloro-6,7-dimethoxyquinazoline , followed by regioselective substitution.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Precursor)

This protocol details the chlorination of the quinazolinedione precursor. The use of a high-boiling tertiary amine like N,N-dimethylaniline acts as a catalyst and acid scavenger.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that converts the hydroxyl groups of the tautomeric form of the dione into chlorides. The reaction proceeds via a Vilsmeier-Haack-type intermediate.

Materials:

  • 6,7-Dimethoxyquinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-cold water

Procedure:

  • Combine 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent) and phosphorus oxychloride (approx. 10 equivalents by volume) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline (approx. 0.3 equivalents).

  • Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker of vigorously stirred ice-cold water. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[10][11]

Synthesis_Precursor start 6,7-Dimethoxyquinazoline-2,4-dione product 2,4-Dichloro-6,7-dimethoxyquinazoline start->product Chlorination reagents POCl₃ N,N-Dimethylaniline reagents->product conditions Reflux, 5-6h conditions->product workup Quench in Ice Water Filter & Dry product->workup Isolation

Caption: Synthesis of the Dichloro Precursor.

Protocol 2: Regioselective Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines

This protocol describes the crucial nucleophilic aromatic substitution (SNAr) step, which is the cornerstone of building the final kinase inhibitor. The C4 position of the 2,4-dichloro precursor is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[12] This inherent regioselectivity is a key advantage of this synthetic strategy.

Rationale: The electron-withdrawing nature of the pyrimidine ring activates the chloro-substituted carbons towards nucleophilic attack. DFT calculations have confirmed that the carbon at the 4-position has a higher LUMO coefficient, making it the preferred site for attack by amines.[12]

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline (from Protocol 1)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 equivalents)

  • Solvent (e.g., Isopropanol, Ethanol, or Acetic Acid)

Procedure:

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent like isopropanol in a round-bottom flask.[10][11]

  • Add the desired substituted aniline (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration. Wash the product with the cold solvent used for the reaction and then with a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.[12]

ParameterConditionRationale/Reference
Solvent Isopropanol, Ethanol, Acetic AcidProtic solvents can facilitate the reaction. Acetic acid can act as both solvent and catalyst.
Temperature Reflux (approx. 80-120 °C)Provides sufficient energy to overcome the activation barrier for the SNAr reaction.[10][11]
Stoichiometry Near 1:1 ratio of reactantsUsing a slight excess of the aniline can drive the reaction to completion while minimizing di-substitution.
Reaction Time 4-6 hoursTypically sufficient for completion, but should be monitored by TLC.

Application in the Synthesis of Marketed Drugs

The principles outlined above are directly applicable to the synthesis of several FDA-approved tyrosine kinase inhibitors. For instance, the synthesis of Gefitinib and Erlotinib involves the condensation of a 4-chloroquinazoline intermediate with the appropriate aniline.[4][13] While many commercial syntheses have been optimized to avoid the unstable 4-chloro intermediate, the fundamental SNAr chemistry remains central.[14]

Conclusion and Future Perspectives

This compound and its related precursors are indispensable tools in the arsenal of the medicinal chemist. The inherent reactivity of the 2-chloro position, coupled with the potency-enhancing effects of the 6,7-dimethoxy substituents, provides a robust platform for the discovery and development of novel kinase inhibitors. The protocols detailed herein offer a validated and rational approach for researchers to synthesize a wide array of 4-substituted quinazoline derivatives, paving the way for the next generation of targeted cancer therapies.

References

  • PrepChem. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Available from: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available from: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
  • PubMed Central. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Available from: [Link]

  • PubMed. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Available from: [Link]

  • PubMed Central. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Available from: [Link]

  • PubMed. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PubMed Central. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. Available from: [Link]

  • Arabian Journal of Chemistry. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Available from: [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]

  • AACR Publications. Design and synthesis of quinazoline derivatives as potential anticancer agents. Available from: [Link]

  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

  • RSC Publishing. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Available from: [Link]

  • ACS Publications. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Available from: [Link]

  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Available from: [Link]

  • MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Gefitinib from 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling pathway in non-small cell lung cancer (NSCLC) with specific EGFR mutations. Its synthesis is a multi-step process, with the formation of the quinazoline core and subsequent coupling with the side chain being critical stages. These application notes provide a detailed protocol for the synthesis of Gefitinib, focusing on the utilization of the key intermediate, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one.

The synthetic strategy outlined herein involves the initial preparation of the quinazolinone core from 4,5-dimethoxyanthranilic acid, followed by chlorination to yield the reactive 2-chloroquinazoline intermediate. The final step is a nucleophilic substitution reaction where the chloro group is displaced by 3-chloro-4-fluoroaniline to yield Gefitinib. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Part 1: Synthesis of the Quinazolinone Core

The journey to Gefitinib begins with the construction of the 6,7-dimethoxy-3H-quinazolin-4-one scaffold. This is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative.

Step 1.1: Synthesis of 6,7-Dimethoxy-3H-quinazolin-4-one

The initial step involves the reaction of 4,5-dimethoxyanthranilic acid with formamide. This reaction proceeds via a cyclization-condensation mechanism to form the quinazolinone ring system.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4,5-dimethoxyanthranilic acid (1 equivalent) and formamide (10 equivalents).

  • Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 6,7-dimethoxy-3H-quinazolin-4-one.

Table 1: Reagents for the Synthesis of 6,7-Dimethoxy-3H-quinazolin-4-one

ReagentMolar Mass ( g/mol )Equivalents
4,5-Dimethoxyanthranilic Acid197.191
Formamide45.0410
Step 1.2: Chlorination to this compound

The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Therefore, it is converted to a more reactive chloro group using a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol:

  • In a well-ventilated fume hood, suspend 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield this compound.

Table 2: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Equivalents
6,7-Dimethoxy-3H-quinazolin-4-one206.201
Thionyl Chloride (SOCl₂)118.975-10
N,N-Dimethylformamide (DMF)73.09Catalytic

Workflow for the Synthesis of the Quinazolinone Core

G cluster_0 Step 1.1: Quinazolinone Formation cluster_1 Step 1.2: Chlorination A 4,5-Dimethoxyanthranilic Acid C Heat (140-150°C) A->C B Formamide B->C D 6,7-Dimethoxy-3H-quinazolin-4-one C->D E 6,7-Dimethoxy-3H-quinazolin-4-one G Reflux E->G F Thionyl Chloride (SOCl₂) F->G H This compound G->H

Caption: Synthesis of the 2-chloroquinazoline intermediate.

Part 2: Synthesis of Gefitinib

With the activated quinazoline core in hand, the final step is the coupling with the aniline side chain to form Gefitinib.

Step 2.1: Nucleophilic Aromatic Substitution

This key step involves the reaction of this compound with 3-chloro-4-fluoroaniline. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the aniline nitrogen attacks the electron-deficient carbon at the 2-position of the quinazoline ring, displacing the chloride ion.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile, add 3-chloro-4-fluoroaniline (1.1 equivalents).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the filtered solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Gefitinib.

  • Dry the final product under vacuum.

Table 3: Reagents for the Synthesis of Gefitinib

ReagentMolar Mass ( g/mol )Equivalents
This compound240.651
3-Chloro-4-fluoroaniline145.561.1
N,N-Diisopropylethylamine (DIPEA)129.241.2

Reaction Scheme for Gefitinib Synthesis

G A This compound C Reflux in Isopropanol with DIPEA A->C B 3-Chloro-4-fluoroaniline B->C D Gefitinib C->D

Caption: Final coupling step to synthesize Gefitinib.

Part 3: Safety and Handling

  • Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Gefitinib and its intermediates are potent pharmaceutical compounds. Handle with care, avoiding inhalation and skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Part 4: Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To compare with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • AstraZeneca. (2000). Quinazoline derivatives.
  • Henke, B. R., et al. (1997). N-Aryl-4-aminoquinazolines: A new class of potent inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 40(17), 2994-2998. [Link]

  • Li, X., et al. (2006). An improved and practical synthesis of gefitinib. Organic Process Research & Development, 10(5), 939-942. [Link]

  • Reddy, K. R., et al. (2008). An improved process for the preparation of gefitinib. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 47B(3), 461-464. [Link]

  • Wang, X., et al. (2000). 4-Anilinoquinazolines: A new class of potent and selective inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 10(7), 599-602. [Link]

Synthesis of 2-Aryl-Substituted Quinazolin-4(3H)-ones: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and central nervous system-acting agents.[1][2][3][4] This guide provides a comprehensive overview of the most reliable and efficient methods for synthesizing 2-aryl-substituted quinazolin-4(3H)-ones. We delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering detailed, step-by-step protocols and expert insights into reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their discovery programs.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone ring system, a fusion of pyrimidine and benzene rings, is a cornerstone of modern drug discovery.[2][5] Its rigid, planar structure and capacity for diverse substitution patterns allow it to interact with a wide array of biological targets. Notably, quinazolinone-based drugs like Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, have significantly impacted cancer therapy. The broad spectrum of pharmacological activities associated with this scaffold—including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties—continues to drive the development of novel synthetic methodologies.[2][6]

This guide focuses on the synthesis of 2-aryl-substituted derivatives, a class that has shown particular promise in targeting protein kinases and other key enzymes in cellular signaling pathways.[4][7]

Strategic Approaches to Synthesis

The construction of the 2-aryl-substituted quinazolin-4(3H)-one core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we compare the most prevalent and effective strategies.

Key Synthetic Pathways Overview

G cluster_0 Starting Materials cluster_1 Key Reactions / Intermediates cluster_2 Product Anthranilic Acid Anthranilic Acid Niementowski Condensation Niementowski Condensation Anthranilic Acid->Niementowski Condensation + Amide/Formamide (High Temp) Benzoxazinone Intermediate Benzoxazinone Intermediate Anthranilic Acid->Benzoxazinone Intermediate + Acid Anhydride/ Acyl Chloride Isatoic Anhydride Isatoic Anhydride Isatoic Anhydride->Benzoxazinone Intermediate (In situ formation) Product 2-Aryl-Substituted Quinazolin-4(3H)-one Isatoic Anhydride->Product + Amine + Orthoester (One-Pot/MCR) 2-Aminobenzamide 2-Aminobenzamide Oxidative Cyclization Oxidative Cyclization 2-Aminobenzamide->Oxidative Cyclization + Aryl Aldehyde o-Nitrobenzamide o-Nitrobenzamide Reductive Cyclization Reductive Cyclization o-Nitrobenzamide->Reductive Cyclization + Alcohol (Pd-catalyzed) Niementowski Condensation->Product Benzoxazinone Intermediate->Product + Primary Amine (Ammonolysis) Oxidative Cyclization->Product Reductive Cyclization->Product

Caption: Major synthetic routes to 2-aryl-substituted quinazolin-4(3H)-ones.

Comparison of Synthetic Methods
MethodStarting MaterialsKey Features & CausalityAdvantagesDisadvantages
Niementowski Synthesis Anthranilic Acid, AmidesThermal condensation involving initial acylation followed by intramolecular cyclization and dehydration.[1] The high temperature drives the equilibrium by removing water.Simple, versatile for substituent introduction.[1]Often requires high temperatures (130-150°C) and long reaction times.[1][8]
Benzoxazinone Route Anthranilic Acid, Acid Anhydrides/ChloridesFormation of a reactive 2-substituted benzoxazin-4-one intermediate, which readily undergoes ring-opening and recyclization with an amine source (e.g., ammonia, primary amines).[2][9]Two-step but generally high-yielding; allows for late-stage introduction of N3-substituents.Requires handling of acylating agents.
Microwave-Assisted Synthesis (MAOS) Various (Anthranilic Acid, 2-Aminobenzamide, etc.)Utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically accelerating reaction rates.[8] Efficient energy transfer leads to localized superheating.Significantly reduced reaction times (minutes vs. hours), often higher yields, cleaner reactions.[1][8]Requires specialized microwave reactor equipment.
One-Pot/Multi-Component Reactions (MCRs) Isatoic Anhydride, Amines, OrthoestersCombines multiple reaction steps into a single operation without isolating intermediates, enhancing efficiency.[10][11] Often proceeds under catalyst and solvent-free conditions.[10]High atom economy, operational simplicity, rapid assembly of complex molecules.[2][10]Optimization can be complex; sometimes requires specific substrate combinations.
Catalytic Oxidative Cyclization 2-Aminobenzamide, Aryl Aldehydes or AlcoholsA metal or non-metal catalyst facilitates the oxidation of the aldehyde/alcohol and subsequent condensation/cyclization with the aminobenzamide.[12][13]Milder conditions, avoids pre-functionalization of starting materials.May require specific catalysts (e.g., Pd, Cu, Fe) and oxidants.[5][14][15]

Detailed Experimental Protocols

Protocol 1: Classic Niementowski Synthesis (Conventional Heating)

This protocol describes a foundational method for synthesizing the parent quinazolin-4(3H)-one ring, which can be adapted using substituted anthranilic acids and aryl amides.

Reaction Scheme: Anthranilic Acid + Formamide → Quinazolin-4(3H)-one + H₂O

Materials:

  • Anthranilic acid

  • Formamide (in excess)

  • Heating mantle with stirrer

  • Round-bottom flask with reflux condenser

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, combine anthranilic acid (1 eq.) and formamide (5-10 eq.). The excess formamide acts as both a reactant and a solvent.

  • Heating: Heat the mixture to 130–150°C with stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the temperature for 4-6 hours or until TLC indicates the consumption of the starting material.[2]

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water with stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol or an appropriate solvent to obtain the pure 2-aryl-substituted quinazolin-4(3H)-one.

Expert Insight: The key to this reaction is driving off the water formed during the cyclization. While the high temperature helps, performing the reaction under a slow stream of nitrogen can further facilitate water removal and improve yields.

Protocol 2: Modern Microwave-Assisted Synthesis from Benzoxazinone Intermediate

This two-step, one-pot protocol leverages the efficiency of microwave heating for rapid synthesis.

Step A: Formation of 2-Aryl-1,3-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, add anthranilic acid (1 eq.), an aryl acid chloride (e.g., benzoyl chloride, 1.1 eq.), and pyridine (2-3 eq.) as a base and solvent.[9][16]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate at 210 W for approximately 10-15 minutes.[9][16]

  • Intermediate Isolation: After cooling, add cold water to the reaction mixture. The solid benzoxazinone intermediate will precipitate. Filter, wash with water, and dry. This intermediate is often used directly in the next step without extensive purification.

Step B: Conversion to 2-Aryl-quinazolin-4(3H)-one

  • Reaction Setup: Place the crude benzoxazinone from Step A into a new microwave vessel. Add a source of ammonia, such as ammonium formate or ammonium acetate, and an appropriate solvent if needed (often performed neat).

  • Microwave Irradiation: Irradiate the mixture at a controlled temperature (e.g., 150°C) for 5-20 minutes.[8]

  • Isolation and Purification: After cooling, the product is isolated by filtration and purified by recrystallization from ethanol.

Expert Insight: Microwave-assisted synthesis offers remarkable speed.[8] It's crucial to use a dedicated microwave synthesizer with temperature and pressure controls for safety and reproducibility. Solvent-free conditions, when possible, simplify work-up and align with green chemistry principles.[10]

Protocol 3: One-Pot, Three-Component Synthesis (Catalyst-Free)

This efficient method builds the quinazolinone core in a single step from readily available materials.[10]

Reaction Scheme: Isatoic Anhydride + Primary Amine + Orthoester → 2,3-Disubstituted Quinazolin-4(3H)-one

Materials:

  • Isatoic anhydride

  • A primary amine (aryl or alkyl)

  • An orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

  • Microwave synthesizer or oil bath

Procedure:

  • Mixing: In a reaction vessel, combine isatoic anhydride (1 eq.), the primary amine (1 eq.), and the orthoester (1.2-1.5 eq.).

  • Heating:

    • Conventional: Heat the mixture at 120°C for 5 hours.[10]

    • Microwave: Heat at 140°C for 20-30 minutes in a sealed microwave vessel.[10]

  • Work-up: The reaction often yields a solid mass upon cooling.

  • Purification: Triturate the crude product with a solvent like ethanol or ethyl acetate, followed by filtration to collect the pure product. Yields are typically excellent.[10]

Expert Insight: This multicomponent reaction is highly convergent and efficient. The choice of orthoester determines the substituent at the C2 position, while the amine determines the substituent at the N3 position, allowing for rapid library synthesis.

Characterization and Validation

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation. Key signals include the N-H proton of the quinazolinone ring (typically a broad singlet δ > 12 ppm) and characteristic aromatic signals.[13][17]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[13][17]

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹ is a key diagnostic peak for the quinazolinone core.[7]

  • Melting Point (Mp): A sharp melting point is an indicator of high purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; insufficient temperature; water not effectively removed.Increase reaction time or temperature. For Niementowski, ensure excess amide is used. In microwave synthesis, check for proper temperature ramping and hold times.
Side Product Formation Decomposition at high temperatures; undesired side reactions.Lower the reaction temperature and extend the time. Use a catalyst to enable milder conditions. Ensure high-purity starting materials.
Purification Difficulties Product is highly soluble in recrystallization solvent; impurities have similar polarity.Try a different recrystallization solvent or solvent system. If necessary, purify via column chromatography on silica gel.
Inconsistent Microwave Results Inconsistent heating due to vessel placement or volume.Use a dedicated single-mode microwave reactor. Ensure reaction volumes are consistent with the manufacturer's recommendations.

Conclusion

The synthesis of 2-aryl-substituted quinazolin-4(3H)-ones is a well-established field with a rich variety of methodologies. While classical methods like the Niementowski synthesis remain valuable, modern techniques such as microwave-assisted and one-pot multicomponent reactions offer significant advantages in speed, efficiency, and environmental friendliness.[8][10] By understanding the mechanistic principles behind each method and carefully optimizing reaction conditions, researchers can reliably and efficiently access this critical heterocyclic scaffold for applications in drug discovery and medicinal chemistry.

References

  • BenchChem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem Technical Guides.
  • Patel, K. A Review on 4(3H)-quinazolinone synthesis.
  • Wikipedia. Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia.
  • Various Authors. Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review.
  • Various Authors. Comparative study of previous protocols for 2‐aryl quinazolinones synthesis. Wiley Online Library.
  • Borah, R. et al. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • Bobbio, C. et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules.
  • Rather, B. A. et al. Synthesis and Evaluation of Novel 2‐Substituted‐quinazolin‐4(3H)
  • Pomonis, A. et al. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Rathi, B. et al. Development of 2-aryl Substituted quinazolin-4(3H)-one, pyrido[4,3-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Microsomal Prostaglandin E(2) synthase-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Jadhav, P. B. et al. Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential.
  • Kumar, A. et al. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances.
  • Singh, P. et al. Synthesis of medicinally important 2-arylquinazolin-4(3H)-ones using heterogeneous catalysis.
  • Chemeurope.com. Niementowski quinazoline synthesis. Chemeurope.com.
  • Jadhav, P. B. et al. Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential.
  • Al-Tel, T. H. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Kumar, B. S. et al. Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Ilaš, J. et al. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants.
  • Bobbio, C. et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Wang, W. et al. Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry.
  • Li, H. et al. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances.
  • de Oliveira, R. B. et al. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Scientia Pharmaceutica.
  • Various Authors. Synthesis of 2-arylquinazolin-4-ones.
  • Various Authors. Synthesis of 2-arylquinazolinones.
  • Kang, H.-J. et al. Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
  • Nikpassand, M. et al. A novel, one-pot, solvent-, and catalyst-free synthesis of 2-aryl/alkyl-4(3H)-quinazolinones.
  • Katritzky, A. R. et al. One-pot synthesis of quinazolin-4(3 H)-ones and 2,3-dihydroquinazolin-4(1H). Arkivoc.
  • Kumar, S. et al. Quinazolin-4(3H)
  • Wagh, P. D. et al. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.

Sources

Application Notes and Protocols: 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Its structural flexibility allows for targeted chemical modifications, making it a "privileged scaffold" in the design of novel therapeutic agents. In the realm of oncology, quinazolinone derivatives have emerged as a prominent class of compounds, with several approved drugs and numerous candidates in preclinical and clinical development.[2] These agents exert their anti-cancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[3][4]

One such crucial intermediate and pharmacophore is 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one . The strategic placement of the chloro group at the 2-position and the dimethoxy groups at the 6- and 7-positions provides a versatile platform for the synthesis of potent and selective anti-cancer agents. This document provides a comprehensive guide to the synthesis, application, and evaluation of this key building block in the context of anti-cancer drug discovery.

PART 1: Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in the development of many quinazolinone-based anti-cancer drugs. A common and efficient synthetic route starts from the commercially available 6,7-dimethoxy-3H-quinazolin-4-one.

Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol describes the conversion of 6,7-dimethoxy-3H-quinazolin-4-one to the corresponding dichloro derivative, a key intermediate.

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice-cold water

  • Isopropanol

  • Aniline derivatives (for subsequent steps)

Procedure:

  • A mixture of 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) and phosphorus oxychloride (excess, ~3 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

  • N,N-dimethylaniline (catalytic amount, ~0.3 equivalents) is carefully added to the mixture.

  • The reaction mixture is heated to reflux and maintained for 5 hours.[5]

  • After cooling to room temperature, the reaction mixture is slowly poured into ice-cold water with vigorous stirring.

  • The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration and washed thoroughly with distilled water.[6]

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Selective Amination to Yield 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline

The subsequent step involves the selective reaction of the more reactive 4-chloro position with various aniline derivatives to introduce diversity and target specific kinases.

Procedure:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is dissolved in isopropanol.

  • The desired aniline derivative (1 equivalent) is added to the solution.

  • The reaction mixture is refluxed for 6 hours to afford the 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.[5][6]

  • The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

This selective amination is a cornerstone in the synthesis of numerous tyrosine kinase inhibitors (TKIs), including analogues of gefitinib and erlotinib.[7][8]

PART 2: Application in the Synthesis of Targeted Anti-Cancer Drugs

This compound and its derivatives are pivotal intermediates in the synthesis of several clinically important anti-cancer drugs that primarily target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][9]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][10] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[3]

  • Gefitinib and Erlotinib Analogues: The synthesis of gefitinib and erlotinib, first-generation EGFR inhibitors, involves the reaction of a 4-chloroquinazoline intermediate with the appropriate aniline derivative.[11][12] The 6,7-dimethoxy substitution pattern is crucial for high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.[13]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process.[14] Quinazoline derivatives have been successfully developed as potent VEGFR-2 inhibitors.[9]

  • Vandetanib and Other VEGFR-2 Kinase Inhibitors: Vandetanib, a multi-targeted kinase inhibitor, features a quinazoline core.[9] The synthetic strategies for such inhibitors often utilize a 4-chloroquinazoline intermediate to introduce the side chains necessary for potent and selective VEGFR-2 inhibition.[15]

PART 3: In Vitro Evaluation of Anti-Cancer Activity

Once novel quinazolinone derivatives are synthesized, their anti-cancer potential must be rigorously evaluated using a battery of in vitro assays.

Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, SF-268 for glioma).[16][17]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.[16]

  • Test compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%.[16]

Data Presentation:

Cancer Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma[Insert experimental data][Insert experimental data]
NCI-H460Lung Carcinoma[Insert experimental data][Insert experimental data]
SF-268Glioma[Insert experimental data][Insert experimental data]

Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.

Protocol 4: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay can quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Visualization of Key Signaling Pathways

Quinazolinone derivatives often exert their anti-cancer effects by modulating critical signaling pathways. Understanding these mechanisms is crucial for rational drug design.

EGFR Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS EGF EGF EGF->EGFR Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Quinazolinone Quinazolinone Inhibitor Quinazolinone->VEGFR2 Inhibits Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.

PART 4: In Vivo Evaluation in Preclinical Cancer Models

Promising compounds identified from in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and safety in a more complex biological system.[18][19]

Protocol 5: Xenograft Tumor Model in Immunocompromised Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anti-cancer agents.[20]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cell line of interest.

  • Test compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the treated groups to the control group.

  • Toxicity Evaluation: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior, throughout the study.

Experimental Workflow for In Vivo Studies:

InVivo_Workflow start Start: Human Cancer Cell Culture implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Control & Treatment Groups growth->randomize treat Drug Administration (Vehicle vs. Test Compound) randomize->treat measure Regular Tumor Volume Measurement treat->measure measure->treat Repeated Dosing end End of Study: Tumor Excision & Analysis measure->end

Caption: General workflow for a xenograft mouse model study.

Conclusion

This compound is a highly valuable and versatile building block in the discovery and development of novel anti-cancer drugs. Its utility in the synthesis of potent EGFR and VEGFR-2 inhibitors highlights the importance of the quinazolinone scaffold in targeted cancer therapy. The protocols and methodologies outlined in this document provide a framework for researchers to synthesize, evaluate, and advance new quinazolinone-based drug candidates, ultimately contributing to the development of more effective cancer treatments.

References

  • Spandana, V. R., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 22(5), 1-15. [Link]

  • Zhang, H., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 12(10), 1438. [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]

  • Solomon, V. R., & Lee, H. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4998. [Link]

  • Deng, X., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 12(10), 1438. [Link]

  • Li, H., & Liu, Z. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1957, 213-233. [Link]

  • Yu, Y. J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-cancer agents in medicinal chemistry, 12(4), 391–406. [Link]

  • Rana, K. K., et al. (2020). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. European Journal of Medicinal Chemistry, 185, 111829. [Link]

  • Sonousi, A., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1746-1761. [Link]

  • Yu, Y. J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(4), 391-406. [Link]

  • Anilkumar, R., & Preetha, J. P. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 231-239. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. [Link]

  • Bielawska, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(19), 10444. [Link]

  • Sim, D. S., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Asian Pacific Journal of Cancer Prevention, 23(5), 1729-1738. [Link]

  • Byrne, A. T., et al. (2017). Comparisons of in vivo cancer models and their applications. Current protocols in pharmacology, 76(1), 14.23.1-14.23.23. [Link]

  • Annapurna, P., et al. (2015). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate. [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. [Link]

  • Google Patents. (2013). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Gibson, K. H., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(5), 1130-1139. [Link]

  • Asati, V., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626. [Link]

  • Wang, Y., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 19(11), 1236–1243. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC advances, 13(28), 19335–19356. [Link]

  • New Drug Approvals. (2015). Gefitinib. [Link]

  • Zhang, H., et al. (2019). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 7, 72. [Link]

  • Al-Ostath, R. A., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(19), 6668. [Link]

  • ResearchGate. (n.d.). Chemical structure of approved VEGFR inhibitors. [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 26(11), 3328. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Google Patents. (2013).
  • Amarender, D., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2217-2225. [Link]

  • Li, Y., et al. (2020). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 25(21), 5035. [Link]

  • Google Patents. (2016).
  • Google Patents. (2011).
  • Foroumadi, A., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. DARU Journal of Pharmaceutical Sciences, 20(1), 63. [Link]

  • Chen, K., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(10), 11538-11546. [Link]

  • Leon, L. G., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3865-3870. [Link]

  • PrepChem.com. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. [Link]

  • Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(1), 21-41. [Link]

  • Sharma, R., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Gibson, K. H., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(5), 1130-1139. [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (2025). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. [Link]

Sources

Application Notes and Protocols for Anti-Inflammatory Research: 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Inflammation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inflammatory cascade is a complex biological response crucial for host defense. However, its dysregulation is a hallmark of numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the targeted modulation of critical signaling pathways that govern the expression of pro-inflammatory mediators.[3]

This document provides a comprehensive guide for researchers on the application of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one in anti-inflammatory research. While extensive research has been conducted on various quinazolinone derivatives, this guide will focus on establishing a robust framework for the initial characterization and mechanistic evaluation of this specific compound. We will provide detailed protocols for both in vitro and in vivo assays designed to assess its anti-inflammatory potential and to elucidate its mechanism of action, with a focus on the pivotal NF-κB and MAPK signaling pathways.[4][5]

Synthesis of this compound and its Derivatives

The starting material for many anti-inflammatory quinazolinone derivatives is often a related quinazoline dione. The synthesis of this compound can be achieved from 6,7-dimethoxy quinazolin-2,4-dione. A general procedure involves refluxing the dione with a chlorinating agent like phosphorous oxychloride (POCl3) in the presence of a mild base such as N,N-dimethylaniline.[6] This reaction replaces the hydroxyl groups with chlorine atoms, yielding the target compound. Further derivatization at the 2- and 4-positions can be achieved by subsequent nucleophilic substitution reactions.[6][7]

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro testing is recommended, starting with cytotoxicity assessment, followed by evaluation of the compound's ability to suppress inflammatory responses in a relevant cell model, and culminating in mechanistic studies to identify the molecular targets.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] This allows for the selection of non-toxic concentrations for subsequent experiments.

Protocol: MTT Assay [9][10][11]

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

ParameterDescription
Cell LineRAW 264.7 (murine macrophages)
Seeding Density1 x 10^5 cells/mL
Compound ConcentrationsTypically a range from 0.1 µM to 100 µM
Incubation Time24 hours
Wavelength570 nm
Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Response

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[12] LPS stimulation of RAW 264.7 cells leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β.[13][14] This model is widely used to screen for anti-inflammatory compounds.

Protocol: Griess Assay [14]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Rationale: To further characterize the anti-inflammatory effects, the expression and secretion of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) are measured at the mRNA and protein levels using quantitative real-time PCR (qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA), respectively.[15][16]

Protocol: Quantitative Real-Time PCR (qPCR) [17]

  • Cell Treatment: Treat RAW 264.7 cells with the test compound and LPS as described for the Griess assay.

  • RNA Extraction: After a 6-hour incubation with LPS, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.[12]

Table of qPCR Primers (Mus musculus):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TNF-αCAGGAGGGAGAACAGAAACTCCACCCGAATTCGGAAAGGACTTA
IL-6GAGGATACCACTCCCAACAGACCAAGTGCATCATCGTTGTTCATACA
IL-1βGGTGTGTGACGTTCCCATTGAGAGGCCACAGGTATTTTGTCGTT
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [15]

  • Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

  • Data Analysis: Determine the cytokine concentrations from a standard curve.

Mechanistic Studies: Investigation of NF-κB and MAPK Signaling Pathways

Rationale: The NF-κB and MAPK signaling pathways are central regulators of inflammation.[4][5] Many anti-inflammatory compounds exert their effects by inhibiting these pathways. Western blotting is a powerful technique to assess the activation (phosphorylation) of key proteins in these cascades.

dot

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB P NFkB p65/p50 IkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Quinazolinone 2-Chloro-6,7-dimethoxy -3H-quinazolin-4-one Quinazolinone->MAPKK Inhibits Quinazolinone->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

Protocol: Western Blot Analysis [18][19]

  • Cell Lysis: After treatment with the test compound and LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), p38, JNK, and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

dot

G cluster_invitro In Vitro Workflow start Start cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic concentrations start->cytotoxicity end End inflammation_model 2. LPS-induced Inflammation Model (RAW 264.7 macrophages) cytotoxicity->inflammation_model cytokine_analysis 3. Cytokine Analysis (Griess, qPCR, ELISA) inflammation_model->cytokine_analysis mechanism 4. Mechanistic Study (Western Blot) Investigate NF-κB and MAPK pathways cytokine_analysis->mechanism mechanism->end

Caption: In Vitro Experimental Workflow.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

Rationale: To validate the in vitro findings, it is essential to assess the anti-inflammatory efficacy of this compound in a preclinical animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for this purpose.[20][21]

Protocol: Carrageenan-Induced Paw Edema in Rats [22][23]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (e.g., 10, 20, 50 mg/kg, p.o. of this compound)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Table of In Vivo Experimental Parameters:

ParameterDescription
Animal ModelMale Wistar rats (150-200g)
Induction Agent1% Carrageenan in saline
Positive ControlIndomethacin (10 mg/kg, p.o.)
Test Compound Dosese.g., 10, 20, 50 mg/kg, p.o.
MeasurementPaw volume via plethysmometer
Time Points0, 1, 2, 3, 4, 5 hours post-carrageenan

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial anti-inflammatory characterization of this compound. The outlined protocols will enable researchers to assess its cytotoxicity, in vitro efficacy in a relevant inflammatory model, and to probe its potential mechanism of action through the investigation of key signaling pathways. Positive results from these studies will provide a strong rationale for further preclinical development, including more extensive in vivo studies in chronic inflammation models, pharmacokinetic profiling, and target deconvolution studies. The modular nature of the quinazolinone scaffold also offers exciting opportunities for structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of this promising class of anti-inflammatory agents.

References

  • Rosamultin alleviates LPS-induced acute kidney injury by promoting aut | DDDT. (2026). Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC. Retrieved from [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). PMC. Retrieved from [Link]

  • Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... (n.d.). ResearchGate. Retrieved from [Link]

  • INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Primer sequences for qPCR analysis of IL-6, IL-8, IL-1β, and TNF-α gene... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.). Google Patents.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2020). PMC. Retrieved from [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2009). PMC. Retrieved from [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2011). Hindawi. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2023). MDPI. Retrieved from [Link]

  • Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. (2011). PMC. Retrieved from [Link]

  • (A) Western blot analysis of the phosphorylation of p38, ERK, JNK and... (n.d.). ResearchGate. Retrieved from [Link]

  • What are MAPKs inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). MDPI. Retrieved from [Link]

  • Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43. (2024). Journal of Cell Science. Retrieved from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2023). IJFMR. Retrieved from [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).. (n.d.). ResearchGate. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. Retrieved from [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Retrieved from [Link]

  • Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. (2024). MDPI. Retrieved from [Link]

  • Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. (2023). bioRxiv. Retrieved from [Link]

  • NF-κB signaling in inflammation. (2017). PubMed. Retrieved from [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023). PMC. Retrieved from [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (2023). RSC Publishing. Retrieved from [Link]

  • Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. (1998). PubMed. Retrieved from [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot. A, The protein expression of AMPK, ERK1/2, P38, P65 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. Retrieved from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). PubMed. Retrieved from [Link]

  • An introduction to the MAPK signaling pathway and pan-RAF inhibitors. (2024). YouTube. Retrieved from [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022). YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel USP7 Inhibitors from a Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting USP7 in Oncology

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in cellular protein homeostasis and a high-value target in oncology.[1][2] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][3] A key substrate is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53.[3][4] In many cancers, USP7 is overexpressed, leading to the stabilization of MDM2, which in turn promotes the degradation of p53.[1][3] This cascade effectively disables a primary cellular defense against tumor formation.

The inhibition of USP7 presents a compelling therapeutic strategy. By blocking USP7, MDM2 is destabilized and degraded, which leads to the accumulation and reactivation of p53.[4][5] This restored p53 function can induce cell cycle arrest and apoptosis in cancer cells, making USP7 inhibitors a promising class of anti-cancer agents.[4][6]

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry and has proven to be a viable starting point for the development of potent USP7 inhibitors.[7] This guide provides a detailed, strategic workflow for researchers, outlining the synthesis, biochemical evaluation, and cellular characterization of novel USP7 inhibitors derived from the versatile starting material, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one.

The USP7-MDM2-p53 Signaling Axis

A foundational understanding of the target pathway is crucial for interpreting experimental results. USP7 plays a dual role in this axis, capable of deubiquitinating both MDM2 and p53.[8] However, under normal cellular conditions, the interaction between USP7 and MDM2 is stronger, leading to MDM2 stabilization and subsequent p53 degradation.[4][9] Pharmacological inhibition of USP7 tips this balance, causing MDM2 auto-ubiquitination and degradation, thereby liberating p53 to execute its tumor-suppressive functions.[4][5]

USP7_Pathway cluster_0 Normal Cell State (High USP7 Activity) cluster_1 USP7 Inhibitor Treatment USP7_N USP7 MDM2_N MDM2 USP7_N->MDM2_N Deubiquitinates (Stabilizes) MDM2_N->MDM2_N p53_N p53 MDM2_N->p53_N Ubiquitinates (Targets for Degradation) Proteasome_N Proteasome p53_N->Proteasome_N Degraded Inhibitor Quinazolinone-based USP7 Inhibitor USP7_I USP7 Inhibitor->USP7_I Inhibits MDM2_I MDM2 USP7_I->MDM2_I Stabilization Blocked p53_I p53 MDM2_I->p53_I Degradation Blocked Proteasome_I Proteasome MDM2_I->Proteasome_I Degraded Apoptosis Apoptosis & Cell Cycle Arrest p53_I->Apoptosis Activates

Caption: The USP7-MDM2-p53 signaling pathway under normal and inhibited conditions.

PART 1: SYNTHETIC CHEMISTRY AND LEAD GENERATION

The strategic advantage of starting with this compound lies in the reactivity of the C2-chloro group, which is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Protocol 1.1: Synthesis of N-substituted Quinazolinone Derivatives

This protocol describes a general procedure for synthesizing a library of candidate inhibitors by reacting the starting material with various primary or secondary amines.

Rationale: The goal is to append different functional groups to the quinazolinone core. The choice of amine nucleophile is critical for probing different pockets of the USP7 active site. Aromatic, aliphatic, and heterocyclic amines should be included to generate a structurally diverse library.

Materials:

  • This compound

  • Various primary/secondary amines (e.g., aniline derivatives, piperidine derivatives)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Standard glassware for reflux reactions

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add a suitable solvent such as isopropanol.[10] For less reactive amines, DMF can be used.

  • If the amine salt is used, or to scavenge HCl byproduct, add DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress using TLC. Reactions can take from 4 to 24 hours.

  • Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

  • Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

PART 2: BIOCHEMICAL EVALUATION OF USP7 INHIBITION

Once a library of compounds is synthesized, the next critical step is to determine their ability to inhibit USP7's enzymatic activity. A fluorogenic assay is a robust and high-throughput method for this purpose.[11][12]

Protocol 2.1: USP7 Enzymatic Assay and IC50 Determination

This protocol uses a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by USP7, releases the fluorescent AMC molecule.[11][12] The increase in fluorescence is directly proportional to USP7 activity.

Rationale: The goal is to quantify the potency of each synthesized compound. By measuring the rate of reaction at various inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.[13][14]

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-AMC substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)[12]

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from 100 µM. Dispense these into the 384-well plate. Include DMSO-only wells for "Maximal Activity" (negative control) and a known potent USP7 inhibitor for "Minimal Activity" (positive control).

  • Enzyme Addition: Dilute the USP7 enzyme in cold assay buffer to the desired final concentration (e.g., 200 pM). Add the enzyme solution to all wells containing the test compounds and controls.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 30-60 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the Ub-AMC substrate in assay buffer to the desired final concentration (e.g., 100 nM). Add the substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_min) / (Rate_max - Rate_min)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[15]

Data Presentation: Summarize the biochemical potency of lead compounds in a table for clear comparison.

Compound IDScaffold ModificationUSP7 IC50 (µM)
Lead-01 4-fluoroaniline4.86[7]
Lead-02 3-chloro-4-fluoroaniline1.54[7]
Lead-03 Piperidin-4-amineUser-defined
Control P5091~20-40[5]

PART 3: CELL-BASED ASSAY WORKFLOW

Demonstrating that a compound can inhibit purified USP7 is the first step. The next is to confirm its activity within the complex environment of a living cell. This involves assessing both target engagement (does the drug hit USP7 in the cell?) and the desired downstream biological consequences (does it stabilize p53?).

Cellular_Workflow cluster_assays Cell-Based Assays Start Synthesized Lead Compound Cell_Culture Culture Cancer Cells (e.g., MCF7, MM.1S) Start->Cell_Culture Treatment Treat Cells with Compound Series Cell_Culture->Treatment Target_Engage Target Engagement Assay (Ub-probe pulldown) Treatment->Target_Engage Western_Blot Western Blot Analysis (p53, MDM2, p21 levels) Treatment->Western_Blot Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Endpoint Confirm On-Target Cellular Activity Target_Engage->Endpoint Western_Blot->Endpoint Viability->Endpoint

Caption: Workflow for evaluating USP7 inhibitors in a cellular context.

Protocol 3.1: Western Blot for p53 and MDM2 Modulation

Rationale: The primary mechanism of action for a USP7 inhibitor is the destabilization of MDM2, leading to the stabilization of p53.[4][5] Western blotting provides a semi-quantitative method to visualize these changes in protein levels, confirming the inhibitor's effect on the target pathway. An increase in the p53 target gene product, p21, further validates pathway activation.[5][7]

Materials:

  • TP53 wild-type cancer cell line (e.g., MCF7, MM.1S)[5]

  • Complete cell culture medium and supplies

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 4-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.

  • Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to the loading control (β-Actin). Expect to see a dose-dependent decrease in MDM2 levels and a corresponding increase in p53 and p21 levels.[7]

References

  • Turnbull, A.P., et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Nature. Available at: [Link]

  • Qi, S., et al. (2020). Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet?. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Patsnap. (2024). What are USP7 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Sarkari, F., et al. (2008). Molecular recognition of p53 and MDM2 by USP7/HAUSP. The EMBO Journal. Available at: [Link]

  • Patsnap. (2025). What are the therapeutic applications for USP7 inhibitors?. Patsnap Synapse. Available at: [Link]

  • Kategaya, L., et al. (2021). Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo. Molecular Cancer Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Regulation of classical signaling pathways by USP7. ResearchGate. Available at: [Link]

  • Yang, H., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mungamuri, S.K., et al. (2014). USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation. Cell Reports. Available at: [Link]

  • Qi, S., et al. (2020). Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet?. PubMed. Available at: [Link]

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. Available at: [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

Sources

Synthesis of 4-Anilinoquinazoline-Based EGFR Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing a 2-chloro-6,7-dimethoxyquinazoline scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel targeted cancer therapeutics.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC), breast, and colon cancers.[2][3] Consequently, EGFR has emerged as a critical target for therapeutic intervention.

The 4-anilinoquinazoline core has been established as a privileged scaffold in the design of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[4] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this structural motif.[5] The quinazoline ring system mimics the adenine portion of ATP, enabling competitive binding to the kinase domain of EGFR. The aniline moiety at the 4-position extends into a hydrophobic pocket, and substitutions on this ring are crucial for modulating potency and selectivity. The 6,7-dimethoxy substitution on the quinazoline core is a common feature that enhances binding affinity to the EGFR active site.[6]

This guide will detail the synthetic route to a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines, key intermediates in the elaboration of more complex EGFR inhibitors. We will begin with the preparation of the crucial precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, followed by its selective reaction with various anilines.

Mechanistic Insight: The Rationale Behind the Synthetic Strategy

The synthetic approach hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the 2,4-dichloro-6,7-dimethoxyquinazoline is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the overall electronic distribution of the quinazoline ring system. This regioselectivity allows for the controlled, stepwise introduction of different substituents at the C4 and C2 positions, a cornerstone of library synthesis in drug discovery.

Experimental Protocols

Part 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol outlines the conversion of 6,7-dimethoxy-1H,3H-quinazoline-2,4-dione to the highly reactive 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.

Materials:

  • 6,7-dimethoxy-1H,3H-quinazoline-2,4-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline (catalyst)

  • Toluene

  • Dichloromethane

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend 6,7-dimethoxy-1H,3H-quinazoline-2,4-dione (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5-6 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl3 under reduced pressure using a rotary evaporator.

  • To the residue, add toluene and co-evaporate to remove residual POCl3. Repeat this step twice.

  • The crude residue is then carefully quenched by pouring it into ice-cold water with vigorous stirring.

  • The resulting precipitate is the 2,4-dichloro-6,7-dimethoxyquinazoline. Filter the solid, wash thoroughly with cold water, and dry under vacuum.[2]

Rationale: The use of POCl3 is a standard method for converting the dione to the dichloro derivative. N,N-dimethylaniline acts as a catalyst to facilitate the reaction. The aqueous workup precipitates the product, which is typically of sufficient purity for the next step.

Part 2: Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines

This protocol describes the regioselective substitution of the C4-chloro group with a variety of anilines.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Substituted aniline (1.0-1.1 eq)

  • Isopropanol or Dioxane

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol or dioxane in a round-bottom flask.

  • Add the desired substituted aniline (1.0 eq).

  • For less reactive anilines or to scavenge the HCl byproduct, N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be added.

  • Heat the reaction mixture to reflux (for isopropanol) or 80 °C (for dioxane) for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will often form.

  • If a precipitate has formed, filter the solid and wash it with the reaction solvent (e.g., isopropanol).

  • If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Rationale: The choice of solvent depends on the reactivity of the aniline and the desired reaction temperature. Isopropanol is a common and effective solvent for this reaction. The use of a base like DIPEA can improve yields by neutralizing the generated HCl, which can otherwise protonate the aniline nucleophile, rendering it unreactive.

Data Presentation

Table 1: Synthesis of Representative 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines

Compound IDAniline SubstituentSolventReaction Time (h)Yield (%)M.p. (°C)
1 3-chloro-2-methylanilineIsopropanol683284
2 2,4-dimethylanilineIsopropanol660254
3 2-methyl-4-nitroanilineIsopropanol680232
4 4-(N,N-dimethylamino)anilineDioxane1265171-173
5 4-aminophenolDioxane1260>300

Data compiled from references[2] and.

Table 2: Spectroscopic Data for Representative Compounds

Compound ID¹H NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)
1 10.15 (s, 1H, NH), 8.27-7.21 (m, aromatic H), 4.29-3.79 (m, 6H, OCH₃), 2.35 (s, 3H, CH₃)[M+H]⁺ expected
2 9.98 (s, 1H, NH), 7.96-7.11 (m, aromatic H), 4.19-3.93 (m, 6H, OCH₃), 2.37-2.31 (m, 6H, CH₃)[M+H]⁺ expected
4 9.68 (s, 1H, NH), 7.82 (s, 1H), 7.41 (d, 2H), 7.12 (s, 1H), 6.82 (d, 2H), 3.92 (s, 3H), 3.91 (s, 3H)[M]⁺/[M+2]⁺ 3:1
5 9.68 (s, 1H, NH), 9.39 (s, 1H, OH), 7.82 (s, 1H), 7.41 (d, 2H), 7.12 (s, 1H), 6.82 (d, 2H), 3.92 (s, 3H), 3.91 (s, 3H)[M+H]⁺ expected

¹H NMR data from references[2] and. Mass spec interpretation from reference[1].

Visualizations

Synthetic Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: SₙAr Reaction Dione 6,7-dimethoxy-1H,3H- quinazoline-2,4-dione Dichloro 2,4-dichloro-6,7- dimethoxyquinazoline Dione->Dichloro POCl₃, N,N-dimethylaniline Reflux, 5-6h Final_Product 2-chloro-4-(arylamino)-6,7- dimethoxyquinazoline Dichloro->Final_Product Isopropanol or Dioxane Reflux or 80°C, 6-12h Aniline Substituted Aniline (R-Ar-NH₂) Aniline->Final_Product

Caption: Synthetic workflow for 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization Binds to kinase domain Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: EGFR signaling pathway and mechanism of quinazoline inhibitor action.

Conclusion

The protocols detailed herein provide a robust and reproducible methodology for the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines, valuable intermediates for the development of novel EGFR inhibitors. The regioselective nature of the SNAr reaction allows for the systematic exploration of the structure-activity relationship of the 4-anilino moiety. The characterization data provided serves as a benchmark for successful synthesis. This guide is intended to empower researchers in their efforts to design and synthesize the next generation of targeted cancer therapies.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). Retrieved from [Link]

  • Rani, P., Kumar, M., Sonali, & Nehra, B. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(47), 29475-29486.
  • Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Barboza, M. F., de Oliveira, M. F., Frattani, F. S., de Siqueira, L. R. P., de Castro, P. P., de Souza, M. C. B. V., ... & Barreiro, E. J. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 232.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (2024). MDPI.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry, 59(8), 789-801.
  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Pharmaceuticals, 15(5), 629.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12(1), 15873.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals, 16(1), 93.
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Current Drug Discovery Technologies, 18(4), 543-553.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(9), 69-75.
  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4).
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1093.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). Journal of Biomolecular Structure and Dynamics, 43(1), 1-31.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Quinazolinones are a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, their synthesis can present a variety of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during quinazolinone synthesis, offering detailed explanations of their root causes and providing step-by-step protocols for their resolution.

Issue 1: Low or No Product Yield

Q1: I am experiencing very low yields or no formation of my desired quinazolinone product. What are the likely causes and how can I troubleshoot this?

Low or non-existent yields are a frequent frustration in organic synthesis. In the context of quinazolinone synthesis, the issue can often be traced back to a few key areas: the quality of your starting materials, the reaction conditions, or the catalyst's efficacy.[2]

Possible Causes & Solutions
  • Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles, anthranilic acid, or aldehydes, can lead to unwanted side reactions that consume your starting materials and reduce the yield of the desired product.[2]

    • Solution: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point. If necessary, purify them before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can dramatically influence the outcome of your reaction.[3]

    • Temperature: Many classical quinazolinone syntheses, such as the Niementowski reaction, require high temperatures (often 130-160°C) to proceed efficiently.[4] Conversely, excessively high temperatures can lead to the decomposition of starting materials or products.[4]

      • Solution: Conduct small-scale experiments at various temperatures to determine the optimal range for your specific reaction.

    • Reaction Time: Reaction times can vary from a few hours to over 24 hours.[3] It's crucial to monitor the reaction's progress to determine the point of maximum product formation.

      • Solution: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.[3]

    • Solvent: The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rates, and the stability of intermediates.[2] For instance, polar solvents like DMF and water have been shown to be effective in certain quinazolinone syntheses, while non-polar solvents like toluene may be less so.[2]

      • Solution: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to find the one that provides the best yield.[2]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount for achieving a good yield.[2]

    • Solution: Use a fresh batch of catalyst and ensure it is not "poisoned" by impurities in the starting materials or solvent. It is also important to optimize the catalyst loading.[2]

Experimental Protocols
Protocol Detailed Steps
Purification of Aldehydes 1. For liquid aldehydes, perform distillation under reduced pressure. 2. For solid aldehydes, recrystallize from a suitable solvent like ethanol or hexanes.[2]
Temperature Screening 1. Set up several small-scale reactions in parallel. 2. Run each reaction at a different temperature (e.g., room temperature, 50°C, 80°C, 120°C). 3. Monitor the progress of each reaction by TLC or LC-MS to identify the optimal temperature.[2]
Solvent Screening 1. Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water). 2. Analyze the yield in each solvent to determine the most effective one for your synthesis.[2]
Troubleshooting Workflow

G start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impurities Found optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purify->optimize_conditions screen_temp Screen Temperatures optimize_conditions->screen_temp screen_solvent Screen Solvents optimize_conditions->screen_solvent check_catalyst Check Catalyst Activity (if applicable) screen_temp->check_catalyst screen_solvent->check_catalyst fresh_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->fresh_catalyst Inactive Catalyst Suspected monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_catalyst->monitor_reaction Catalyst OK fresh_catalyst->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting workflow for low quinazolinone yield.

Issue 2: Presence of Impurities and Purification Difficulties

Q2: My final product is difficult to purify and shows multiple spots on the TLC. What are the likely impurities and how can I purify my compound?

The presence of multiple impurities is a common hurdle, particularly in high-temperature reactions like the conventional Niementowski synthesis.[4] These impurities often include unreacted starting materials, side products, and even dimers of the desired product.

Common Impurities and Side Reactions
  • Unreacted Starting Materials: Incomplete reactions will leave behind starting materials like anthranilic acid.

  • Decarboxylation of Anthranilic Acid: At elevated temperatures (above its melting point of ~145°C), anthranilic acid can decarboxylate to form aniline and carbon dioxide. Aniline can then react further to create byproducts.[4]

  • Dimer Formation: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. This forms when a molecule of anthranilic acid reacts with an already formed quinazolinone intermediate.[4]

  • Formamide Decomposition: At temperatures above 180°C, formamide can decompose into ammonia and carbon monoxide, which can lead to the formation of undesired side products.[4]

Purification Strategies

The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.[5]

  • Recrystallization: This is often the most effective method for initial purification.

    • Protocol:

      • Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate) or solvent mixtures to find one that dissolves your compound well at its boiling point but poorly at room temperature.[5]

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Decolorization (if needed): If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot filtration.[5]

      • Crystallization: Allow the solution to cool slowly to promote the formation of pure crystals.

      • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • Protocol:

      • Stationary Phase: Use silica gel (230-400 mesh).

      • Mobile Phase (Eluent): Determine a suitable solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[5]

      • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column, ensuring no air bubbles are trapped.

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elution: Run the eluent through the column and collect the fractions containing your purified product.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is often used.

    • Typical Conditions:

      • Column: C18 reverse-phase preparative column.

      • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[5]

Purification Workflow Diagram

G start Crude Quinazolinone Product recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification Needed pure_product Pure Product recrystallization->pure_product Purity Sufficient hplc Preparative HPLC column_chromatography->hplc High Purity Required column_chromatography->pure_product Purity Sufficient hplc->pure_product

Caption: A generalized workflow for the purification of 4(3H)-quinazolinone derivatives.[5]

Frequently Asked Questions (FAQs)

Q3: What are the main challenges associated with the Niementowski quinazolinone synthesis?

The Niementowski synthesis, which involves the condensation of anthranilic acid with amides, is a classic and widely used method.[6][7] However, it is often plagued by the need for high temperatures and long reaction times, which can lead to low yields and the formation of side products.[8] Modern variations, such as microwave-assisted synthesis, can significantly improve yields and reduce reaction times.[6][9]

Q4: Can I synthesize quinazolinones from 2-aminobenzonitriles? What are the common issues with this route?

Yes, 2-aminobenzonitriles are versatile starting materials for quinazolinone synthesis.[10] Tandem reactions using an alcohol-water system have been developed for this transformation.[10][11] A potential challenge is ensuring the complete conversion of the nitrile group and avoiding side reactions. The choice of catalyst and reaction conditions is crucial for the success of this route.

Q5: Are there greener alternatives to traditional quinazolinone synthesis methods?

Absolutely. Green chemistry approaches are increasingly being applied to quinazolinone synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[9][12]

  • Ultrasound-promoted synthesis: Ultrasound can be used to promote reactions that traditionally require high temperatures and pressures.[13]

  • Use of green solvents: Deep eutectic solvents (DES) are being explored as environmentally friendly alternatives to volatile organic solvents.[12]

Q6: My reaction involves a benzoxazinone intermediate. What are the common problems with this two-step synthesis?

The synthesis of quinazolinones via a benzoxazinone intermediate is a common two-step process.[14][15] A key challenge is the potential for the benzoxazinone ring to open upon exposure to air, which can lead to the formation of N-acetylanthranilic acid.[12] To circumvent this, it is often necessary to use molecular sieves in the reaction mixture to ensure the formation of the cyclized quinazolinone product.[12]

References

  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem.
  • Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid - Benchchem.
  • troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem.
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing).
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds - DergiPark. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • Niementowski quinoline synthesis - Wikipedia. Available at: [Link]

  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at: [Link]

  • Niementowski quinazoline synthesis - Wikipedia. Available at: [Link]

  • Synthesis of quinazolines - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. Available at: [Link]

  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem.
  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-C bond-forming reaction. Given the unique electronic properties and potential for catalyst inhibition associated with nitrogen-containing heterocycles, this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2-chloroquinazolines in a direct question-and-answer format.

Q: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?

A: This is the most common challenge and typically points to a problem in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] For 2-chloroquinazolines, the bottleneck is often the initial oxidative addition step.

  • Cause 1: Ineffective Catalyst System. 2-Chloroquinazolines are heteroaryl chlorides, which are significantly less reactive than their bromide or iodide counterparts.[1] Your catalyst system may not be active enough to break the C-Cl bond efficiently.

    • Solution: Employ a high-activity catalyst system. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, or RuPhos , are industry standards for coupling challenging heteroaryl chlorides as they accelerate the rate-limiting oxidative addition step.[2][3] Consider using a pre-formed catalyst (e.g., XPhos Pd G3) for improved reproducibility.[2][4]

  • Cause 2: Boronic Acid Instability. Your boronic acid, especially if it is also a heteroaryl or electron-deficient derivative, may be degrading under the reaction conditions. The primary degradation pathway is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[2][5]

    • Solution:

      • Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding potassium trifluoroborate (BF₃K) salt or a pinacol boronate ester (Bpin). These are generally more robust and resistant to protodeboronation.[2][6]

      • Use Stoichiometric Excess: Employ a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for partial degradation.[2]

      • Reagent Quality: Ensure you are using a fresh, high-purity boronic acid.

  • Cause 3: Inappropriate Base. The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is required for transmetalation.[7] A weak or unsuitable base will stall the catalytic cycle.

    • Solution: For challenging couplings with aryl chlorides, stronger inorganic bases are often required. Screen bases like K₃PO₄ or Cs₂CO₃ .[3] Ensure the base is finely powdered and dry, as its solubility and surface area can impact the reaction rate.

Q: I'm observing significant side products, mainly boronic acid homocoupling and/or dehalogenation of my starting material. What's going wrong?

A: The formation of these side products indicates that off-cycle pathways are competing with your desired reaction.

  • Cause 1: Boronic Acid Homocoupling (Ar-B(OH)₂ → Ar-Ar). This side reaction is often promoted by the presence of oxygen in the reaction mixture or by inefficient transmetalation, allowing two boronic acid molecules to couple.[8]

    • Solution:

      • Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes.[9]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize side reactions that occur during the in-situ reduction of a Pd(II) precatalyst.[8]

  • Cause 2: Dehalogenation (Hydrodehalogenation). This occurs when the 2-chloroquinazoline is converted to quinazoline (R-Cl → R-H). This can be caused by certain bases or impurities in the reaction.

    • Solution: The choice of base and solvent can influence this pathway. If dehalogenation is a persistent issue, screen different bases (e.g., switch from a carbonate to a phosphate base) and ensure all reagents are pure.

Q: My reaction starts but then stalls before reaching full conversion. Why?

A: A stalled reaction often points to catalyst deactivation or solubility issues.

  • Cause 1: Catalyst Deactivation. The nitrogen atoms in the quinazoline ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[10]

    • Solution: The use of bulky biarylphosphine ligands (XPhos, SPhos) is again beneficial here. Their steric bulk can disfavor the formation of inactive palladium-heterocycle complexes, protecting the catalytic center.

  • Cause 2: Poor Solubility. One of the reagents or a reaction intermediate may have poor solubility in the chosen solvent, causing it to precipitate out of solution and halt the reaction.[11]

    • Solution: Experiment with different solvent systems. While dioxane or THF/water mixtures are common, solvents like DMF, DME, or toluene may offer better solubility for your specific substrates.[12][13] In some cases, a higher reaction temperature can improve solubility and drive the reaction to completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right Palladium catalyst and ligand for my 2-chloroquinazoline?

For an electron-deficient heteroaryl chloride like 2-chloroquinazoline, the key is to use a catalyst system that promotes the difficult oxidative addition step. The most reliable systems consist of a palladium source (Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich biarylphosphine ligand. See the table below for recommendations.[3][8]

Q2: What is the best base for this reaction and why?

There is no single "best" base, as the optimal choice is substrate-dependent. However, a strong, non-nucleophilic inorganic base is typically required. Potassium phosphate (K₃PO₄) is an excellent starting point as it is strong enough to facilitate boronate formation without causing hydrolysis of sensitive functional groups. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[3][8]

Q3: Which solvent system should I choose?

The solvent must be able to dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base. A mixture of an aprotic organic solvent and water is often used.

  • 1,4-Dioxane/Water: A very common and effective system.[14]

  • Toluene/Water: Another good choice, especially for less polar substrates.[15]

  • DMF or DME: Can be used for substrates with poor solubility in other systems.[12][16]

  • Propylene Carbonate (PC): A "green" solvent alternative that can sometimes lead to higher yields and faster reactions at elevated temperatures.[17]

Q4: My boronic acid seems to be the problem. What are my options?

If you suspect protodeboronation or impurity issues with your boronic acid, switching to a more stable derivative is the most robust solution. Potassium trifluoroborates (Ar-BF₃K) are highly stable, crystalline solids that are excellent coupling partners.[5][6] Alternatively, pinacol boronate esters (Ar-Bpin) are also significantly more stable than their corresponding boronic acids.[18]

Section 3: Optimized Experimental Protocol

This general protocol is a robust starting point for the Suzuki coupling of a 2-chloroquinazoline with an arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Procedure:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv.), the arylboronic acid or its derivative (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the 2-chloroquinazoline).[14]

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the stirred solution for 15-20 minutes.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 90-120 °C).[19]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[19]

Section 4: Key Parameter Summary Tables

Table 1: Recommended Catalyst & Ligand Combinations
Palladium SourceLigandTarget Substrate/ChallengeTypical Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃XPhos / SPhos General, highly effective for heteroaryl chlorides.[3]1-3
Pd(OAc)₂ / Pd₂(dba)₃RuPhos Excellent for electron-deficient heterocycles.[5]1-3
PdCl₂(dppf)(dppf)Less active, but can be effective for some systems.3-5
Pd(PPh₃)₄(PPh₃)"Classical" catalyst, often requires higher temperatures and is less effective for chlorides.5-10
Table 2: Base Selection Guide
BaseStrengthCommon Use CaseNotes
K₃PO₄ StrongExcellent general base for difficult couplings.[3]Often provides high yields and clean reactions.
Cs₂CO₃ StrongVery effective, good solubility in some organic solvents.More expensive than other options.
K₂CO₃ ModerateStandard base, may not be strong enough for chlorides.[12]Often used in aqueous solutions.
KF MildUsed to prevent hydrolysis of base-sensitive groups.Can lead to slower reaction rates.[7]
Table 3: Solvent System Recommendations
Solvent System (v/v)Typical TemperatureAdvantagesDisadvantages
1,4-Dioxane / H₂O (4:1) 90-110 °CWidely applicable, good balance of solubility.[14]Dioxane is a peroxide-former.
Toluene / H₂O (4:1) 90-110 °CGood for less polar substrates.[15]Can have solubility issues with polar reagents.
DMF / H₂O (4:1) 100-120 °CExcellent solvating power for polar compounds.[12]High boiling point can make removal difficult.
Propylene Carbonate (PC) 120-160 °C"Green" solvent, can enable high-temperature reactions.[16][17]Not a common lab solvent; higher temperatures may degrade some substrates.

Section 5: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation product Ar-Ar' trans_complex->product Reductive Elimination product->pd0 start R-X (2-Chloroquinazoline) start->oa_complex boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronate->oa_complex

A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed q1 Is your catalyst system potent enough for an aryl chloride? start->q1 sol1 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) and consider a Pd-precatalyst. q1->sol1 No q2 Is your boronic acid stable under the reaction conditions? q1->q2 Yes end Re-run Optimized Reaction sol1->end sol2 1. Use a more stable boron reagent (BF₃K salt or pinacol ester). 2. Use fresh boronic acid in slight excess. q2->sol2 No q3 Is your base choice optimal? q2->q3 Yes sol2->end sol3 Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). q3->sol3 No q3->end Yes sol3->end

A logical workflow to diagnose and solve issues of low product yield in the Suzuki coupling of 2-chloroquinazolines.

Section 6: References

  • Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Available at:

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2020). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Available at:

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Available at:

  • NIH. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]

  • NIH. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? Available at: [Link]

  • NIH. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • RSC Publishing. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Available at:

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Available at:

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Benchchem. Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. Available at:

  • ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]

  • MDPI. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • NIH. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving the Synthesis of Chlorinated 6,7-Dimethoxyquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chlorinated 6,7-dimethoxyquinazoline intermediates. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this critical synthetic sequence.

A note on nomenclature: The target "2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one" is a specific mono-chlorinated species. However, the most versatile and widely documented intermediate in this chemical family, which serves as a precursor to a vast array of pharmacologically active molecules, is 2,4-dichloro-6,7-dimethoxyquinazoline . This guide will focus on the robust, two-step synthesis of this key intermediate from its common precursor, 6,7-dimethoxy-quinazoline-2,4(1H,3H)-dione. The principles and troubleshooting steps detailed herein are directly applicable and adaptable for syntheses targeting related mono-chlorinated species.

The following sections provide in-depth, experience-driven answers to common challenges, detailed protocols, and the scientific rationale behind each experimental step.

Overall Synthetic Workflow

The synthesis is typically a two-stage process. First, the quinazoline-2,4-dione heterocyclic core is constructed. Second, this dione is converted to the highly reactive dichloro-intermediate, which is primed for subsequent nucleophilic substitution reactions.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Start 4,5-Dimethoxyanthranilic Acid or related starting material Precursor 6,7-Dimethoxy-quinazoline-2,4(1H,3H)-dione Start->Precursor Cyclization (e.g., with Urea or KOCN) Product 2,4-Dichloro-6,7-dimethoxyquinazoline Precursor->Product Chlorination (POCl₃ / Amine Base)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield for the precursor, 6,7-dimethoxy-quinazoline-2,4(1H,3H)-dione, is consistently low. What are the likely causes?

Answer: Low yield in the formation of the quinazolinedione ring is a frequent challenge. The root cause often lies in incomplete cyclization or suboptimal reaction conditions. Let's break down the possibilities.

  • Cause A: Inefficient Cyclization Conditions. The cyclization of an anthranilic acid derivative requires dehydration and ring closure. If using urea, the reaction is often performed as a solid-phase fusion.

    • Solution: Ensure uniform and adequate heating. The temperature must be high enough to melt the reagents (e.g., 160°C) and drive the reaction, which often involves solidification of the reaction mixture as the product forms[1]. Inadequate mixing in the melt phase can lead to localized overheating or unreacted pockets. Mechanical stirring, if possible, or thorough initial mixing of the powdered reagents is critical.

  • Cause B: Alternative Reagent Choice. While urea is common, other reagents can be used for the cyclization, such as reacting an anthranilic acid with potassium cyanate[2].

    • Solution: If the urea fusion method proves unreliable, consider the potassium cyanate route in an aqueous or solvent-based system, which can offer more reproducible temperature control. This method first forms a urea derivative, which then cyclizes upon treatment with acid or base[2].

  • Cause C: Purity of Starting Material. Impurities in the starting 4,5-dimethoxyanthranilic acid can interfere with the cyclization.

    • Solution: Verify the purity of your starting material by melting point or spectroscopy (¹H NMR). If necessary, recrystallize it before use.

Question 2: The chlorination step to form 2,4-dichloro-6,7-dimethoxyquinazoline is failing or producing a complex mixture of byproducts. What should I investigate?

Answer: This is the most critical and often problematic step. Success hinges on rigorous exclusion of water and the correct choice of reagents and catalyst.

  • Cause A: Presence of Moisture. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react violently with water. Even trace amounts of moisture in the starting material, solvent, or glassware will consume the reagent and generate HCl, which can lead to side reactions and significantly lower the yield.

    • Solution: Dry your 6,7-dimethoxy-quinazoline-2,4(1H,3H)-dione precursor in a vacuum oven before use. Use freshly distilled or anhydrous grade solvents and reagents. Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon.

  • Cause B: Ineffective Chlorination Reagent/Catalyst System. The choice of chlorinating agent and additive is crucial. While POCl₃ is the most common, its reactivity is significantly enhanced by a tertiary amine base or DMF.

    • Solution: The combination of POCl₃ with a high-boiling tertiary amine like N,N-dimethylaniline or N,N-diethylaniline is highly effective[3][4][5]. The amine acts as a catalyst and an acid scavenger, driving the reaction to completion. Using thionyl chloride (SOCl₂) with a catalytic amount of DMF is another option, though some reports suggest it can give unsatisfactory yields for this class of substrate compared to the POCl₃/amine system[5][6].

  • Cause C: Suboptimal Reaction Temperature and Time. The reaction requires significant thermal energy to proceed.

    • Solution: The reaction is typically run at reflux. For a POCl₃/N,N-dimethylaniline system, refluxing for 5 hours is a good starting point[3][4]. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed. Incomplete reactions are a major source of impurities.

Question 3: During the work-up, my product precipitates as a dark, oily tar instead of a filterable solid when I pour the reaction mixture into ice water. Why is this happening?

Answer: This is a classic work-up problem, usually pointing to an incomplete reaction, decomposition, or improper quenching technique.

  • Cause A: Incomplete Reaction. If a significant amount of starting material or partially chlorinated intermediates remains, the resulting mixture may not crystallize effectively, appearing as an oil.

    • Solution: Before quenching, ensure the reaction has gone to completion via TLC analysis. If the reaction has stalled, consider adding more chlorinating agent or extending the reflux time.

  • Cause B: Quenching Too Slowly or with Insufficient Ice. The quenching of excess POCl₃ is highly exothermic. If done too slowly or without enough ice, the temperature of the aqueous mixture can rise, causing product decomposition and leading to the formation of dark, tarry byproducts.

    • Solution: Always pour the reaction mixture slowly into a vigorously stirred, large excess of ice-cold water or an ice-water slurry[3][4]. This ensures rapid quenching and dissipation of heat, promoting clean precipitation of the product.

  • Cause C: Incorrect pH. The final pH of the aqueous mixture can affect the product's physical state.

    • Solution: After the initial quench, check the pH. Sometimes, careful neutralization with a base (like solid sodium carbonate) to a pH of 7-8 can aid in the precipitation of a clean, solid product[6]. Be cautious as neutralization can be highly exothermic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of N,N-dimethylaniline in the POCl₃ chlorination?

A1: N,N-dimethylaniline plays a dual role. First, it acts as a Lewis base, activating the phosphorus oxychloride to make it a more potent chlorinating agent. Second, it serves as an acid scavenger, neutralizing the HCl that is generated during the reaction. This prevents potential side reactions and helps to drive the equilibrium towards the formation of the chlorinated product.

Q2: Can I use Thionyl Chloride (SOCl₂) instead of Phosphorus Oxychloride (POCl₃)?

A2: Yes, SOCl₂ with catalytic DMF is a well-known method for this type of chlorination[6]. However, for certain quinazolinone substrates, it has been reported to be less efficient than POCl₃ combined with a base like N,N-diethylaniline[5]. The choice may depend on substrate specifics, available reagents, and safety considerations. A comparison is provided in the table below.

Q3: What are the essential safety precautions when handling POCl₃ and SOCl₂?

A3: Both are highly corrosive and water-reactive reagents.

  • Always handle them in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Ensure no water is present in the reaction setup.

  • Have a suitable quenching agent (like dry sand or sodium bicarbonate for small spills) readily available.

  • The work-up procedure of pouring the reaction mixture into ice water should be performed carefully and slowly to control the exothermic reaction.

Data Summary & Protocols

Table 1: Comparison of Common Chlorination Conditions
Reagent SystemBase/CatalystTemperatureTypical TimeReported YieldReference
POCl₃N,N-dimethylanilineReflux5 hSatisfactory[3][4]
POCl₃N,N-diethylaniline80-90 °C30-40 min89%[5]
SOCl₂DMF (catalytic)Reflux3 h79%[6]

Note: Yields are substrate-dependent and may vary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-quinazoline-2,4(1H,3H)-dione (Precursor)

This protocol is adapted from a general method involving urea fusion[1].

  • In a 100 mL round-bottom flask, thoroughly mix 4,5-dimethoxy-2-aminobenzoic acid (0.1 mol) and urea (0.2 mol).

  • Fit the flask with a reflux condenser (to prevent sublimation) and an outlet to a gas scrubber.

  • Heat the flask in an oil bath. Gradually increase the temperature to 160-170 °C.

  • The mixture will melt and then begin to solidify as ammonia gas is evolved and the product forms.

  • Maintain the temperature for 2-3 hours or until the evolution of ammonia ceases.

  • Allow the reaction mixture to cool to room temperature. The product will be a solid mass.

  • Add 50 mL of dilute acetic acid to the flask and break up the solid. Heat gently to dissolve impurities.

  • Cool the mixture to room temperature and then in an ice bath to complete crystallization.

  • Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the white to off-white solid under vacuum to a constant weight. A typical yield is around 65%[1].

Protocol 2: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is based on the highly efficient POCl₃/N,N-dimethylaniline method[3][4].

  • Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 6,7-dimethoxy-quinazoline-2,4(1H,3H)-dione (10 mmol, 1.0 eq).

  • In the fume hood, carefully add phosphorus oxychloride (POCl₃, 30 mL).

  • To the stirred suspension, add N,N-dimethylaniline (3.0 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux using an oil bath. Maintain reflux for 5 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), checking for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Prepare a large beaker (1 L) containing a vigorously stirred slurry of ice and water (approx. 500 g).

  • CRITICAL STEP: In the fume hood, very slowly and carefully pour the reaction mixture into the stirred ice-water slurry. The quenching is highly exothermic.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven to yield the 2,4-dichloro-6,7-dimethoxyquinazoline. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Flowchart

This decision tree provides a logical path for diagnosing low yields in the critical chlorination step.

Troubleshooting_Flowchart StartNode Problem: Low Yield in Chlorination Step Check1 Was reaction monitored by TLC? StartNode->Check1 Start Diagnosis CheckNode CheckNode ActionNode ActionNode ResultNode ResultNode Check2 Did reaction go to completion? Check1->Check2 Yes Action1 Rerun reaction and monitor by TLC to confirm completion. Check1->Action1 No Check3 Was work-up product a clean solid? Check2->Check3 Yes Action2 Investigate Reaction Conditions: - Increase reflux time - Check reagent stoichiometry - Add more catalyst/base Check2->Action2 No Check4 Were all reagents anhydrous? Check3->Check4 Yes Action3 Optimize Quenching: - Use more ice - Add reaction mixture slower - Check final pH Check3->Action3 No (Oily/Tarry) Result1 Yield issue likely resolved. Consider purification optimization. Check4->Result1 Yes Action4 Rerun with rigorously dried: - Precursor - Glassware - Anhydrous POCl₃ Check4->Action4 No / Unsure

Caption: A decision tree for troubleshooting low yield in the chlorination step.

References

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. Journal of Advances in Scientific and Technical Research. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [Link]

  • Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. PrepChem. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid? What is its m.p? chlorination of this compound by thionylchloride? ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the nucleophilic substitution of quinazolines, a cornerstone reaction in medicinal chemistry. This resource is structured to provide quick answers through frequently asked questions and detailed, evidence-based solutions in our comprehensive troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on a halo-quinazoline is giving a very low yield. What is the most common reason for this?

A1: Low yield in quinazoline synthesis is a frequent issue that can arise from several factors. The most common culprits are suboptimal reaction conditions, including incorrect temperature, reaction time, or an inappropriate solvent. The purity of your starting materials and the choice of catalyst, if applicable, are also critical factors that can significantly impact the reaction's success.[1][2][3]

Q2: I am observing multiple products in my reaction mixture. What could be the cause?

A2: The formation of multiple products often points to a lack of regioselectivity or the occurrence of side reactions. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic attack can occur at both positions. While the C4 position is generally more reactive, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions.[4][5][6] Side reactions like hydrolysis of the starting material or product can also lead to a complex mixture.[7]

Q3: How critical is the choice of solvent in these reactions?

A3: The solvent plays a pivotal role in the nucleophilic substitution of quinazolines. Polar solvents are generally preferred as they can help dissolve ionic nucleophiles and stabilize charged intermediates.[8] For instance, polar aprotic solvents like DMF and DMSO can favor substitution at the more electronically deficient position and are commonly used.[9][10] In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.[4]

Q4: My catalyst doesn't seem to be effective. What should I check?

A4: If you are employing a catalyzed reaction, ensure the catalyst is fresh and has not been deactivated by impurities in the starting materials or solvent. Catalyst loading is another crucial parameter to optimize.[2] For metal-catalyzed reactions, the choice of ligand and the oxidation state of the metal are also key to achieving high catalytic activity.[11][12]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Formation

A low or complete lack of product formation is a clear indicator of a fundamental issue with the reaction setup. A systematic approach to troubleshooting is essential to pinpoint the root cause.

Troubleshooting Workflow for Low/No Product Yield

Troubleshooting Low Yield start Low/No Product Yield check_sm Verify Starting Material Purity start->check_sm check_conditions Evaluate Reaction Conditions check_sm->check_conditions If Purity is Confirmed sub_sm Purity Issues (NMR, LC-MS) - Impurities - Degradation check_sm->sub_sm check_reagents Assess Reagent Stoichiometry & Addition check_conditions->check_reagents If Conditions Seem Appropriate sub_conditions Suboptimal Conditions - Temperature - Solvent - Time check_conditions->sub_conditions optimize Systematic Optimization check_reagents->optimize If Reagents are Correct sub_reagents Reagent Problems - Incorrect Stoichiometry - Degradation of Nucleophile - Inactive Catalyst check_reagents->sub_reagents

Caption: A systematic workflow for diagnosing the cause of low or no product yield.

Impurities in your halo-quinazoline or nucleophile can inhibit the reaction or lead to the formation of side products.

  • Causality: Acidic or basic impurities can alter the pH of the reaction, affecting the nucleophilicity of the attacking species. Water contamination can lead to hydrolysis of halo-quinazolines.[7]

  • Protocol: Verification and Purification

    • Verification: Analyze your starting materials via NMR, LC-MS, or melting point to confirm their identity and purity.

    • Purification:

      • Halo-quinazolines: Recrystallize from a suitable solvent (e.g., ethanol, acetonitrile).

      • Nucleophiles: If it's a solid, recrystallize. If it's a liquid, consider distillation. Ensure amines are stored under an inert atmosphere to prevent oxidation.

The interplay of temperature, solvent, and reaction time is critical for a successful nucleophilic substitution.

  • Temperature: Many nucleophilic aromatic substitutions require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to degradation of starting materials or products.

    • Protocol: Temperature Screening: Set up small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal temperature.[2]

  • Solvent: The solvent's polarity and protic/aprotic nature can dramatically influence reaction rates and outcomes.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often excellent choices as they can solvate the nucleophile without significantly hindering its reactivity through hydrogen bonding.[8][9] Protic solvents (e.g., ethanol, water) can stabilize the carbocation-like intermediate in an SN1-type mechanism but may also solvate and deactivate the nucleophile in an SN2-type reaction.[13]

    • Protocol: Solvent Screening: Test a variety of solvents with different polarities and properties.[2]

SolventTypeDielectric Constant (ε)Typical Use Case
DMFPolar Aprotic36.7General-purpose solvent for a wide range of nucleophiles.
DMSOPolar Aprotic46.7Highly polar, can accelerate reactions but can be difficult to remove.
AcetonitrilePolar Aprotic37.5Good for reactions requiring moderate polarity.
THFPolar Aprotic7.5Often used with strong, less-polar nucleophiles.
EthanolPolar Protic24.6Can be effective, especially when the nucleophile has low solubility in aprotic solvents.
TolueneNonpolar2.4Generally less effective for these reactions unless under specific catalytic conditions.
  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to byproduct formation.

    • Protocol: Reaction Monitoring: Monitor the consumption of the starting material and the formation of the product at regular intervals using TLC or LC-MS to determine the optimal reaction duration.[1]

For metal-catalyzed cross-coupling reactions to introduce a nucleophile, the catalyst's health is paramount.

  • Causality: The active catalytic species can be poisoned by impurities or degrade over time. The choice of ligand is also crucial for stabilizing the metal center and facilitating the catalytic cycle.

  • Protocol: Catalyst and Ligand Screening

    • Use a fresh batch of catalyst and high-purity, anhydrous solvents.

    • If using a palladium catalyst, for instance, screen different phosphine ligands to find the one that gives the best yield.[14]

    • Optimize the catalyst loading; typically, 1-10 mol% is used.

Issue 2: Poor Regioselectivity

When working with quinazolines that have multiple leaving groups (e.g., 2,4-dichloroquinazoline), achieving substitution at the desired position is key.

Factors Influencing Regioselectivity

Regioselectivity Factors regioselectivity Regioselectivity (C4 vs. C2) c4_reactivity C4 Position: - More Electrophilic - Lower Activation Energy for Nucleophilic Attack regioselectivity->c4_reactivity Electronic Effects nucleophile Nucleophile Properties - Steric Bulk - Nucleophilicity regioselectivity->nucleophile Steric & Electronic Factors conditions Reaction Conditions - Temperature - Solvent Polarity regioselectivity->conditions Kinetic vs. Thermodynamic Control leaving_group Leaving Group Ability - I > Br > Cl >> F regioselectivity->leaving_group Leaving Group Effects

Caption: Key factors that determine the regioselectivity of nucleophilic substitution on the quinazoline ring.

  • Causality: The C4 position of the quinazoline ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4][5] This is due to the electronic influence of the ring nitrogens. However, this inherent preference can be modulated.

  • Troubleshooting Strategies:

    • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is typically substitution at the C4 position.[9]

    • Nucleophile Choice: A bulkier nucleophile may preferentially attack the less sterically hindered C4 position.

    • Solvent Effects: The use of a more polar aprotic solvent like DMF or DMSO can sometimes enhance the inherent electronic preference for C4 substitution.[9]

    • Leaving Group: The reactivity order for leaving groups is typically I > Br > Cl >> F.[15] If you have different halogens at the C2 and C4 positions, the better leaving group will be substituted first.

Issue 3: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, which can significantly reduce the yield of your desired compound.

  • Common Side Reactions:

    • Hydrolysis: Water in the reaction mixture can lead to the hydrolysis of halo-quinazolines to the corresponding quinazolinones.[7]

    • Dimerization/Polymerization: Under certain conditions, especially at high temperatures, self-condensation of the starting material or product can occur.

    • Over-substitution: In di- or poly-haloquinazolines, multiple substitutions can occur if an excess of the nucleophile is used or if the reaction is run for too long.[9]

  • Mitigation Strategies:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture-sensitive reactions and oxidation.[3]

    • Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. For mono-substitution on a di-haloquinazoline, use of 1.0-1.2 equivalents of the nucleophile is recommended.

    • Purification: If side product formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired product.[2]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • Benchchem. (n.d.). Identifying and minimizing side products in quinazoline synthesis.
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PubMed Central. (2017). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
  • Medical Research Archives. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Retrieved from [Link]

  • PubMed Central. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • PubMed Central. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • PubMed Central. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • e-PG Pathshala. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Semantic Scholar. (1999). Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. Retrieved from [Link]

  • PubMed Central. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Avoiding byproduct formation in 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights to help you navigate the complexities of your experiments and avoid common pitfalls in byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in reactions with this compound?

A1: The three most prevalent byproducts are the result of hydrolysis, incomplete reaction of precursors, and dimerization. The primary byproduct is the hydrolyzed product, 6,7-dimethoxy-3H-quinazoline-2,4-dione, formed by the reaction of the 2-chloro group with residual water. You may also encounter unreacted starting materials from the synthesis of the 2-chloroquinazoline itself, such as phosphorylated intermediates or "pseudodimers" if the chlorination step was not optimized.[1][2][3][4] Dimerization of the quinazolinone core can also occur under certain conditions.[5][6]

Q2: My reaction is showing low or no conversion. What are the likely reasons?

A2: Low conversion is often attributed to the inherent reactivity of the quinazoline core. The chlorine atom at the C2 position is less reactive to nucleophilic substitution compared to a chlorine at the C4 position.[7][8] Therefore, your reaction may require more forcing conditions, such as higher temperatures, a more polar aprotic solvent, or a stronger base to facilitate the reaction. Additionally, ensure your starting material is pure and that your reagents have not degraded.

Q3: I am observing a highly polar spot on my TLC that doesn't correspond to my starting material or product. What could it be?

A3: A highly polar spot that appears on your TLC plate is most likely the hydrolysis byproduct, 6,7-dimethoxy-3H-quinazoline-2,4-dione. This compound has a free N-H group and a carbonyl group, making it significantly more polar than the 2-chloro starting material. Its formation is favored by the presence of moisture in your reaction setup.

Q4: How can I definitively identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is recommended for unambiguous identification.

  • Mass Spectrometry (MS): This will help you determine the molecular weight of the impurities. The hydrolyzed product will have a molecular weight corresponding to the loss of chlorine and the addition of a hydroxyl group. Dimeric species will show a molecular weight that is approximately double that of the starting quinazolinone core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The hydrolyzed quinazolinone will show characteristic shifts for the N-H proton and changes in the chemical shifts of the carbons in the pyrimidine ring.[9][10][11]

  • Infrared (IR) Spectroscopy: The presence of a broad N-H stretch and a distinct carbonyl (C=O) stretch can also indicate the formation of the quinazolinone byproduct.[9][11]

Troubleshooting Guide: Byproduct Formation

This section provides a structured approach to troubleshooting common issues related to byproduct formation in your reactions involving this compound.

Problem 1: Significant Formation of the Hydrolyzed Byproduct (6,7-dimethoxy-3H-quinazoline-2,4-dione)
  • Symptoms:

    • A prominent polar spot on TLC.

    • Mass spectrum shows a peak corresponding to the molecular weight of the hydrolyzed product.

    • 1H NMR shows a broad singlet characteristic of an N-H proton.

  • Causality: The 2-chloro group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. The reaction is often catalyzed by acid, which protonates the quinazoline ring nitrogen, making the C2 carbon more electrophilic and prone to attack by water.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Control of pH: If your reaction conditions are acidic, consider using a non-aqueous acid source. If basic, ensure your base is anhydrous.

Proposed Mechanism of Acid-Catalyzed Hydrolysis:

hydrolysis_mechanism Quinazoline 2-Chloro-6,7-dimethoxy- 3H-quinazolin-4-one Protonated Protonated Quinazoline (Activated) Quinazoline->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack) Product 6,7-dimethoxy-3H- quinazoline-2,4-dione Intermediate->Product - HCl (Elimination)

Caption: Acid-catalyzed hydrolysis of 2-chloroquinazoline.

Problem 2: Presence of High Molecular Weight Impurities
  • Symptoms:

    • Mass spectrum shows peaks at approximately twice the molecular weight of the quinazolinone core.

    • Complex NMR spectrum with multiple overlapping signals.

  • Causality:

    • "Pseudodimers" from Starting Material Synthesis: The chlorination of 6,7-dimethoxy-3H-quinazoline-2,4-dione with reagents like POCl3 can form phosphorylated intermediates that react with the unreacted starting material to form dimeric structures.[1][3][4]

    • Reaction-Induced Dimerization: Under certain reaction conditions, two molecules of the 2-chloroquinazoline or its derivatives can react to form dimers.[5][6]

  • Solutions:

    • Purify the Starting Material: If "pseudodimers" are suspected, purify the this compound by recrystallization or column chromatography before use.

    • Optimize Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

    • Control Temperature: Avoid excessively high temperatures, which can promote dimerization.

Problem 3: Low Yield and Incomplete Conversion
  • Symptoms:

    • TLC shows a significant amount of unreacted starting material.

    • Low isolated yield of the desired product.

  • Causality: The C2 position of the quinazoline ring is less reactive than the C4 position. Nucleophilic attack at C2 often requires more forcing conditions to overcome the activation energy barrier.[7][8]

  • Solutions:

    • Increase Reaction Temperature: Carefully increase the reaction temperature in increments to find the optimal point for conversion without promoting byproduct formation.

    • Solvent Selection: Use a polar aprotic solvent (e.g., DMF, DMSO, or NMP) to better solvate the transition state and accelerate the reaction.

    • Choice of Base: If a base is used, a stronger, non-nucleophilic base (e.g., DBU or a potassium alkoxide) may be necessary to facilitate the reaction.

General Troubleshooting Workflow:

troubleshooting_workflow Start Reaction Issue: Low Yield or Byproducts Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Hydrolysis Hydrolysis Product Identify->Hydrolysis Polar Impurity Dimer Dimerization Identify->Dimer High MW Impurity LowConv Low Conversion Identify->LowConv Unreacted SM SolveHydrolysis Implement Anhydrous Conditions Control pH Hydrolysis->SolveHydrolysis SolveDimer Purify Starting Material Lower Concentration Dimer->SolveDimer SolveLowConv Increase Temperature Change Solvent/Base LowConv->SolveLowConv Optimize Optimize Reaction Conditions SolveHydrolysis->Optimize SolveDimer->Optimize SolveLowConv->Optimize

Caption: Troubleshooting workflow for quinazoline reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the C2 Position
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Flush the system with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., DMF or DMSO) via syringe.

  • Add the nucleophile (1.1 - 1.5 eq) and, if required, an anhydrous base (1.2 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound to Remove Dimeric Impurities
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Confirm the purity by TLC, LC-MS, and NMR before proceeding with the reaction.

Data for Byproduct Identification

CompoundKey 1H NMR Signals (DMSO-d6)Expected [M+H]+
6,7-dimethoxy-3H-quinazoline-2,4-dione ~11.0 ppm (br s, 1H, N-H), ~7.0-7.5 ppm (aromatic protons)C10H10N2O4 + H+
Dimeric Species Complex aromatic region, multiple methoxy signals~2 x MW of quinazolinone core

References

  • Miao-Fei Wang, Sen Wang, and Renshi Luo. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances, 2022. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 2013. [Link]

  • POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]

  • Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 2021. [Link]

  • Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 2023. [Link]

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Synthesis, 2004. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 2019. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 2023. [Link]

  • Synthesis of Dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and Isoalloxazine Compounds as Inhibitors of Amyloid Peptides Association. Archiv der Pharmazie, 2009. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Dimerization of ethynylaniline to a quinoline derivative using a ruthenium/gold heterobimetallic catalyst. Journal of Organometallic Chemistry, 2004. [Link]

  • On the hydrolysis mechanism of the second-generation anticancer drug carboplatin. Chemistry, 2007. [Link]

  • The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. Catalysts, 2022. [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]

  • Synthesis of Dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and Isoalloxazine Compounds as Inhibitors of Amyloid Peptides Association. Archiv der Pharmazie, 2009. [Link]

Sources

Technical Support Center: Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis of 2,4-disubstituted quinazolines.

Q1: I am observing very low or no yield of my desired quinazoline product. What are the primary factors I should investigate?

Low or no product yield is a frequent challenge that can originate from several aspects of the experimental setup.[1] A systematic evaluation is critical. The most common culprits are:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are paramount. Many classical methods require high temperatures (>120°C), while modern catalytic approaches may use milder conditions.[1][2]

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzophenones, 2-aminobenzonitriles, or anthranilic acid derivatives can introduce side reactions or inhibit catalysts.[2][3]

  • Catalyst Inactivity: For metal-catalyzed reactions, the catalyst may be poisoned by impurities or oxidized by atmospheric oxygen.[3][4]

  • Atmospheric Contamination: Many transition-metal-catalyzed reactions are sensitive to air and moisture, requiring an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of reagents and catalysts.[2]

Q2: My final product is contaminated with significant side products, making purification extremely difficult. What are the likely impurities?

The formation of side products is often linked to reaction conditions and starting materials. Common unwanted products can include uncyclized intermediates, dimers, or isomers. For instance, in reactions starting from 2,4-dichloroquinazoline, incomplete substitution can leave 2-chloro-4-substituted quinazoline as a major impurity. The choice of solvent can also dramatically influence the reaction pathway; polar solvents may favor the desired quinazoline formation, while nonpolar solvents might lead to other heterocyclic systems.[5]

Q3: I am struggling with the regioselectivity of my reaction. How can I control which position on the quinazoline ring reacts?

Regioselectivity is a critical challenge, especially when using precursors like 2,4-dichloroquinazoline for nucleophilic aromatic substitution (SNAr). The carbon at the 4-position is electronically more susceptible to nucleophilic attack than the 2-position.[6] This inherent electronic preference means that reactions with various amines (aliphatic, benzylic, or anilines) consistently and regioselectively yield the 4-substituted-2-chloroquinazoline derivative.[6] Controlling this requires understanding the electronic properties of the quinazoline nucleus and the nucleophile.

Q4: Are there greener or more efficient alternatives to traditional high-temperature synthesis methods?

Yes, significant progress has been made in developing more efficient and environmentally benign synthetic routes.

  • Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating methods.[7][8][9]

  • Green Catalysts and Solvents: The use of recyclable heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, can facilitate efficient synthesis.[10] Additionally, employing solvent-free conditions or green solvents derived from biomass (like eucalyptol) is becoming more common.[11][12]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental problems.

Guide 1: Troubleshooting Low or No Product Yield

Low product yield is a multifactorial problem. This guide provides a systematic workflow to diagnose and resolve the issue.

Visual Workflow: Diagnosing Low Yield

LowYield_Workflow Start Low/No Yield Observed Check_Purity Step 1: Verify Starting Material Purity Purity Confirmed? Yes No Start->Check_Purity Purify_SM Purify Starting Materials |(Recrystallization, Distillation, Chromatography) Check_Purity:no->Purify_SM Check_Conditions Step 2: Review Reaction Conditions Conditions Optimal? Yes No Check_Purity:yes->Check_Conditions Purify_SM->Check_Conditions Optimize_Conditions Optimize Conditions |(Temperature, Solvent, Time Screen) Check_Conditions:no->Optimize_Conditions Check_Catalyst Step 3: Assess Catalyst (if applicable) Catalyst Active? Yes No Check_Conditions:yes->Check_Catalyst Optimize_Conditions->Check_Catalyst Replace_Catalyst Use Fresh/Active Catalyst |(Check loading, handle under inert atm.) Check_Catalyst:no->Replace_Catalyst Check_Atmosphere Step 4: Verify Atmosphere Inert Atmosphere Required & Used? Yes No Check_Catalyst:yes->Check_Atmosphere Replace_Catalyst->Check_Atmosphere Implement_Inert Implement Inert Atmosphere |(N2 or Ar blanket, degas solvent) Check_Atmosphere:no->Implement_Inert Success Yield Improved Check_Atmosphere:yes->Success Implement_Inert->Success

Caption: A systematic workflow for troubleshooting low yields in quinazoline synthesis.

Detailed Troubleshooting Steps & Protocols

1. Assess Starting Material Quality

  • Causality: Impurities in your starting materials (e.g., 2-aminobenzylamine, aldehydes, anthranilic acid) can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield of your desired product.[3]

  • Troubleshooting Protocol: Purification of Aldehydes

    • Liquid Aldehydes: Distill under reduced pressure to remove non-volatile impurities.

    • Solid Aldehydes: Recrystallize from a suitable solvent (e.g., ethanol, hexanes).

    • Verification: Confirm purity using NMR, GC-MS, or by checking the melting point against literature values.[3]

2. Optimize Reaction Conditions

  • Causality: Every synthetic route has an optimal set of conditions. Temperature affects reaction rates and can overcome activation energy barriers. The solvent's polarity influences the solubility of reactants and the stability of intermediates, directly impacting the reaction pathway and yield.[1][3]

  • Troubleshooting Protocol: Temperature and Solvent Screening

    • Setup: Prepare several small-scale reactions in parallel.

    • Temperature Screen: Keeping the solvent constant, run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[3]

    • Solvent Screen: Keeping the temperature constant, run the reactions in a variety of solvents with different polarities (e.g., toluene (non-polar), THF, ethanol (polar aprotic), DMF (polar aprotic), water).[1][3]

    • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the condition that provides the best conversion to the product.

Table 1: Example of Reaction Condition Optimization

ParameterCondition A (Initial)Condition B (Optimized)Yield (%)Reference
Catalyst NoneBF₃-Et₂O86%[2]
Temperature Ambient150°C86%[2]
Time 24h6h86%[2]
Method ConventionalMicrowave>90%[7][13]

3. Evaluate Catalyst and Atmosphere

  • Causality: For transition-metal-catalyzed syntheses (e.g., using Cu, Pd, Mn), the catalyst's activity is crucial.[4][14] Catalysts can be deactivated ("poisoned") by impurities or degrade upon exposure to air or moisture.

  • Troubleshooting Protocol: Ensuring Catalyst Activity

    • Use a Fresh Batch: If possible, use a fresh batch of catalyst from a reliable supplier.

    • Optimize Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

    • Implement Inert Atmosphere: If the reaction is air-sensitive, ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon. Use degassed solvents and add reagents via syringe through a septum.[3]

Guide 2: Managing Side Reactions and Purification

The key to straightforward purification is to minimize the formation of impurities from the outset.

Visual Workflow: Purification Strategy

Purification_Strategy Start Crude Product Obtained TLC_Analysis Analyze by TLC Is the product a solid? Yes No Start->TLC_Analysis Recrystallization Attempt Recrystallization Screen various solvents (e.g., Ethanol, Ethyl Acetate, Hexanes) Pure Crystals? Still Impure TLC_Analysis:yes->Recrystallization Column_Chromatography Perform Column Chromatography |{Select appropriate stationary phase (Silica/Alumina) and eluent system} TLC_Analysis:no->Column_Chromatography Recrystallization:fail->Column_Chromatography Final_Product Pure Product Recrystallization:success->Final_Product Fraction_Analysis Analyze Fractions by TLC Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Fractions Combine_Fractions->Final_Product Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Quinazoline 2,4-Dichloroquinazoline Attack_C4 Attack at C4 (Lower Activation Energy) Quinazoline->Attack_C4 Favored Attack_C2 Attack at C2 (Higher Activation Energy) Quinazoline->Attack_C2 Disfavored Amine Nucleophilic Amine (R-NH2) Amine->Attack_C4 Amine->Attack_C2 Product_C4 Major Product: 2-Chloro-4-aminoquinazoline Attack_C4->Product_C4 Product_C2 Minor/No Product: 4-Chloro-2-aminoquinazoline Attack_C2->Product_C2

Sources

Technical Support Center: Scalable Synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scalable synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this key chemical intermediate. As a critical building block in the synthesis of pharmaceuticals like Gefitinib, a reliable and scalable protocol is paramount.[1][2]

This guide moves beyond a simple recitation of steps. It is structured as a series of troubleshooting scenarios and frequently asked questions, grounded in the principles of organic chemistry and backed by field-proven insights and literature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

I. Synthesis Overview & Key Stages

The synthesis is typically a two-stage process, starting from the commercially available 2-amino-4,5-dimethoxybenzoic acid. Understanding the workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Quinazolinone Core Formation cluster_1 Stage 2: Chlorination A 2-Amino-4,5-dimethoxybenzoic Acid C Cyclization Reaction (Heat, ~145-170°C) B Formamide (or other cyclizing agent) D 6,7-dimethoxy-3H-quinazolin-4-one C->D F Chlorination Reaction (Heat, ~80-90°C) D->F E Phosphorus Oxychloride (POCl₃) + Base (e.g., N,N-Dimethylaniline) G 2-Chloro-6,7-dimethoxy-3H- quinazolin-4-one F->G

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each point is structured as a question you might ask, followed by a detailed, expert-level answer.

Stage 1: Formation of 6,7-dimethoxy-3H-quinazolin-4-one

Question 1: My yield for the initial cyclization is significantly lower than expected (<40%). What are the likely causes?

This is a frequent issue often traced back to reaction conditions or starting material quality.

  • Causality & Explanation: The reaction involves the condensation of an amino-benzoic acid with formamide at high temperatures to form the pyrimidine ring.[3] This is a dehydration reaction that can be incomplete or accompanied by side reactions if not properly controlled.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Use high-purity 2-amino-4,5-dimethoxybenzoic acid. Impurities can interfere with the cyclization. The starting material should be a white to off-white crystalline powder.[4]

    • Optimize Thermal Conditions: The reaction requires significant thermal energy. Literature suggests temperatures between 145°C and 170°C are effective.[3][5] Below this range, the reaction rate is impractically slow. Above it, you risk thermal decomposition of the starting material or product. A temperature screen is advisable for your specific setup.

    • Ensure Reaction Homogeneity: The mixture of the solid benzoic acid derivative and liquid formamide is heterogeneous. Vigorous stirring is essential to ensure proper mixing and heat transfer. Inadequate stirring is a common cause of incomplete reactions on a larger scale.

    • Monitor Reaction Completion: Do not rely solely on reaction time. Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The reaction can take several hours (e.g., 4 hours or more).[3]

    • Review Workup Procedure: The product is typically isolated by cooling the reaction mixture and adding water to precipitate the quinazolinone.[3] If too much water is added or the product has some solubility, yields will decrease. Ensure the mixture is sufficiently cooled before filtration. Wash the collected solid with cold water followed by a non-polar solvent like hexane to remove residual formamide and non-polar impurities.[3]

Question 2: The product from Stage 1 is a dark, discolored solid. How can I improve its purity?

  • Causality & Explanation: Discoloration often indicates the presence of polymeric or thermal degradation byproducts due to the high reaction temperatures.

  • Solutions:

    • Trituration/Washing: Before any recrystallization, thoroughly wash the crude solid as described above. Washing with cold water and hexane is effective at removing many impurities.[3]

    • Recrystallization: If the product is still impure, recrystallization is the next step. Solvents like ethanol or methanol can be effective.

    • Temperature Control: Revisit your reaction temperature. Operating at the lower end of the effective range (e.g., 145-150°C) for a longer duration may minimize byproduct formation compared to a shorter reaction at a higher temperature.

Stage 2: Chlorination to this compound

Question 3: The chlorination step is failing. After workup, I am recovering my starting material (the quinazolinone). What went wrong?

This is a classic and frustrating problem in quinazolinone chemistry. The cause is almost always related to the workup procedure, where the desired chloro product hydrolyzes back to the starting material.

  • Causality & Explanation: The 4-chloroquinazoline product is highly susceptible to nucleophilic attack, especially by water.[6] The workup, which involves quenching excess phosphorus oxychloride (POCl₃) with water, creates an acidic aqueous environment where the product can readily hydrolyze back to the more stable quinazolinone.[6]

G A Desired Product (4-Chloroquinazoline) C H₂O / Acidic Conditions (During Workup) A->C Exposure D Successful Isolation A->D Careful Quench & Extraction B Starting Material (Quinazolin-4-one) C->B Leads to E Hydrolysis (Reversion)

  • Troubleshooting & Protocol Refinement:

    • Strict Anhydrous Conditions: The reaction itself must be perfectly dry. Ensure your starting quinazolinone is thoroughly dried (<0.5% moisture) and use fresh or distilled POCl₃.[7] Moisture will consume the reagent and prevent the reaction from proceeding.

    • Use of a Base/Catalyst: The reaction is often facilitated by adding a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline.[5][8] This base serves two roles: it can activate the quinazolinone and also scavenge the HCl generated, driving the reaction forward.

    • Optimized Workup Protocol: This is the most critical part.

      • After the reaction is complete (monitored by TLC), remove the excess POCl₃ under reduced pressure before quenching.[5]

      • Pour the cooled, concentrated reaction mixture slowly into a vigorously stirred vessel containing ice-cold water or an ice/water slurry.[8][9] This precipitates the product rapidly while quenching the residual POCl₃. The key is speed and low temperature to minimize the contact time of the product with the aqueous acid.

      • Do not delay filtration. Filter the precipitated solid immediately, wash it thoroughly with copious amounts of cold water to remove phosphoric acid, and then dry it.

    • Alternative Reagents: While POCl₃ is common, some protocols have reported unsatisfactory yields with thionyl chloride (SOCl₂) and DMF.[5] A combination of POCl₃ and phosphorus pentachloride (PCl₅) can also be used for particularly stubborn substrates.[7]

Question 4: My chlorination reaction is sluggish and gives a mixture of starting material and product. How can I drive it to completion?

  • Causality & Explanation: Incomplete conversion points to either insufficient reactivity or deactivation of the chlorinating agent. The lactam oxygen of the quinazolinone must be activated to be displaced by a chloride ion.

  • Solutions:

    • Increase Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A common ratio is 2.0g of starting material to 6 mL of POCl₃.[8]

    • Elevate Temperature: The reaction typically requires heating. A temperature range of 80-90°C is often cited.[5] Ensure your reaction is maintained within this optimal window.

    • Add a Co-reagent: As mentioned, adding N,N-diethylaniline is advantageous.[5] Another strategy involves using a combination of POCl₃ and PCl₅, which can be more potent.[7]

    • Confirm Tautomeric Form: The 4(3H)-quinazolinone exists in a lactam-lactim tautomeric equilibrium. Chlorination occurs on the lactim tautomer. Factors that favor the lactim form can enhance reactivity. The presence of the activating base helps in this regard.[10]

III. Summary of Recommended Scalable Protocol

The following table summarizes optimized conditions derived from multiple sources for a scalable synthesis.

ParameterStage 1: CyclizationStage 2: Chlorination
Key Reagents 2-Amino-4,5-dimethoxybenzoic acid, Formamide6,7-dimethoxy-3H-quinazolin-4-one, POCl₃, N,N-Dimethylaniline
Reagent Ratio 1 mol acid to ~4 mol formamide[3]1 mol quinazolinone to ~10-15 mol POCl₃, ~0.3 mol base
Solvent Formamide (acts as reagent and solvent)POCl₃ (acts as reagent and solvent)
Temperature 145 - 150 °C[3]80 - 90 °C[5]
Reaction Time 4 - 6 hours (TLC monitored)[3]3 - 5 hours (TLC monitored)[8]
Workup Cool, add cold water, stir, filter, wash with H₂O & hexane.[3]Remove excess POCl₃ (vac.), pour into ice water, filter immediately, wash with cold H₂O.[5][8]
Typical Yield 40 - 85%[3][11]~70 - 95%

IV. References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC - NIH. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • A New Synthesis of Gefitinib. Synlett. [Link]

  • The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Angene Chemical. [Link]

  • Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. PrepChem.com. [Link]

  • Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

  • Gefitinib intermediate and preparation method of Gefitinib. Google Patents.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. PubMed Central. [Link]

  • Gefitinib. New Drug Approvals. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[12]. ResearchGate. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Journal of Al-Nahrain University. [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. [Link]

  • Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. ResearchGate. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The Quinazoline Core vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one derived scaffold against other prominent kinase inhibitor scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural, functional, and experimental nuances that drive inhibitor design and selection. We will explore the causality behind experimental choices, present validated protocols, and provide quantitative data to support a rigorous comparative analysis.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms in oncology and beyond.[3][4]

At the heart of every SMKI is a core chemical structure, or "scaffold," which serves as the foundation for positioning pharmacophoric elements within the kinase's ATP-binding site. The choice of scaffold is paramount, influencing potency, selectivity, and pharmacokinetic properties. Among the most successful and widely utilized are "privileged scaffolds"—core structures that demonstrate the ability to bind to multiple biological targets. The quinazoline ring system is a quintessential example of such a scaffold.[5][6]

While this compound itself is primarily a key synthetic intermediate, its true value lies in providing access to the highly potent 4-anilino-6,7-dimethoxyquinazoline scaffold.[7][8] This guide will focus on this therapeutically relevant scaffold and compare its performance and characteristics against other major classes of kinase inhibitor scaffolds.

The Quinazoline Scaffold: A Privileged Structure for Kinase Targeting

The quinazoline core, a fusion of pyrimidine and benzene rings, is a cornerstone of modern kinase inhibitor design.[5] Its prevalence is highlighted by the number of FDA-approved drugs based on this structure, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family.[9][10]

Structural Basis of Inhibition and Key Interactions

The potency of 4-anilinoquinazoline derivatives stems from their ability to mimic the adenine portion of ATP. The quinazoline nitrogen atoms (N-1 and N-3) are critical for forming hydrogen bonds with the "hinge" region of the kinase domain, a key anchoring interaction for ATP-competitive inhibitors.[6]

  • N-1: Typically forms a hydrogen bond with the backbone NH of a conserved methionine residue in the hinge (e.g., Met793 in EGFR).

  • N-3: Can form a water-mediated hydrogen bond with a conserved threonine residue (e.g., Thr790 in EGFR).[6]

The 6,7-dimethoxy substitution pattern, accessible from the titular 2-chloro intermediate, often enhances potency and modulates solubility. These groups can form favorable interactions within the binding pocket and improve the overall physicochemical properties of the inhibitor.[11]

G

Comparative Kinase Inhibitor Scaffolds

While the quinazoline scaffold is highly effective, drug discovery perpetually seeks novel structures to overcome resistance, improve selectivity, and access new targets. Here, we compare the quinazoline core to other significant scaffolds.

  • Pyrrolo[2,3-d]pyrimidines: This scaffold is the core of the Janus kinase (JAK) inhibitor Tofacitinib. Like quinazolines, it effectively mimics the adenine ring of ATP and forms crucial hinge interactions. However, its distinct topology offers different opportunities for substitution patterns, potentially leading to different selectivity profiles compared to quinazolines.[12]

  • Indoles/Indazoles: These scaffolds are found in multi-kinase inhibitors like Sunitinib and Axitinib, which often target VEGFR and PDGFR. The indole nitrogen can act as a hydrogen bond donor, interacting with the hinge region in a manner distinct from the quinazoline nitrogens. This class is often associated with potent anti-angiogenic activity.[13]

  • Macrocycles: Representing a newer class of inhibitors, macrocycles like Lorlatinib (an ALK/ROS1 inhibitor) offer a unique approach.[14] By constraining the molecule into a specific conformation, macrocyclization can significantly enhance both potency and selectivity. This rigidity can reduce off-target binding and overcome resistance mutations by fitting into altered binding pockets where more flexible acyclic inhibitors may fail.[15]

Quantitative Comparison of Inhibitor Performance

The ultimate measure of a scaffold's utility is the performance of the inhibitors derived from it. Potency (often measured as the half-maximal inhibitory concentration, IC50) and selectivity are the two most critical parameters.

Table 1: Comparative IC50 Values of Inhibitors from Different Scaffolds against Key Kinases
Kinase TargetQuinazoline Scaffold (Gefitinib) IC50 (nM)Pyrrolo[2,3-d]pyrimidine Scaffold (Tofacitinib) IC50 (nM)Indazole Scaffold (Axitinib) IC50 (nM)Macrocycle Scaffold (Lorlatinib) IC50 (nM)
EGFR 2-37>10,0001,2001,400
VEGFR2 3,7004,2000.2 15
JAK1 >10,000112 >10,000>10,000
JAK3 >10,0001.6 >10,000>10,000
ALK >10,000>10,00057<0.07

Data compiled from multiple sources for illustrative purposes. Assay conditions may vary between studies.

Analysis of Performance Data:

  • Quinazolines (Gefitinib): Exhibit exceptional potency and selectivity for EGFR, which is why they are a first-line treatment for certain EGFR-mutated cancers.[9][16] Their activity against other kinases like VEGFR2 is significantly lower, demonstrating a focused selectivity profile.

  • Pyrrolo[2,3-d]pyrimidines (Tofacitinib): Show high potency and selectivity for the JAK family of kinases, with minimal activity against receptor tyrosine kinases like EGFR and VEGFR.[12] This highlights how a different heterocyclic core can completely redirect target selectivity.

  • Indazoles (Axitinib): Are highly potent against VEGFRs, making them effective anti-angiogenic agents. While often classified as multi-kinase inhibitors, their primary activity is concentrated on a specific subset of kinases.

  • Macrocycles (Lorlatinib): Demonstrate unparalleled potency against their target, ALK. The rigid structure allows for a highly optimized fit in the ATP pocket, leading to sub-nanomolar inhibition and the ability to overcome resistance mutations.[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure trustworthiness and reproducibility, a self-validating experimental protocol is essential. Below is a detailed methodology for a luminescence-based in vitro kinase assay, a common method for determining inhibitor IC50 values.[17] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Workflow: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

G

Step-by-Step Methodology
  • Compound Preparation:

    • Rationale: To create a dose-response curve, the inhibitor must be tested across a range of concentrations.

    • Protocol: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a 1:3 serial dilution in DMSO to create a 10-point concentration curve. Include a "no inhibitor" control (DMSO only).[17]

  • Kinase Reaction:

    • Rationale: This step allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

    • Protocol: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control. Add 2.5 µL of the target kinase (e.g., EGFR) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.[17]

  • Reaction Initiation and Incubation:

    • Rationale: The addition of ATP and the kinase's specific substrate initiates the enzymatic reaction.

    • Protocol: Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations should be determined empirically, often near the Km for ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Rationale: The kinase reaction is stopped, and remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase reaction to generate a light signal.

    • Protocol: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the unconsumed ATP. Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[17]

  • Data Acquisition and Analysis:

    • Rationale: The amount of light produced is directly proportional to the amount of ADP generated, and therefore to the kinase activity.

    • Protocol: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

Understanding where these inhibitors act is crucial. Most ATP-competitive inhibitors, regardless of scaffold, block the kinase from phosphorylating its downstream substrates, thereby interrupting a signaling cascade.

G

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold, readily accessed from intermediates like this compound, remains a highly valuable and validated core structure in kinase inhibitor design, particularly for targeting EGFR. Its success is rooted in its excellent mimicry of ATP and its favorable geometry for binding the kinase hinge region.

However, the field of kinase drug discovery is not static.[18] The comparative analysis shows that no single scaffold is universally superior; rather, the choice of scaffold is dictated by the target kinase family.

  • Quinazolines are ideal for EGFR-like kinases.

  • Pyrrolopyrimidines are well-suited for JAK kinases.

  • Indazoles are potent against angiogenic kinases like VEGFR.

  • Macrocycles offer a powerful strategy for achieving high potency and overcoming resistance.[14][15]

Future research will continue to explore novel scaffolds to address the persistent challenges of drug resistance and off-target toxicity.[18] The development of covalent inhibitors, which form a permanent bond with the target kinase, and allosteric inhibitors, which bind outside the conserved ATP pocket, represent exciting frontiers that move beyond the traditional reliance on ATP-competitive scaffolds.[6] The strategic selection and modification of these core structures will remain a central theme in the development of the next generation of targeted therapies.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • A quantitative analysis of kinase inhibitor selectivity. Semantic Scholar. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Ameican Journal of Pharmacy and Health Research. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]

  • Exploring oncology treatment strategies with tyrosine kinase inhibitors through advanced 3D models (Review). Spandidos Publications. Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. Available at: [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central. Available at: [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI. Available at: [Link]

  • Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. ResearchGate. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for kinase inhibitors derived from the 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one scaffold. We will explore the rationale behind experimental design, present detailed protocols for essential validation assays, and compare the performance of these inhibitors against key alternatives, grounded in experimental data.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The quinazolinone structure is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anti-tumor agents.[1][2] Its rigid, bicyclic nature provides an excellent framework for presenting functional groups in a precise three-dimensional orientation, allowing for high-affinity interactions with protein targets. The 2,4-disubstituted quinazoline core, in particular, is a well-established pharmacophore for inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1]

The specific intermediate, 2-chloro-6,7-dimethoxy-2,4-dichloroquinazoline, serves as a versatile precursor for a range of potent inhibitors.[3] The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the straightforward introduction of various aniline derivatives. This reaction is a critical step in the synthesis of numerous clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitors.[3]

Mechanism of Action: Targeting the EGFR Signaling Cascade

Many potent inhibitors derived from the quinazolinone scaffold, such as Gefitinib, are designed to target the tyrosine kinase domain of EGFR.[4][5] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular kinase domain through autophosphorylation.[6][7] This initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which drive cell proliferation, survival, and migration.[8]

In many cancers, particularly non-small-cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth.[9] Quinazolinone-based inhibitors function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[4][6][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP_Pocket ATP Binding Site EGFR->ATP_Pocket Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization PI3K_AKT PI3K/AKT Pathway ATP_Pocket->PI3K_AKT Activation RAS_RAF_MEK_ERK RAS/MAPK Pathway ATP_Pocket->RAS_RAF_MEK_ERK Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Inhibitor Gefitinib (Quinazolinone Inhibitor) Inhibitor->ATP_Pocket Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.

The Validation Workflow: A Step-by-Step Scientific Approach

Validating a novel kinase inhibitor is a multi-stage process that moves from a purely biochemical context to a more complex cellular environment. This workflow ensures that the compound not only hits its intended target but also exerts the desired biological effect.

Validation_Workflow cluster_biochemical Biochemical Validation (In Vitro) cluster_cellular Cellular Validation biochem_assay 1. In Vitro Kinase Assay (e.g., ADP-Glo) ic50_det 2. Determine IC50 & Ki (Potency & Affinity) biochem_assay->ic50_det selectivity 3. Kinome Selectivity Profiling (Off-Target Effects) ic50_det->selectivity cell_prolif 4. Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) selectivity->cell_prolif Promising candidates advance target_engage 5. Target Engagement Assay (e.g., Western Blot for p-EGFR) cell_prolif->target_engage downstream 6. Downstream Pathway Analysis (p-AKT, p-ERK) target_engage->downstream

Caption: A logical workflow for the validation of novel kinase inhibitors.

Biochemical Validation: Direct Target Inhibition

The first critical step is to confirm that the inhibitor directly interacts with and inhibits the catalytic activity of its target kinase in an isolated, cell-free system.[11]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol utilizes an assay like ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] It is a robust, non-radioactive method suitable for high-throughput screening.[13]

Causality and Rationale:

  • Why measure ADP? ADP is a universal product of all kinase reactions, making this a broadly applicable assay format.[13]

  • Why use ATP at Km? To ensure fair comparison between inhibitors, the ATP concentration should ideally be equal to the Michaelis-Menten constant (Km) of the kinase.[14] This represents a physiological and standardized condition where the enzyme is sensitive to competitive inhibition.

  • Self-Validation: The protocol's integrity is maintained by including critical controls:

    • Positive Control: A known, potent inhibitor of the target kinase (e.g., a commercial standard) to validate assay performance.

    • Negative Control (No Inhibitor): Represents 100% kinase activity.

    • Background Control (No Kinase): Represents 0% kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable peptide substrate, and ATP. Dilute the test inhibitor to a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells containing the serially diluted inhibitor.

  • Initiation: Add ATP to each well to start the reaction. Incubate at room temperature for 1 hour.

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Validation: Confirming Biological Effect

After confirming biochemical potency, the inhibitor must be tested in a cellular context to assess its membrane permeability, stability, and ability to inhibit the target in a complex biological system.

Protocol: Cell-Based Proliferation and Pathway Inhibition

This involves treating cancer cells that are known to be dependent on EGFR signaling (e.g., NSCLC cell lines with activating EGFR mutations) with the inhibitor.

Causality and Rationale:

  • Why use EGFR-mutant cells? These cells are "addicted" to the EGFR pathway for survival and proliferation, making them highly sensitive to EGFR inhibitors. A strong anti-proliferative effect in these cells provides evidence of on-target activity.

  • Why Western Blot? This technique provides direct visual confirmation that the inhibitor is engaging its target (reduced phospho-EGFR) and blocking the downstream signaling cascade (reduced phospho-AKT and phospho-ERK).[11]

Step-by-Step Methodology:

  • Cell Culture: Seed EGFR-mutant NSCLC cells (e.g., PC-9 or HCC827) in 96-well plates for proliferation assays and in 6-well plates for Western blotting. Allow cells to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for 72 hours.

  • Proliferation Assay: After 72 hours, measure cell viability using an MTT or CellTiter-Glo® assay. Calculate the GI50 (concentration for 50% growth inhibition).

  • Protein Extraction (for Western Blot): After a shorter treatment period (e.g., 2-4 hours), wash the cells in the 6-well plates with cold PBS and lyse them to extract total protein.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A reduction in the phosphorylated forms of the proteins indicates successful pathway inhibition.

Comparative Analysis: Quinazolinone Inhibitors vs. Alternatives

The this compound scaffold has given rise to highly successful first-generation EGFR inhibitors like Gefitinib .[5] However, the field has evolved. A proper validation guide must compare its performance against other classes of inhibitors. A key comparator is Lapatinib , a quinazolinone-based inhibitor that targets both EGFR and HER2.[15][16][17]

Inhibitor_Comparison cluster_gen1 First-Generation (Reversible) cluster_dual Dual Inhibitor (Reversible) cluster_gen3 Third-Generation (Irreversible) Gefitinib Gefitinib (EGFR Specific) Lapatinib Lapatinib (EGFR & HER2) Osimertinib Osimertinib (Targets T790M Resistance Mutation) Gefitinib->Osimertinib Overcomes Resistance To

Caption: Classification of different generations and types of EGFR inhibitors.

InhibitorClassTarget(s)MechanismKey AdvantageKey Limitation
Gefitinib First-Generation QuinazolinoneEGFRReversible, ATP-Competitive[4][6]High selectivity for EGFR; first-line therapy for EGFR-mutant NSCLC[18]Ineffective against T790M resistance mutation; limited CNS penetration[4][19]
Lapatinib Dual QuinazolinoneEGFR & HER2Reversible, ATP-Competitive[15][17]Effective in HER2+ cancers, including breast cancer; can overcome some resistance mechanisms[8][16][20]Broader toxicity profile due to dual inhibition; less potent against EGFR alone compared to specific inhibitors
Osimertinib Third-Generation PyrimidineEGFR (including T790M and activating mutations)Irreversible, Covalent BindingOvercomes common T790M resistance to 1st/2nd gen inhibitors; improved CNS penetration[19]Eventual development of other resistance mechanisms

Conclusion and Future Perspectives

The this compound scaffold has been instrumental in the development of targeted cancer therapies. The validation of inhibitors derived from this core, such as Gefitinib, requires a rigorous, multi-step process that confirms biochemical potency, cellular efficacy, and on-target pathway modulation.

While first-generation inhibitors remain clinically relevant, comparative analysis against dual-target and next-generation inhibitors is crucial for contextualizing their efficacy and limitations. The development of resistance, particularly the T790M mutation, has driven the evolution of this drug class towards irreversible inhibitors with altered selectivity profiles.[4][19] Future research will likely focus on developing novel quinazolinone derivatives that can overcome tertiary resistance mutations and offer improved pharmacological properties, ensuring this "privileged scaffold" continues to be a source of impactful cancer medicines.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. [Link]

  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. (2021). PubMed Central. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PubMed Central. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PubMed Central. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (n.d.). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). PubMed Central. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). BreastCancer.org. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... (n.d.). ResearchGate. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins Discovery. [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. [Link]

  • Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). (2021). ASCO Publications. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.). ResearchGate. [Link]

  • Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. (n.d.). National Institutes of Health. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (n.d.). PubMed Central. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitors, the quinazoline scaffold remains a cornerstone of targeted therapy. This guide provides an in-depth technical comparison of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships, particularly in the context of anticancer research.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 6,7-dimethoxyquinazoline core, in particular, has proven to be a critical pharmacophore in the design of potent kinase inhibitors.[1] The introduction of a chlorine atom at the 4-position creates a versatile intermediate, 4-chloro-6,7-dimethoxyquinazoline, which readily undergoes nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[1] This guide will focus primarily on the 4-anilino-6,7-dimethoxyquinazoline series, which has yielded several clinically successful anticancer drugs by targeting key signaling pathways involved in cell proliferation and survival.[1]

Synthetic Strategies: Building the Quinazoline Core and its Derivatives

The synthesis of 2-chloro-4-substituted-6,7-dimethoxyquinazoline derivatives typically follows a well-established multi-step pathway. The causality behind this synthetic route is the strategic activation of the C4 position for nucleophilic substitution.

Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Key Intermediate)

This protocol describes the chlorination of 6,7-dimethoxyquinazolin-2,4-dione, a critical step in activating the quinazoline core.

Materials:

  • 6,7-dimethoxy quinazolin-2,4-dione

  • Phosphorous oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice-cold water

  • Isopropanol

Procedure:

  • A mixture of 6,7-dimethoxy quinazolin-2,4-diones (1 equivalent) and phosphorous oxychloride (POCl₃, ~10 equivalents) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for 5 hours.[2] The N,N-dimethylaniline acts as a catalyst to facilitate the chlorination process.

  • The reaction mixture is then cooled to room temperature and carefully poured into ice-cold water with vigorous stirring to quench the excess POCl₃.[2]

  • The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration and washed thoroughly with distilled water to remove any residual acid and salts.[2]

Synthesis_Intermediate 6,7-dimethoxy\nquinazolin-2,4-dione 6,7-dimethoxy quinazolin-2,4-dione 2,4-dichloro-6,7-dimethoxy\nquinazoline 2,4-dichloro-6,7-dimethoxy quinazoline 6,7-dimethoxy\nquinazolin-2,4-dione->2,4-dichloro-6,7-dimethoxy\nquinazoline POCl₃, N,N-dimethylaniline Reflux, 5h

Caption: Synthesis of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives

This protocol details the nucleophilic substitution reaction at the C4 position, which is the cornerstone for creating a library of diverse derivatives.

Procedure:

  • The synthesized 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is refluxed with a desired aniline derivative (1-1.2 equivalents) in a suitable solvent such as isopropanol for 6 hours.[2] The chlorine at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position, allowing for regioselective synthesis.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then washed with the reaction solvent and can be further purified by recrystallization to yield the final 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.[2]

Synthesis_Final_Product 2,4-dichloro-6,7-dimethoxy\nquinazoline 2,4-dichloro-6,7-dimethoxy quinazoline 2-Chloro-4-(arylamino)-6,7-dimethoxy\nquinazoline 2-Chloro-4-(arylamino)-6,7-dimethoxy quinazoline 2,4-dichloro-6,7-dimethoxy\nquinazoline->2-Chloro-4-(arylamino)-6,7-dimethoxy\nquinazoline Aniline derivative Isopropanol, Reflux, 6h

Caption: General scheme for the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.

Comparative Analysis of IC50 Values

The biological efficacy of these quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for a selection of 2-chloro-6,7-dimethoxy-4-(arylamino)quinazoline derivatives against various cancer cell lines and as inhibitors of specific kinases.

Table 1: Anticancer Activity of 2-Chloro-6,7-dimethoxy-4-(arylamino)quinazoline Derivatives

Compound IDSubstitution on Anilino RingCancer Cell LineIC50 / GI50 (µM)Reference
14g 3-acetyl, 4-(3,4,5-trimethoxyphenyl)K-562 (Leukemia)0.622[3]
RPMI-8226 (Leukemia)>100[3]
HCT-116 (Colon)1.81[3]
LOX IMVI (Melanoma)1.48[3]
MCF7 (Breast)1.62[3]
RB1 UnspecifiedHCT116 (Colon)Potent (Comparable to Cisplatin)[4]
K562 (Leukemia)Potent (Comparable to Cisplatin)[4]
SKBR3 (Breast)Potent (Comparable to Cisplatin)[4]
Compound 7 (para-chloro derivative)4-chloroMCF-7, T47D, MDA-MB-231 (Breast)High cytotoxic activity[5]

Note: GI50 (50% growth inhibition) is often used by the NCI and is comparable to IC50.

Table 2: EGFR Kinase Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

CompoundSubstitution on Anilino RingEGFR KinaseIC50 (nM)Reference
PD 153035 3-BromoWild-type0.025[6]
Derivative with 3-chloro-4-fluoroaniline 3-chloro, 4-fluoroNot specifiedNot specified[1]
Compound 5 3-chloro, with morpholine at C6Wild-type1[7]
Compound 12 UnspecifiedA431 cells (overexpress EGFR)3400 (3.4 µM)[7]

Structure-Activity Relationship (SAR) Insights

The accumulated data from numerous studies on 4-anilino-6,7-dimethoxyquinazoline derivatives have provided valuable insights into their structure-activity relationships.

  • Importance of the 6,7-Dimethoxy Groups: The presence of electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring is consistently shown to be favorable for potent inhibitory activity against kinases like EGFR.[6][7] This substitution pattern is believed to enhance binding to the ATP-binding pocket of the kinase.

  • Substituents on the 4-Anilino Moiety: The nature and position of substituents on the aniline ring at the C4 position play a crucial role in determining the potency and selectivity of the compounds.

    • Electron-withdrawing and lipophilic groups at the meta-position of the aniline ring, such as bromine or chlorine, are often associated with high potency.[6]

    • The introduction of specific functional groups can modulate the activity against different cancer cell lines. For instance, a 3-acetyl, 4-(3,4,5-trimethoxyphenyl) substitution on the aniline ring (compound 14g ) resulted in sub-micromolar activity against a leukemia cell line.[3]

  • The Role of the 2-Chloro Group: While the primary focus of derivatization is often the C4 position, the 2-chloro substituent can also influence activity. In many of the potent compounds, this position remains chlorinated, suggesting its contribution to the overall binding affinity or electronic properties of the molecule.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of IC50 data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

Detailed Protocol: MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: A streamlined workflow of the MTT assay for determining cell viability and IC50 values.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable platform for the development of potent kinase inhibitors with significant anticancer activity. The synthetic accessibility of this core allows for extensive derivatization at the C4 position, leading to the discovery of compounds with a wide range of potencies and selectivities. Structure-activity relationship studies have consistently highlighted the importance of the 6,7-dimethoxy substitution pattern and the nature of the substituent on the 4-anilino ring.

Future research in this area will likely focus on the development of derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel substitutions at the C2 position and the investigation of their potential to overcome drug resistance mechanisms are promising avenues for the discovery of next-generation quinazoline-based therapeutics. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and contribute to the advancement of this important class of molecules.

References

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • ResearchGate. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]

  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • PrepChem. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Ismail, M. F., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4972. [Link]

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]

  • Ghorbani, F., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26335-26348. [Link]

  • Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1476. [Link]

Sources

A Comparative Efficacy Analysis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one Analogs in Targeted Therapy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous targeted therapies.[1][2] Its rigid architecture is highly adept at fitting into the ATP-binding pockets of various protein kinases, making it a cornerstone for the development of potent and selective inhibitors.[1] This guide provides a comprehensive, data-driven comparison of the efficacy of analogs derived from 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, a key intermediate for generating diverse libraries of bioactive molecules. We will delve into their synthesis, mechanism of action, and structure-activity relationships (SAR), supported by experimental data, to offer a clear perspective for researchers and drug development professionals.

The Significance of the Quinazolinone Core and Key Substitutions

The 4(3H)-quinazolinone ring system is a versatile pharmacophore due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The core structure's efficacy is significantly influenced by the nature and position of its substituents.[2] Specifically, the 6,7-dimethoxy substitution on the benzene ring is a common feature in many potent kinase inhibitors.[5] The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a wide array of functional groups, thereby enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties.[4]

Many quinazoline-based drugs have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Analogs of this compound have been extensively investigated as EGFR inhibitors.[5][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Inhibitor Quinazolinone Analog Inhibitor->EGFR Inhibits ATP Binding Transcription_Factors->Gene_Expression EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by Quinazolinone Analogs.

Comparative Efficacy of this compound Analogs

The therapeutic efficacy of these analogs is typically evaluated based on their half-maximal inhibitory concentration (IC50) against specific molecular targets (e.g., kinases) and various cancer cell lines. A lower IC50 value indicates greater potency.[1] The following table summarizes the in vitro activity of representative analogs, highlighting the impact of different substitutions at the 2- and 4-positions of the quinazolinone core.

Compound IDR1 (at position 2)R2 (at position 4)Target KinaseIC50 (µM)Target Cell LineIC50 (µM)Reference
Analog 1 -NH-(3-bromophenyl)-HEGFR0.000025--[5]
Analog 2 -NH-(3-ethynylphenyl)-HEGFR-A549 (Lung)12.30[8]
Analog 3 -NH-(4-fluorophenyl)-HEGFR0.047PC-3 (Prostate)17.08[8]
Analog 4 -NH-(4-methoxyphenyl)-HEGFR-SMMC-7721 (Liver)15.68[8]
Analog 5 -piperazine derivative-H--MCF-7 (Breast)>10[9]
Analog 6 -morpholino-HPI3K/mTOR---[6]
Analog 7 -sulfanyl derivative-HVEGFR2---[10]

Note: The IC50 values are sourced from different studies and experimental conditions may vary. This table is for comparative illustration.

The data reveals that substitutions on the anilino ring at the 4-position significantly influence EGFR inhibitory activity. For instance, a 3-bromo substitution (Analog 1) results in exceptionally high potency.[5] Other substitutions also demonstrate considerable anticancer activity against various cell lines.[8] The versatility of the 2-chloro intermediate allows for the introduction of diverse moieties, leading to inhibitors of other kinases like PI3K/mTOR and VEGFR2.[6][10]

Structure-Activity Relationship (SAR) Insights

The extensive research on quinazolinone derivatives has led to well-defined structure-activity relationships (SAR).[2][11][12]

  • Position 2: Modifications at this position with various aryl or heteroaryl groups can significantly impact activity. The introduction of small, electron-withdrawing groups on a phenyl ring at this position often enhances potency.[13]

  • Position 4: The anilino group at this position is crucial for high-affinity binding to the ATP pocket of EGFR. Substituents on this aniline ring, particularly at the meta-position, can fine-tune the inhibitory activity.[5]

  • Positions 6 and 7: The presence of methoxy groups at these positions generally leads to potent kinase inhibition.[5][14]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these analogs.

General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Analogs

This protocol describes a common synthetic route starting from 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one.[4][7]

Step 1: Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (1 equivalent) in thionyl chloride (10 volumes), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 5-6 hours.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Azeotrope the residue with toluene to remove any remaining thionyl chloride, yielding 4-chloro-6,7-dimethoxyquinazoline.[7]

Step 2: Nucleophilic Substitution with Substituted Anilines

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold isopropanol, and dried to yield the final 4-anilino-6,7-dimethoxyquinazoline analog.[4]

Synthesis_Workflow Start 6,7-dimethoxy- quinazolin-4(3H)-one Step1 Chlorination (SOCl2, DMF) Start->Step1 Intermediate 2,4-dichloro-6,7- dimethoxyquinazoline Step1->Intermediate Step2 Nucleophilic Substitution (Substituted Aniline, Isopropanol) Intermediate->Step2 Product Final Analog Step2->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General Synthetic Workflow for Quinazoline Analogs.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone analogs and incubate for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[15]

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on the target kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the quinazolinone analogs at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

Analogs of this compound represent a highly valuable class of compounds in the pursuit of targeted therapies. The synthetic accessibility of the 2-chloro intermediate allows for extensive structural diversification, leading to the discovery of potent and selective inhibitors of various kinases implicated in cancer and other diseases. The well-established SAR provides a rational basis for the design of next-generation inhibitors with improved efficacy and safety profiles. Future research will likely focus on developing analogs with novel mechanisms of action, overcoming drug resistance, and exploring their potential in combination therapies.

References

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (2001, February 26). PubMed. Retrieved January 22, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 26). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (2022, February). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Quinazoline compounds for antitumor treatment. (2023, June 8). Experimental Oncology. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020, October 18). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). NIH. Retrieved January 22, 2026, from [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023, July 20). NIH. Retrieved January 22, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021, September 22). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PubMed. Retrieved January 22, 2026, from [Link]

Sources

The 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone core is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents.[1] Among its many variations, the 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one moiety has garnered significant attention as a versatile starting point for the synthesis of potent kinase inhibitors and anticancer compounds.[2] The strategic placement of the 6,7-dimethoxy groups on the benzene ring and a reactive chloro group at the 2-position provides a unique combination of electronic properties and synthetic handles for extensive chemical exploration.[3][4]

This technical guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will delve into the impact of substitutions at the 4-position on biological activity, with a primary focus on anticancer and kinase inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Core Scaffold: Synthesis and Chemical Versatility

The journey to diverse this compound derivatives begins with the synthesis of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. This is typically achieved by treating 6,7-dimethoxyquinazolin-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The differential reactivity of the two chlorine atoms at the C2 and C4 positions is the linchpin of its synthetic utility. The C4-chloro group is significantly more susceptible to nucleophilic substitution, allowing for the selective introduction of various amine-containing moieties.[5]

Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship

The true potential of the this compound scaffold is unlocked through the systematic modification of its structure and the subsequent evaluation of its biological effects. Here, we compare the impact of different substituents on anticancer and kinase inhibitory activities.

Anticancer and Kinase Inhibitory Activity: Targeting EGFR and VEGFR-2

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are particularly noteworthy for their potent inhibitory activity against key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

A study by Barbosa et al. provides a clear illustration of the SAR of 2-chloro-4-anilino-quinazoline derivatives as dual EGFR and VEGFR-2 inhibitors. The following table summarizes their findings, showcasing how substitutions on the 4-anilino moiety influence inhibitory potency.[1]

Compound ID4-Anilino SubstitutionEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
7 4-aminophenol0.891.1
8a 4-(dimethylamino)aniline>10>10
8b 4-ethynylaniline1.21.5
8c 4-aminobenzamide0.150.25
8d 4-aminobenzenesulfonamide0.120.18
8o 4-(4-methylpiperazin-1-yl)aniline0.08 0.15
Gefitinib (Reference Drug)0.02>10
Vandetanib (Reference Drug)0.040.04

Data sourced from Barbosa, M. et al. (2014).[1]

From this data, several key SAR insights emerge:

  • The Importance of a Hydrogen Bond Donor: The presence of a hydrogen bond donor group at the para-position of the aniline ring appears crucial for potent activity. This is exemplified by the enhanced potency of compounds with amide (8c) and sulfonamide (8d) functionalities compared to the simple amino group (7). Docking studies suggest this is due to a key interaction with conserved glutamate and aspartate residues in the kinase binding sites.[1]

  • The Role of a Basic Side Chain: The most potent compound in this series, 8o , features a 4-methylpiperazine moiety. This basic side chain likely enhances solubility and forms additional interactions within the ATP-binding pocket of the kinases, contributing to its superior dual inhibitory activity.[1]

  • Steric and Electronic Effects: The lack of activity in the dimethylamino-substituted compound (8a ) suggests that unfavorable steric bulk or electronic properties in this region can be detrimental to binding.

dot graph "SAR_of_2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one_Derivatives" { layout=neato; graph [overlap=false, splines=true, sep="+10,10"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Structure-Activity Relationship (SAR) overview for 4-anilino-2-chloro-6,7-dimethoxyquinazoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a key intermediate and a common biological assay.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one, a common precursor.

  • Reaction Setup: To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add dimethylformamide (0.2 ml) dropwise.

  • Reflux: Heat the reaction mixture at reflux for 6 hours.

  • Work-up: Cool the reaction to room temperature and remove the excess thionyl chloride in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to yield the desired 2,4-dichloro-6,7-dimethoxyquinazoline.

G

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of compounds against receptor tyrosine kinases.

  • Plate Preparation: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing the recombinant human EGFR or VEGFR-2 kinase, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies clearly indicate that modifications at the 4-position, especially the introduction of anilino groups with specific hydrogen bonding and basic functionalities, are key to achieving high potency against targets like EGFR and VEGFR-2.

Future research in this area will likely focus on:

  • Exploring Novel Substitutions: Investigating a wider range of diverse chemical moieties at the C2 and C4 positions to identify novel pharmacophores with improved activity and selectivity.

  • Overcoming Drug Resistance: Designing derivatives that can overcome acquired resistance mechanisms to existing kinase inhibitors.

  • Multi-Targeting Approaches: Further optimizing dual or multi-targeting inhibitors to achieve synergistic anticancer effects and reduce the likelihood of resistance.

The versatility of this scaffold, coupled with a deep understanding of its structure-activity relationships, ensures its continued prominence in the ongoing quest for novel and effective cancer therapeutics.

References

  • Barbosa, M., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33. [Link]

  • Zhang, L., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 238, 114463. [Link]

  • Wendt, M. R., et al. (2003). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry, 7(5), 471-486. [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(14), 2615-2625. [Link]

  • Bhusare, N., et al. (2022). A Review on Novel 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Medicinal Chemistry, 12(8), 1365-1376. [Link]

  • Ismaili, L., et al. (2021). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 26(16), 4933. [Link]

  • Bridges, A. J. (1996). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Biochemical Pharmacology, 51(8), 987-994. [Link]

  • Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233-26245. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

Sources

A Comparative Guide to Quinazolinone-Based EGFR Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors, designed for researchers, scientists, and drug development professionals. It delves into the evolution of these inhibitors, their mechanisms of action, and the experimental data that underpins their clinical application, with a focus on non-small cell lung cancer (NSCLC).

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a member of the ErbB family of receptors.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade triggers a complex network of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[2]

In many types of cancer, aberrant EGFR signaling, due to overexpression or activating mutations, is a key driver of tumorigenesis.[1] This has made EGFR an attractive target for therapeutic intervention, leading to the development of a class of small-molecule tyrosine kinase inhibitors (TKIs). The quinazoline scaffold has emerged as a privileged structure in the design of potent and selective EGFR inhibitors.[1]

The Quinazolinone Scaffold: A Cornerstone of EGFR Inhibition

The quinazoline ring system is a bicyclic aromatic heterocycle that serves as the foundational structure for a multitude of EGFR inhibitors. Its ability to mimic the adenine ring of ATP allows it to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity. The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Generations of Quinazolinone-Based EGFR Inhibitors: An Evolutionary Battle Against Cancer and Resistance

The development of quinazolinone-based EGFR inhibitors has been a dynamic process, driven by the need to improve efficacy and overcome acquired resistance. This evolution can be categorized into distinct generations, each with unique characteristics and clinical implications.

First-Generation Reversible Inhibitors: The Pioneers

Gefitinib and Erlotinib are the pioneering first-generation EGFR inhibitors that demonstrated the clinical potential of targeting EGFR in NSCLC patients with activating mutations, such as exon 19 deletions (del19) and the L858R point mutation.[3] These inhibitors bind reversibly to the ATP-binding site of the EGFR kinase domain.[4]

While initially effective, the majority of patients develop resistance to first-generation inhibitors within 10-14 months.[5] The most common mechanism of acquired resistance is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[6] This mutation increases the affinity of the receptor for ATP, reducing the competitive advantage of the inhibitor.

Second-Generation Irreversible Inhibitors: Broadening the Spectrum

To address the challenge of resistance, second-generation inhibitors like Afatinib and Dacomitinib were developed. These inhibitors feature a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[7] They also exhibit broader activity, inhibiting other members of the ErbB family, such as HER2.[7]

Despite their increased potency and ability to overcome some resistance mechanisms, second-generation inhibitors have a narrower therapeutic window due to their inhibition of wild-type EGFR, which can lead to dose-limiting toxicities like diarrhea and skin rash.[8] While they show some activity against the T790M mutation in preclinical models, their clinical efficacy in this setting is limited.[7]

Third-Generation Mutant-Selective Inhibitors: A Targeted Strike

The development of third-generation inhibitors, exemplified by Osimertinib, marked a significant advancement in the treatment of EGFR-mutant NSCLC. Osimertinib is designed to be highly selective for both the sensitizing EGFR mutations (del19, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[9][10] This enhanced selectivity translates to a better safety profile and improved efficacy in patients who have developed resistance to first- or second-generation TKIs.[10] Like the second-generation inhibitors, osimertinib also forms a covalent bond with Cys797.

However, resistance to third-generation inhibitors inevitably emerges. The most common on-target resistance mechanism is the acquisition of a tertiary mutation, C797S, which prevents the covalent binding of osimertinib.[2][11] Other resistance mechanisms include the activation of bypass signaling pathways.[10]

Fourth-Generation and Allosteric Inhibitors: The Next Frontier

The emergence of the C797S mutation has spurred the development of fourth-generation and allosteric inhibitors. These novel agents aim to overcome resistance by employing different mechanisms of action. Allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that inactivates the kinase.[9][12][13] This non-ATP competitive mechanism makes them effective against mutations that confer resistance to ATP-competitive inhibitors, including the C797S mutation.[12][13]

Comparative Performance: A Data-Driven Analysis

The following table summarizes the inhibitory activity (IC50 values) of representative quinazolinone-based EGFR inhibitors against various EGFR mutations. Lower IC50 values indicate greater potency.

InhibitorGenerationEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (del19) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (del19/T790M/C797S) IC50 (nM)EGFR (Exon 20 ins) IC50 (nM)
Gefitinib First~100-2000~10-50~5-20>1000>1000~50-100>1000
Erlotinib First~100-1000~5-30~2-15>1000>1000~40-80>1000
Afatinib Second~10-50~0.5-5~0.2-2~10-100~10-50>1000Variable (~50-500)
Dacomitinib Second~5-30~0.3-3~0.1-1~5-50~5-30>1000Variable
Osimertinib Third~200-500~1-10~0.5-5~1-10~1-10>1000Variable (generally less active)

Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions. Data compiled from multiple sources.[8][14][15][16][17]

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for the evaluation of EGFR inhibitors.

EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA. Prepare solutions of recombinant EGFR enzyme, a peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • Add the kinase reaction buffer to the wells of a 96-well plate.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Add the EGFR enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the peptide substrate and [γ-33P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture to a filter paper, wash extensively to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NSCLC cell lines with specific EGFR mutations) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins in response to inhibitor treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other downstream signaling proteins (e.g., p-AKT, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR (or other total proteins) to normalize for protein loading.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagrams illustrate the EGFR signaling pathway and the points of inhibition by different generations of quinazolinone-based inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Inhibitor_Mechanism cluster_inhibitors Quinazolinone-Based Inhibitors cluster_egfr EGFR Kinase Domain 1st Gen (Reversible) 1st Gen (Reversible) ATP Binding Site ATP Binding Site 1st Gen (Reversible)->ATP Binding Site Competitive Binding 2nd/3rd Gen (Irreversible) 2nd/3rd Gen (Irreversible) 2nd/3rd Gen (Irreversible)->ATP Binding Site Covalent Bonding 4th Gen (Allosteric) 4th Gen (Allosteric) Allosteric Site Allosteric Site 4th Gen (Allosteric)->Allosteric Site Non-competitive Binding

Caption: Mechanisms of action for different generations of EGFR inhibitors.

Future Directions and Overcoming Resistance

The continuous evolution of EGFR mutations poses a significant challenge in the long-term management of NSCLC. Future research is focused on several key areas:

  • Development of Novel Inhibitors: The design of inhibitors that can effectively target a broader range of resistance mutations, including the C797S mutation and exon 20 insertions, is a high priority.

  • Combination Therapies: Combining EGFR inhibitors with other targeted agents, such as MET inhibitors, or with immunotherapy is a promising strategy to overcome resistance and enhance therapeutic efficacy. [6]* Understanding Resistance Mechanisms: A deeper understanding of the complex and heterogeneous mechanisms of resistance will be crucial for the development of more effective and personalized treatment strategies.

Conclusion

Quinazolinone-based EGFR inhibitors have revolutionized the treatment of EGFR-mutant NSCLC. The progression from first- to third- and now emerging fourth-generation inhibitors reflects a sophisticated understanding of the interplay between drug design, kinase biology, and clinical resistance. A thorough understanding of the comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate these inhibitors is paramount for researchers and clinicians working to advance the field of targeted cancer therapy.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF. (2022). ResearchGate. [Link]

  • Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors. (2020). Frontiers in Oncology. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). PeerJ. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). European Journal of Medicinal Chemistry. [Link]

  • EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. (2020). Translational Cancer Research. [Link]

  • Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. (2018). Clinical Cancer Research. [Link]

  • Clinical Efficacy and Safety of First- or Second-Generation EGFR-TKIs after Osimertinib Resistance for EGFR Mutated Lung Cancer: A Prospective Exploratory Study. (2023). Targeted Oncology. [Link]

  • Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. (2013). Semantic Scholar. [Link]

  • Clinical efficacy of first-generation EGFR-TKIs in patients with advanced non-small-cell lung cancer harboring EGFR exon 20 mutations. (2017). OncoTargets and Therapy. [Link]

  • Clinical management of third-generation EGFR inhibitor-resistant patients with advanced non-small cell lung cancer: Current status and future perspectives. (2019). Cancer Letters. [Link]

  • Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S. (2019). Journal of Medicinal Chemistry. [Link]

  • Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer. (2013). Journal of Thoracic Disease. [Link]

  • The latest therapeutic strategies after resistance to first generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR TKIs) in patients with non-small cell lung cancer (NSCLC). (2015). Journal of Hematology & Oncology. [Link]

  • Efficacy and Safety of First-Generation EGFR-TKIs Combined with Chemotherapy for Treatment-Naïve Advanced Non-Small-Cell Lung Cancer Patients Harboring Sensitive EGFR Mutations: A Single-Center, Open-Label, Single-Arm, Phase II Clinical Trial. (2021). OncoTargets and Therapy. [Link]

  • Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. (2021). Cancers. [Link]

  • New OrigAMI-1 Data Signal Shift Beyond First-Gen EGFR Inhibitors in Metastatic CRC. (2026). Targeted Oncology. [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. (2018). ResearchGate. [Link]

  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (2017). ResearchGate. [Link]

  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... (2025). ResearchGate. [Link]

  • The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations. (2022). JTO Clinical and Research Reports. [Link]

  • In vitro sensitivity to afatinib. Eleven cell lines with IC50 values... (2014). ResearchGate. [Link]

  • IC50 values for EGFR, HER2, HER4, Del19, and L858R. (2024). ResearchGate. [Link]

  • Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations. (2017). Oncology Letters. [Link]

  • EGFR exon 20 insertion variants A763_Y764insFQEA and D770delinsGY confer favorable sensitivity to current. (2022). Frontiers in Oncology. [Link]

  • Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? (2019). Anticancer Research. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Quinazolinone Inhibitors Against Known Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, quinazolinone derivatives have emerged as a cornerstone of targeted therapy, particularly as inhibitors of protein kinases that drive tumor growth and survival.[2][3] Over 20 drugs containing a quinazoline or quinazolinone structure have received FDA approval for cancer treatment.[1] Prominent examples include the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib, and the dual EGFR/HER2 inhibitor Lapatinib, which have transformed the treatment landscape for specific patient populations in non-small cell lung cancer (NSCLC) and breast cancer.[4][5]

The enduring challenge and opportunity in cancer drug development lie in creating new inhibitors with superior potency, enhanced selectivity, or the ability to overcome acquired resistance mechanisms.[6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking novel quinazolinone inhibitors. We will detail the critical experimental workflows and data interpretation necessary to objectively compare a new chemical entity against established drugs, ensuring a robust evaluation of its therapeutic potential.

The Rationale for Comparator Selection

The choice of benchmark drugs is a critical first step that dictates the context and relevance of the entire preclinical evaluation. A new inhibitor's performance is not judged in a vacuum but relative to the existing standard of care. For a novel quinazolinone inhibitor targeting the EGFR/HER2 pathway, a logical set of comparators would include:

  • Gefitinib & Erlotinib: As first-generation reversible EGFR inhibitors, they provide a baseline for potency and activity in EGFR-mutant cancer cell lines.[6][7]

  • Lapatinib: A dual EGFR and HER2 inhibitor, it serves as a benchmark for compounds designed to have a broader inhibitory spectrum.[8][9][10] Its mechanism involves reversibly inhibiting the ATP-binding sites of the intracellular kinase domains of both receptors.[10]

By comparing against these well-characterized agents, researchers can precisely position their novel compound in terms of potency, selectivity, and its potential advantages.

Head-to-Head Benchmarking: A Multi-Tiered Approach

A rigorous benchmarking strategy involves a cascade of in vitro biochemical and cell-based assays designed to build a comprehensive profile of the new inhibitor.

Tier 1: Biochemical Potency and Selectivity

The initial evaluation must quantify the direct interaction between the inhibitor and its purified target kinase(s). This provides the most direct measure of potency, free from the complexities of a cellular environment.

  • Primary Endpoint: IC50 (half-maximal inhibitory concentration). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

  • Causality: A low nanomolar IC50 value is the first gatekeeper for a promising compound. It demonstrates a high affinity for the target kinase, which is a prerequisite for achieving therapeutic effects at non-toxic concentrations.

Beyond on-target potency, selectivity is paramount. A highly selective inhibitor minimizes off-target effects, which can lead to toxicity.[11]

  • Primary Endpoint: Selectivity Score, determined by profiling the inhibitor against a large panel of kinases (kinome).[12][13] A selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[11]

  • Causality: A lower selectivity score indicates a more targeted agent. This is crucial for a favorable safety profile, as promiscuous kinase inhibition can disrupt essential cellular processes.[11]

Tier 2: Cellular Activity and Mechanism of Action

Demonstrating potent biochemical inhibition is necessary but not sufficient. The compound must be able to enter cells, engage its target in a complex intracellular environment, and elicit a desired biological response.

  • Primary Endpoint: GI50/IC50 from cell viability assays (e.g., MTT, MTS, or XTT assays).[14] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

  • Causality: A potent GI50 value confirms that the inhibitor can access its intracellular target and inhibit the signaling pathways that cancer cells rely on for proliferation and survival, such as the PI3K/AKT and MAPK pathways.[9][10][15]

To confirm the mechanism of action, it is essential to show that the inhibitor modulates the specific signaling pathway it was designed to target. For an EGFR inhibitor, this means demonstrating a reduction in the phosphorylation of EGFR and its downstream effectors.

Comparative Data Summary

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. The table below presents a hypothetical scenario for a "New Quinazolinone Inhibitor" (NQI-1) benchmarked against established drugs.

CompoundPrimary Target(s)Target Kinase IC50 (nM)Cell Viability GI50 (µM) (A549 Cell Line)Selectivity Score (S10 @ 1µM)
NQI-1 (Hypothetical) EGFR 5.2 0.8 0.02
GefitinibEGFR25.710.50.05
ErlotinibEGFR20.19.80.06
LapatinibEGFR, HER230.5 (EGFR), 45.2 (HER2)12.10.08

Data presented for Gefitinib, Erlotinib, and Lapatinib are representative values from public domain sources for illustrative purposes. NQI-1 data is hypothetical. Selectivity Score (S10 @ 1µM) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested.

Visualizing the Target Pathway

Understanding the signaling context is crucial for interpreting inhibitor data. Quinazolinone-based EGFR inhibitors act by blocking the ATP-binding site of the receptor's intracellular kinase domain, which prevents the autophosphorylation and activation of downstream pro-survival signaling pathways like MAPK and PI3K/AKT.[9][16][17]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Dimer GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits ATP Binding Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following are detailed, step-by-step protocols for the core assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.

Workflow Diagram

Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of Inhibitor B 2. Add Kinase, Substrate, and Inhibitor to Plate A->B C 3. Initiate Reaction with [γ-33P]ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Transfer to Filter Plate D->E F 6. Wash and Dry Plate E->F G 7. Add Scintillation Fluid & Read on Counter F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the new quinazolinone inhibitor in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase solution, 5 µL of the specific peptide substrate, and 5 µL of the diluted inhibitor. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.[18]

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a reaction mixture containing ATP and [γ-³³P]ATP.[19] The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP. After drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test inhibitors (NQI-1, Gefitinib, etc.) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[21]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to determine the GI50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of new quinazolinone inhibitors. By rigorously comparing a novel compound's biochemical potency, selectivity, and cellular activity against established drugs, researchers can build a strong, data-driven case for its continued development. The hypothetical data for NQI-1, showing superior potency and selectivity, would represent a significant advancement and warrant progression into more complex studies, including mechanism of action confirmation via Western blot, cell cycle analysis, and ultimately, in vivo efficacy studies in animal models. Through this structured and comparative approach, the most promising candidates can be identified and advanced toward clinical translation.

References

  • Current time information in New York, NY, US. Google Search.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
  • MTT assay protocol. Abcam.
  • What is the mechanism of Lapatinib Ditosylate Hydrate?.
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central.
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Lapatinib, a HER2 tyrosine kinase inhibitor, causes accumulation of inactive HER2 receptors
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • EGFR signaling pathway in breast cancers.
  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Compar
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI.
  • EGF/EGFR Signaling Pathway.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC.
  • Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Explor
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Application Notes and Protocols for Assessing Kinase Inhibitor Specificity. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Benchmarking C14H18BrN5O2: A Comparative Guide for Novel Kinase Inhibitors. Benchchem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells.
  • In vitro kinase assay. protocols.io.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PubMed.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
  • Kinase Assay Kit. Sigma-Aldrich.
  • In vitro kinase assay.
  • Understanding the Drug-Drug Interactions of Erlotinib and Gefitinib. U.S. Medicine.
  • What is the mechanism of Gefitinib?.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, chemical intermediates like 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one are invaluable building blocks for synthesizing novel therapeutic agents.[1][2] Their utility, however, is matched by the critical need for meticulous handling and disposal protocols that ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

The primary risks associated with this class of chemicals include irritation to the skin, eyes, and respiratory system, as well as acute oral toxicity.[3][4][5][6] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is a hazardous substance.

Table 1: Inferred GHS Hazard Classifications for this compound

Hazard Class Category Hazard Statement Source (Analog Compounds)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3][5][7]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [4][5][7]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[4][5][7] |

Disclaimer: This table is based on data from structurally related compounds. Always treat this compound with the precautions required for these classifications.

Immediate Safety Protocols: Spill and Exposure Management

Effective disposal planning includes preparedness for accidental releases. Should a spill or exposure occur, immediate and correct action is critical to mitigating harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[3]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Core Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram illustrates the decision-making process from the point of waste generation to its final, compliant disposal. This process is mandated by regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation Point (Contains this compound) B Identify Waste Type A->B C Unused/Surplus Chemical B->C  Bulk Solid D Contaminated Labware (e.g., gloves, wipes, pipette tips) B->D  Solid Waste E Empty Reagent Container B->E  Container F Package as Hazardous Waste in compatible, sealed container. C->F G Package as Hazardous Solid Waste in lined, sealed container. D->G H Decontaminate via Triple-Rinse Procedure E->H I Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings F->I G->I J Collect Rinseate (Treat as Liquid Hazardous Waste) H->J K Dispose of rinsed container as non-hazardous waste (Deface original label) H->K L Store in designated Satellite Accumulation Area (SAA) I->L M Package Rinseate as Liquid Hazardous Waste J->M N Arrange for Pickup by Certified Waste Disposal Service L->N M->I

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

The following protocols provide detailed, actionable steps for managing different waste streams containing this compound.

Protocol 4.1: Managing Unused or Surplus Material

This protocol applies to the pure chemical that is no longer needed. Direct chemical treatment or neutralization in the lab is not recommended without a validated, peer-reviewed procedure due to the risk of creating unknown, potentially more hazardous byproducts.[11]

  • Preparation: Work within a certified chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Container Selection: Obtain a designated hazardous waste container that is chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass) and in good condition, with a secure, leak-proof screw cap.[12][13]

    • Causality: Using the original container is often ideal, but it must be free from external contamination and degradation.[13] Incompatible containers can degrade, leading to spills and exposure.

  • Waste Transfer: Carefully transfer the surplus this compound into the waste container. Do not fill the container more than 90% full to allow for expansion and prevent spills.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards: "Irritant," "Acutely Toxic"

    • The date of accumulation.

    • Causality: Proper labeling is a core requirement of OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA regulations to ensure safe handling, prevent accidental mixing of incompatible wastes, and inform emergency responders.[8][14]

  • Storage and Disposal: Securely cap the container and store it in a designated Satellite Accumulation Area (SAA).[13] Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol 4.2: Managing Contaminated Labware and PPE

This protocol covers disposable items that have come into direct contact with the chemical.

  • Segregation: At the point of generation, immediately segregate all contaminated solid waste, including gloves, weighing papers, pipette tips, and wipes, from regular trash.

    • Causality: This prevents the contamination of the municipal waste stream, which is a regulatory violation and an environmental hazard.[15]

  • Containment: Place the contaminated items into a durable, leak-proof plastic bag or a container lined with a plastic bag.

  • Labeling and Disposal: Once the bag is full, seal it and place it inside a designated solid hazardous waste container. This container must be labeled according to the specifications in Protocol 4.1, Step 4. Store in the SAA for professional disposal.

Protocol 4.3: Decontaminating "Empty" Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[12]

  • Initial Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone, methanol, or ethanol). The volume of solvent for each rinse should be approximately 10% of the container's volume.

    • Causality: The triple-rinse procedure is an EPA-recommended method to ensure that residual hazardous material is removed to a level considered decontaminated.[12]

  • Collect Rinseate: All solvent rinsate must be collected and treated as liquid hazardous waste.[12] Combine the rinsate in a designated liquid hazardous waste container.

  • Labeling Rinseate: Label the liquid waste container with "Hazardous Waste," the name of the solvent used (e.g., "Acetone"), and list "Trace this compound" as a component.

  • Final Disposal of Container: Once triple-rinsed, the container can be disposed of in the regular laboratory glass or plastic recycling (as appropriate), but only after the original label has been completely defaced or removed.

    • Causality: Defacing the label prevents the container from being mistaken for one that still contains a hazardous chemical.

Regulatory Compliance and Documentation

All disposal activities must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement of the OSHA Laboratory Standard.[10][16] This plan outlines specific procedures, PPE requirements, and emergency protocols for your laboratory. Furthermore, all hazardous waste generation and disposal must be documented to comply with EPA regulations for hazardous waste generators.[14][17] Always consult with your institution's EHS department to ensure full compliance with local, state, and federal mandates.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% . Cole-Parmer. [Link]

  • 2-Chloro-6,7-dihydro-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one . PubChem, National Center for Biotechnology Information. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment . California Department of Toxic Substances Control. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI. [Link]

  • Removal of organic chlorine compounds by catalytic dehydrochlorination for the refinement of municipal waste plastic derived oil . ResearchGate. [Link]

  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone . Oreate AI Blog. [Link]

  • A Primer On Laboratory Waste Disposal . Hazardous Waste Experts. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline . ResearchGate. [Link]

  • 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE . precisionFDA. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone intermediate in the synthesis of various pharmaceuticals, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a compound frequently handled in drug development and medicinal chemistry laboratories. While its utility is significant, a thorough understanding of its hazard profile and the requisite safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling of this compound, a comprehensive risk assessment is mandatory. The primary hazards associated with this compound, as identified in safety data sheets, include:

  • Skin Irritation: May cause irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion can be harmful to health.[2][4]

Given these hazards, all work with this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table summarizes the essential PPE for this task.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.[6][7]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[7][8]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust generation is significant.Minimizes the risk of inhaling irritating dust particles.[5][7][9]
Operational Workflow for Safe Handling

The following diagram and step-by-step protocol outline the safe handling workflow for this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood Ensure Safety prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Surfaces handling_reaction->cleanup_decontaminate After Experiment cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, followed by safety goggles and chemical-resistant gloves.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood to prevent the dispersal of dust.

    • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Keep all containers sealed when not in use.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and wipes, in a clearly labeled hazardous waste container in accordance with your institution's guidelines.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are essential for long-term laboratory safety.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4][10] The recommended storage temperature is between 2-8°C.[11]

  • Disposal: All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety office. Do not dispose of it down the drain or in the regular trash.[1][10]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.